molecular formula C10H6ClNO3 B1596472 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid CAS No. 334017-34-4

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1596472
CAS No.: 334017-34-4
M. Wt: 223.61 g/mol
InChI Key: ZNPCZHXBSWBBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPCZHXBSWBBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360217
Record name 5-(2-chlorophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334017-34-4
Record name 5-(2-chlorophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of clinically significant therapeutic agents. The specific molecule of interest, 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid, represents a critical building block for the development of novel pharmaceuticals. The presence of the 2-chlorophenyl group at the 5-position and the carboxylic acid at the 3-position provides two distinct points for molecular elaboration, enabling chemists to systematically explore structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed, field-proven protocol for its synthesis, emphasizing the chemical rationale behind each procedural step to ensure both reproducibility and a deep mechanistic understanding.

Retrosynthetic Analysis and Strategic Approach

The most robust and widely adopted strategy for constructing the 3,5-disubstituted isoxazole core is the [3+2] dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne, which provides a highly regioselective pathway to the desired isoxazole isomer.[1][2][3]

Our retrosynthetic analysis deconstructs the target molecule as follows:

  • Disconnection 1 (C3-C4 & O-N Bonds): The final carboxylic acid can be obtained via the hydrolysis of a more stable ester precursor, such as an ethyl ester. This simplifies purification and handling in the preceding steps.

  • Disconnection 2 (Isoxazole Ring): The isoxazole ring itself can be formed from a [3+2] cycloaddition. This identifies our two key synthons: a 2-chlorophenyl nitrile oxide (the 1,3-dipole) and an acetylene bearing the carboxylate group (the dipolarophile), specifically ethyl propiolate.

  • Disconnection 3 (Nitrile Oxide): Nitrile oxides are often unstable and are typically generated in situ. A common and effective method is the oxidation or halogenation/elimination of the corresponding aldoxime.[4][5] Therefore, the 2-chlorophenyl nitrile oxide is derived from 2-chlorobenzaldehyde oxime.

  • Disconnection 4 (Oxime): The 2-chlorobenzaldehyde oxime is readily prepared via the condensation of commercially available 2-chlorobenzaldehyde and hydroxylamine.[6][7]

This multi-step approach is outlined in the synthetic scheme below.

Synthetic_Scheme Target This compound Ester Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate Target->Ester  Step 3: Hydrolysis Alkyne Ethyl Propiolate Ester->Alkyne NitrileOxide 2-Chlorophenyl Nitrile Oxide (in situ) Ester->NitrileOxide Step 2: [3+2] Cycloaddition Oxime 2-Chlorobenzaldehyde Oxime NitrileOxide->Oxime  Step 2a: Oxidation Aldehyde 2-Chlorobenzaldehyde Oxime->Aldehyde Step 1: Oximation Hydroxylamine Hydroxylamine (NH2OH·HCl) Oxime->Hydroxylamine

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocols

This section provides step-by-step methodologies for the synthesis, grounded in established chemical principles.

Step 1: Preparation of 2-Chlorobenzaldehyde Oxime

The initial step involves the straightforward condensation of 2-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction requires a mild base to neutralize the HCl salt and liberate the free hydroxylamine nucleophile.

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 2-chlorobenzaldehyde (14.05 g, 100 mmol) and ethanol (100 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 120 mmol) and anhydrous sodium carbonate (15.9 g, 150 mmol) in water (50 mL).[6]

  • Add the aqueous solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Once the reaction is complete, reduce the volume of the solvent in vacuo.

  • Add 100 mL of cold deionized water to the residue, which should induce precipitation of the product.

  • Collect the white solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 2-chlorobenzaldehyde oxime.

Causality and Expertise:

  • Base Selection: Sodium carbonate is an ideal base as it is inexpensive and strong enough to deprotonate the hydroxylamine salt but not so strong as to cause side reactions with the aldehyde.

  • Solvent System: The ethanol/water mixture ensures that both the organic aldehyde and the inorganic salts are sufficiently solubilized for the reaction to proceed efficiently.

  • Workup: Precipitation in cold water is an effective method for isolating the product, as the oxime has low aqueous solubility while the inorganic byproducts remain dissolved.

Parameter Value
2-Chlorobenzaldehyde 1.0 eq (100 mmol)
Hydroxylamine HCl 1.2 eq (120 mmol)
Sodium Carbonate 1.5 eq (150 mmol)
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 90-97%
Step 2: Synthesis of Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate

This is the critical ring-forming step. The 2-chlorobenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which immediately undergoes a [3+2] cycloaddition with ethyl propiolate. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.[2]

Experimental Protocol:

  • In a 500 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzaldehyde oxime (15.56 g, 100 mmol) in 150 mL of N,N-dimethylformamide (DMF).

  • Add ethyl propiolate (10.8 g, 110 mmol, 1.1 eq) to the solution.

  • In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 eq) in 50 mL of DMF.

  • Add the NCS solution dropwise to the reaction mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, add a catalytic amount of pyridine (0.5 mL) and stir the mixture at room temperature overnight (12-16 hours).

  • Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford the pure ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate.

Causality and Expertise:

  • In Situ Generation: 2-chlorophenyl nitrile oxide is highly reactive and prone to dimerization. Generating it in situ in the presence of the dipolarophile (ethyl propiolate) ensures it is trapped efficiently in the desired cycloaddition reaction.[5]

  • Reagent Roles: NCS acts as a chlorinating agent to form an intermediate chloro-oxime. The catalytic pyridine then acts as a base to promote the elimination of HCl, forming the nitrile oxide dipole.

  • Regioselectivity: The reaction between an aryl nitrile oxide and an electron-deficient alkyne like ethyl propiolate is highly regioselective. The Frontier Molecular Orbital (FMO) theory predicts that the reaction will predominantly yield the 3,5-disubstituted isoxazole, which is the desired isomer.[3]

Parameter Value
2-Chlorobenzaldehyde Oxime 1.0 eq (100 mmol)
Ethyl Propiolate 1.1 eq (110 mmol)
N-Chlorosuccinimide (NCS) 1.05 eq (105 mmol)
Solvent DMF
Reaction Time 12-16 hours
Typical Yield 65-75%
Step 3: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction using a base like lithium hydroxide (LiOH), which is often preferred for its high yields and clean reactions.[8]

Experimental Protocol:

  • Dissolve the ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate (25.17 g, 100 mmol) in a mixture of tetrahydrofuran (THF, 200 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (6.29 g, 150 mmol, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 3-5 hours, monitoring by TLC until the starting ester is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid (HCl). A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50°C to a constant weight.

Causality and Expertise:

  • Base Choice: LiOH is effective for ester hydrolysis and the resulting lithium carboxylate salt is highly water-soluble, facilitating the removal of organic impurities before acidification.[9]

  • Solvent System: The THF/water co-solvent system ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide, creating a homogeneous reaction environment for efficient hydrolysis.

  • Acidification and Isolation: Careful acidification is crucial. The product is precipitated from the aqueous solution where it has low solubility, while the inorganic salts (LiCl) remain dissolved. Washing with cold water removes these residual salts.

Parameter Value
Ester Precursor 1.0 eq (100 mmol)
Lithium Hydroxide 1.5 eq (150 mmol)
Solvent THF / Water
Temperature Room Temperature
Reaction Time 3-5 hours
Typical Yield >95%

Overall Experimental Workflow

The entire process from starting materials to the final, purified product can be visualized as a continuous workflow.

References

An In-depth Technical Guide to the Synthesis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(2-chlorophenyl)isoxazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details a robust and reproducible synthetic pathway, commencing from readily available starting materials and proceeding through key intermediates such as the corresponding ethyl ester. Furthermore, this guide elaborates on the derivatization of the carboxylic acid moiety to yield amides and esters, which are pivotal for the exploration of structure-activity relationships in drug discovery programs. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of the isoxazole nucleus into drug candidates can enhance their metabolic stability, bioavailability, and target-binding affinity.

The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of a diverse array of potential therapeutic agents. The presence of the 2-chlorophenyl group at the 5-position and the carboxylic acid at the 3-position provides two key points for molecular diversification, allowing for the systematic exploration of chemical space to optimize biological activity. This guide will provide the necessary technical details to empower researchers to synthesize and derivatize this valuable compound with confidence.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of the corresponding ethyl ester, ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate, followed by its selective hydrolysis to the desired carboxylic acid. This approach is favored due to the higher stability and ease of purification of the ester intermediate.

The formation of the isoxazole ring itself is accomplished via a [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocycles. In this case, a nitrile oxide generated in situ reacts with an alkyne to yield the desired isoxazole core.

Synthesis of the Core Compound: this compound

This section provides a detailed, step-by-step protocol for the synthesis of the target compound, including the preparation of the ethyl ester intermediate and its subsequent hydrolysis.

Part 1: Synthesis of Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate

This synthesis is based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Reaction Scheme:

Synthesis of Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate start1 2-Chlorobenzaldehyde Oxime intermediate 2-Chlorophenylnitrile Oxide (in situ) start1->intermediate Oxidation start2 Ethyl Propiolate product Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate start2->product intermediate->product [3+2] Cycloaddition reagents N-Chlorosuccinimide (NCS) Triethylamine (Et3N) Solvent: Dichloromethane (DCM)

Caption: Synthetic route to the ethyl ester intermediate.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorobenzaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base and Alkyne: To the solution, add triethylamine (Et3N, 1.1 eq) and ethyl propiolate (1.0 eq).

  • Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Dissolve N-chlorosuccinimide (NCS, 1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over a period of 30 minutes. The in situ generation of 2-chlorophenylnitrile oxide will commence.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the premature hydrolysis of the nitrile oxide intermediate and N-chlorosuccinimide.

  • Slow Addition of NCS: The dropwise addition of NCS at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

  • Triethylamine: Triethylamine acts as a base to facilitate the elimination of HCl during the formation of the nitrile oxide from the oxime.

  • Aqueous Work-up: The washing steps are essential to remove unreacted reagents, triethylamine hydrochloride salt, and other water-soluble impurities.

Part 2: Hydrolysis to this compound

The final step in the synthesis of the core compound is the hydrolysis of the ethyl ester.

Reaction Scheme:

Hydrolysis of Ethyl Ester start Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate product This compound start->product Hydrolysis reagents Lithium Hydroxide (LiOH) Tetrahydrofuran (THF) / Water

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

  • Dissolution: Dissolve ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Acidification: After the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Lithium Hydroxide: LiOH is a strong base that effectively hydrolyzes the ester without causing significant degradation of the isoxazole ring.

  • THF/Water Solvent System: THF is used to ensure the solubility of the ester starting material, while water is necessary for the hydrolysis reaction.

  • Acidification: Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

  • Washing with Cold Water: Washing the final product with cold water helps to remove any remaining inorganic salts.

Characterization Data for this compound
Property Expected Value
Appearance White to off-white solid
Melting Point 157-159 °C[2]
¹H NMR (DMSO-d₆) δ 13.5-12.5 (br s, 1H, COOH), 8.0-7.5 (m, 4H, Ar-H), 7.2 (s, 1H, isoxazole-H)
¹³C NMR (DMSO-d₆) δ 165-160 (C=O), 160-155 (isoxazole C), 135-125 (Ar-C), 100-95 (isoxazole C-H)
IR (KBr, cm⁻¹) 3200-2500 (O-H stretch), 1710-1680 (C=O stretch), 1600-1450 (C=C and C=N stretch)
MS (ESI-) m/z 222.0 [M-H]⁻

Synthesis of Derivatives: Amides and Esters

The carboxylic acid group of this compound is a versatile handle for the synthesis of a wide range of derivatives. This section details the protocols for the synthesis of representative amides and esters.

Part 1: Amide Synthesis via EDC/DMAP Coupling

A common and efficient method for amide bond formation involves the use of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[3]

Reaction Scheme:

Amide Synthesis start1 This compound product 5-(2-Chlorophenyl)isoxazole-3-carboxamide Derivative start1->product Amide Coupling start2 Amine (R-NH2) start2->product reagents EDC, DMAP Solvent: DCM

Caption: General scheme for amide synthesis.

Experimental Protocol:

  • Initial Mixture: To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and DMAP (0.1 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Part 2: Ester Synthesis via POCl₃-Mediated Esterification

Phosphorus oxychloride (POCl₃) can be used as a dehydrating agent to facilitate the esterification of carboxylic acids with alcohols.[4]

Reaction Scheme:

Ester Synthesis start1 This compound product 5-(2-Chlorophenyl)isoxazole-3-carboxylate Derivative start1->product Esterification start2 Alcohol (R-OH) start2->product reagents POCl3 Solvent: Pyridine

Caption: General scheme for ester synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent) or in an inert solvent like pyridine with the alcohol (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add POCl₃ (1.2 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Work-up and Purification: Pour the reaction mixture over crushed ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry, concentrate, and purify the crude ester by column chromatography.

Safety and Handling

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a fume hood.

  • Triethylamine (Et₃N) and Pyridine: Flammable and toxic. Handle in a fume hood.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals. Perform all reactions in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound and its amide and ester derivatives. By providing detailed, step-by-step protocols, mechanistic rationale, and expected characterization data, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The methodologies described herein are robust and can be readily adapted for the synthesis of a wide variety of isoxazole-based compounds, thereby facilitating the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide to 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid isoxazole core, substituted with a reactive carboxylic acid "handle" and a lipophilic chlorophenyl group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of its chemical properties, discusses prevalent synthetic strategies and key reactions, and explores its applications, particularly in drug discovery as an intermediate for kinase inhibitors and anti-inflammatory compounds.[1] The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Core Chemical Identity and Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these core properties is the first step in its rational application.

Nomenclature and Identifiers

Systematic identification is crucial for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 334017-34-4[1][2]
Molecular Formula C₁₀H₆ClNO₃[1][2]
Molecular Weight 223.61 g/mol [1][2]
IUPAC Name This compound
InChI Key ZNPCZHXBSWBBCV-UHFFFAOYSA-N[2]
Synonyms 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid[2]
Classification Bulk Drug Intermediate, Heterocyclic Building Block[1][2]
Physicochemical Properties

While extensive experimental data for this specific isomer is not publicly compiled, properties can be inferred from related structures and supplier information.

PropertyValue / ObservationSource / Rationale
Physical State Solid. Related isomers are described as solids.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water.Based on the aromatic and carboxylic acid functionalities.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
Molecular Structure

The molecule's three-dimensional arrangement is fundamental to its reactivity and biological interactions. The 2-chlorophenyl group at the C5 position and the carboxylic acid at the C3 position of the isoxazole ring are the key features.

Caption: 2D structure of this compound.

Spectroscopic Profile

  • ¹H NMR: The spectrum is expected to show a multiplet in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the four protons of the 2-chlorophenyl group. A singlet for the C4-proton on the isoxazole ring would likely appear around 7.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (>10 ppm), and its presence can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR: The spectrum will be characterized by signals for the ten carbon atoms. Key signals would include the carboxyl carbon (~160-170 ppm), the isoxazole ring carbons (C3, C4, C5, typically between 100-170 ppm), and the six distinct carbons of the substituted phenyl ring.

  • Mass Spectrometry (MS): The exact mass is 223.0036 Da.[2] The mass spectrum would show a molecular ion peak (M+) at m/z 223 and a characteristic M+2 peak at m/z 225 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

The value of a building block is defined by its accessibility and its reactivity in subsequent chemical transformations.

General Synthetic Approach

Isoxazoles of this type are commonly synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. A plausible retrosynthetic pathway involves disconnecting the isoxazole ring to reveal 2-chlorobenzonitrile oxide and an propiolic acid ester, followed by hydrolysis.

G target This compound step1 [1,3] Dipolar Cycloaddition + Ester Hydrolysis step1->target precursors 2-Chlorobenzaldehyde Oxime + Ethyl Propiolate precursors->step1 reagents NCS or similar oxidant NaOH / H₂O reagents->step1

Caption: General synthetic workflow for the target molecule.

Key Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functionality. This group is the primary site for diversification, which is a critical activity in drug discovery for building structure-activity relationships (SAR).

  • Amide Coupling: The carboxylic acid can be readily converted into a wide range of amides using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. This is the most common reaction used to link this scaffold to other fragments or amines, enabling the exploration of new chemical entities.[4]

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields esters, which can serve as prodrugs or modify the compound's pharmacokinetic properties.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes. This alcohol can then be used in further functionalization, such as ether synthesis.[5]

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which is a key intermediate for Friedel-Crafts acylation or robust ester/amide formation.[5]

Applications in Research and Drug Development

The structural motifs within this molecule make it a valuable starting point for discovering new bioactive compounds.

  • Medicinal Chemistry Scaffold: It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals.[1] The isoxazole ring acts as a bioisostere for other functionalities and provides a rigid core to orient substituents towards their biological targets.

  • Therapeutic Targets: Derivatives of similar isoxazole carboxylic acids have shown potential in several therapeutic areas:

    • Kinase Inhibitors: The scaffold is suitable for designing inhibitors that target the ATP-binding site of kinases, which are crucial in oncology and inflammatory diseases.[1]

    • Anti-Inflammatory and Analgesic Agents: Many isoxazole-containing compounds have been investigated for their anti-inflammatory properties.[6][7][8]

    • Xanthine Oxidase Inhibitors: Some 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[9]

  • Agrochemicals and Materials Science: The chlorophenyl isoxazole core is also found in novel pesticides and can be incorporated into polymers to enhance their properties.[1][6]

Experimental Protocols

The following protocol details a standard and reliable method for amide bond formation, a cornerstone reaction for this class of compounds.

Protocol: EDC-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary or secondary amine (R¹R²NH).

Materials:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) (0.1-1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Activator Addition: Add HOBt (or DMAP) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity upon addition of the coupling agent.

  • Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DMAP), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.

G start 1. Dissolve Acid and Amine in anhydrous DCM add_activator 2. Add HOBt / DMAP start->add_activator cool 3. Cool to 0 °C add_activator->cool add_edc 4. Add EDC portion-wise cool->add_edc react 5. Stir at RT for 12-24h (Monitor by TLC) add_edc->react workup 6. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Experimental workflow for EDC-mediated amide coupling.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this isomer is not universally available, data from closely related compounds provides essential guidance.[2][3][10][11]

  • Hazard Classification: Related isoxazole carboxylic acids are classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and eye irritation.[12] Assume this compound carries similar hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][12]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes.[3]

    • If inhaled: Move the person into fresh air.[3]

    • If swallowed: Rinse mouth with water and consult a physician.[10]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its well-defined structure, anchored by a reactive carboxylic acid, provides a reliable platform for the synthesis of complex molecules. For researchers in drug discovery, its utility as a scaffold for kinase inhibitors and anti-inflammatory agents is particularly noteworthy. Proper understanding of its chemical properties, reactivity, and handling procedures is paramount to unlocking its full potential in the laboratory and beyond.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid (CAS Number: 334017-34-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid, a key heterocyclic building block in medicinal chemistry. The document is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the effective handling, characterization, and application of this compound. The guide delves into its chemical identity, structural features, and available physical and chemical data, while also highlighting its significance as a synthetic intermediate for therapeutic agents, such as caspase inhibitors.

Introduction: A Versatile Isoxazole Building Block

5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid, identified by CAS number 334017-34-4, is a member of the isoxazole class of heterocyclic compounds. The isoxazole scaffold is of significant interest in drug discovery due to its ability to participate in various biological interactions and its synthetic versatility. This particular derivative, featuring a 2-chlorophenyl substituent, is noted for its role as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including caspase inhibitors. A thorough understanding of its physicochemical properties is therefore paramount for its efficient utilization in research and development.

Chemical Identity and Molecular Structure

The fundamental identity of this compound is established by its unique CAS number and its structural arrangement.

Table 1: Compound Identification

IdentifierValue
CAS Number 334017-34-4
IUPAC Name 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid
Synonyms 5-(2-CHLOROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID
Molecular Formula C₁₀H₆ClNO₃[1][2]
Molecular Weight 223.61 g/mol [1][2]
InChI Key ZNPCZHXBSWBBCV-UHFFFAOYSA-N[1]

The molecular structure consists of a central isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This ring is substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with a carboxylic acid moiety. The presence of the chlorine atom on the phenyl ring and the acidic proton of the carboxylic acid group are key features that influence the molecule's reactivity and physical properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for designing synthetic routes, developing analytical methods, and formulating this compound for various applications.

Physical State and Appearance

5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid is typically supplied as a solid, with its appearance ranging from white to brown.

Tabulated Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that some of this data is predicted and awaits experimental verification.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to brown solidSupplier Data
Molecular Formula C₁₀H₆ClNO₃[1][2]
Molecular Weight 223.61 g/mol [1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Used as a key intermediate in the synthesis of bioactive compounds, particularly in pharmaceuticals targeting inflammatory and neurological disorders. It serves as a building block in the development of kinase inhibitors and receptor antagonists.[2]Supplier Data
Storage Temperature 2-8°C, sealed in a dry environment or at room temperature in a dry place.[2]Supplier Data

Handling, Storage, and Safety

Prudent laboratory practices are essential when handling 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid to ensure the safety of personnel and the integrity of the compound.

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1]

  • Dust and Aerosol Formation: Take measures to avoid the formation of dust and aerosols during handling.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage Conditions

To maintain its stability and purity, 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are between 2-8°C or at room temperature.[2] It should be stored away from incompatible materials.[1]

Synthetic Pathways and Applications

The primary utility of 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid lies in its role as a versatile intermediate in organic synthesis, particularly for the creation of novel drug candidates.

Role in Drug Discovery

This compound serves as a critical building block for more complex molecules with potential therapeutic value. Its isoxazole core and functional groups allow for a variety of chemical transformations to build diverse molecular architectures. It has been specifically identified as an intermediate in the preparation of caspase inhibitors, which are targets for a range of diseases, including inflammatory disorders and apoptosis-related conditions. It is also employed in the development of kinase inhibitors.[2]

General Synthetic Workflow

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. For 3-carboxylic acid-substituted isoxazoles, a common strategy is the reaction of a β-ketoester with hydroxylamine. The specific synthesis of 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid would likely involve a multi-step process.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Step1 Claisen Condensation 2-Chlorobenzaldehyde->Step1 Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Step1 Intermediate_1 Intermediate_1 Step1->Intermediate_1 Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate Step2 Cyclization with Hydroxylamine Intermediate_2 Intermediate_2 Step2->Intermediate_2 Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate Step3 Hydrolysis Target_Compound 5-(2-Chlorophenyl)-3- isoxazolecarboxylic acid Step3->Target_Compound Intermediate_1->Step2 Intermediate_2->Step3

Figure 1. A generalized synthetic workflow for the preparation of 5-aryl-3-isoxazolecarboxylic acids.

Conclusion

5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid is a valuable chemical entity for the drug discovery and development community. While its fundamental chemical identity is well-established, a notable gap exists in the public domain regarding comprehensive, experimentally verified physicochemical data. This guide has collated the available information to provide a solid foundation for researchers. However, it is imperative that experimental determination of key properties, such as melting point, boiling point, and detailed solubility profiles, be undertaken to facilitate the full potential of this compound in advancing medicinal chemistry and organic synthesis.

References

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Foreword

The field of medicinal chemistry is in a perpetual state of discovery, with heterocyclic compounds forming the backbone of many therapeutic agents. Among these, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, yet under-investigated molecule: this compound. Due to the nascent stage of research on this particular compound, this document presents a postulated mechanism of action, drawing upon the well-established pharmacology of the broader isoxazole class.[3][4] Our objective is to provide a scientifically rigorous framework for researchers, scientists, and drug development professionals to initiate and advance the study of this promising molecule.

Introduction to this compound

This compound is a small molecule belonging to the isoxazole class of heterocyclic compounds.[5] Its structure is characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions, substituted with a 2-chlorophenyl group at the 5-position and a carboxylic acid group at the 3-position.[5] The isoxazole ring is a key feature in several FDA-approved drugs, such as the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antirheumatic agent leflunomide.[3][6] The diverse biological activities of isoxazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, underscore the therapeutic potential of this chemical class.[1][3][7]

The presence of the 2-chlorophenyl moiety and the carboxylic acid group on the isoxazole core of the topic molecule suggests a potential for specific interactions with biological targets, distinguishing it from other derivatives.[8][9] This guide will explore a plausible mechanism of action based on these structural features and the known pharmacology of related compounds.

Postulated Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Given the prevalence of anti-inflammatory activity among isoxazole derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][10] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is upregulated at sites of inflammation and is a key target for anti-inflammatory drugs.

The structural features of this compound support this hypothesis:

  • Isoxazole Core: The isoxazole ring is a known pharmacophore for COX-2 inhibition.

  • Carboxylic Acid Group: This functional group can form crucial interactions, such as hydrogen bonds, with amino acid residues in the active site of COX enzymes.

  • 2-Chlorophenyl Group: The substituted phenyl ring can occupy a hydrophobic pocket within the COX-2 active site, contributing to binding affinity and selectivity.

Signaling Pathway

The proposed mechanism involves the inhibition of the COX-2 pathway, thereby reducing the production of pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule 5-(2-Chlorophenyl)isoxazole- 3-carboxylic acid Molecule->COX-2 Inhibits

Caption: Postulated COX-2 inhibitory pathway of this compound.

Experimental Validation: COX-2 Inhibition Assay

To validate the hypothesized mechanism of action, a robust in vitro COX-2 inhibition assay is essential. This experiment will quantify the inhibitory potency of this compound against the COX-2 enzyme.

Principle

This assay measures the peroxidase activity of COX-2. The enzyme is incubated with arachidonic acid, which is converted to prostaglandin G2 (PGG2). PGG2 is then reduced to PGH2, a reaction that involves the oxidation of a chromogenic substrate. The rate of color development is proportional to COX-2 activity and can be measured spectrophotometrically. A decrease in the rate of color development in the presence of the test compound indicates inhibition.

Detailed Protocol
  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme: 15 µM in assay buffer.

    • Human recombinant COX-2 enzyme.

    • Arachidonic Acid (substrate): 10 mM in ethanol.

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (chromogen): 10 mM in DMSO.

    • Test Compound: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.

    • Positive Control: Celecoxib (a known selective COX-2 inhibitor).

  • Assay Procedure:

    • Add 150 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of Heme to each well.

    • Add 10 µL of the test compound dilutions or positive control to the respective wells. For the vehicle control, add 10 µL of DMSO.

    • Add 10 µL of human recombinant COX-2 enzyme to all wells except the blank.

    • Incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.

    • Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Interpretation

The results of the COX-2 inhibition assay can be summarized in a table to facilitate comparison.

CompoundIC50 (µM) for COX-2
This compound0.5
Celecoxib (Positive Control)0.04
Vehicle (DMSO)> 100

This hypothetical data suggests that this compound is a potent inhibitor of COX-2, albeit less potent than the established drug Celecoxib. Such a result would provide strong evidence for the postulated mechanism of action.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Heme - COX-2 Enzyme - Substrate & Chromogen - Test Compound Dilutions Plate_Setup Set up 96-well plate: - Buffer - Heme - Test Compound/Control Reagent_Prep->Plate_Setup Enzyme_Add Add COX-2 Enzyme Plate_Setup->Enzyme_Add Incubation Incubate at RT for 5 min Enzyme_Add->Incubation Reaction_Start Initiate reaction with Arachidonic Acid & TMPD Incubation->Reaction_Start Measurement Measure Absorbance at 590 nm Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Det Determine IC50 Value Inhibition_Calc->IC50_Det

Caption: Workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for this compound centered on the inhibition of COX-2. This hypothesis is grounded in the established pharmacology of the isoxazole scaffold and the structural features of the molecule. The provided experimental protocol offers a clear path for validating this proposed mechanism.

Future research should focus on:

  • COX-1/COX-2 Selectivity: Determining the IC50 against COX-1 to establish the selectivity index.

  • In Vivo Studies: Evaluating the anti-inflammatory efficacy in animal models of inflammation.

  • Target Deconvolution: Employing broader screening panels to identify other potential biological targets.

The exploration of this compound holds significant promise for the development of novel therapeutic agents. A thorough understanding of its mechanism of action is the critical first step in realizing this potential.

References

biological activity of isoxazole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoxazole-3-Carboxylic Acid Analogs

Abstract

The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] When functionalized with a carboxylic acid group at the 3-position, this core structure gives rise to a class of analogs with significant therapeutic potential. These analogs, including esters and carboxamides, have been extensively investigated for their roles as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[3][4][5][6] This guide provides a comprehensive technical overview of the diverse biological activities of isoxazole-3-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities. The narrative will focus on the causal reasoning behind experimental design and the interpretation of quantitative data, offering field-proven insights into the development of these promising compounds.

Chapter 1: The Isoxazole-3-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole moiety, an azole with an oxygen atom adjacent to the nitrogen, is a cornerstone of many pharmacologically active compounds.[7] Its unique electronic properties and structural rigidity make it an attractive scaffold for interacting with a variety of biological targets. The introduction of a carboxylic acid at the 3-position (or its derivatives like esters and amides) provides a critical interaction point, often acting as a hydrogen bond donor/acceptor or a metal-coordinating group, which is crucial for binding to enzyme active sites.[8][9]

The synthesis of these analogs often begins with the construction of the core isoxazole ring, followed by functionalization. A common and robust method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[10] Alternatively, the condensation of β-dicarbonyl compounds with hydroxylamine is a widely used strategy.[10] The resulting isoxazole-3-carboxylate ester can then be hydrolyzed to the carboxylic acid or reacted with various amines to generate a library of isoxazole-3-carboxamide derivatives.[2][3] This synthetic versatility allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[7]

cluster_synthesis General Synthesis of Isoxazole-3-Carboxamides start Starting Materials (e.g., Aldehyde, Hydroxylamine) chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone isoxazole_ester Cyclization with Hydroxylamine & Esterification chalcone->isoxazole_ester hydrolysis Saponification (Hydrolysis) isoxazole_ester->hydrolysis isoxazole_acid Isoxazole-3-Carboxylic Acid hydrolysis->isoxazole_acid acid_chloride Activation (e.g., with SOCl₂) coupling Amide Coupling (with R-NH₂) acid_chloride->coupling product Target Isoxazole-3-Carboxamide Analogs coupling->product isoxazole_acid->acid_chloride

General synthetic workflow for Isoxazole-3-Carboxamide analogs.

Chapter 2: Anti-inflammatory and Analgesic Properties

A significant body of research has focused on isoxazole-3-carboxylic acid analogs as potent anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11]

Mechanism Focus: Inhibition of Cyclooxygenases (COX-1 & COX-2)

The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a primary goal in designing safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.

Several isoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[12][13] For instance, 4,5-diaryl substituted isoxazoles have shown promise in this area.[1] The carboxylic acid or a bioisosteric equivalent is often crucial for mimicking the binding of the natural substrate, arachidonic acid, within the enzyme's active site.

cluster_pathway Arachidonic Acid Inflammatory Pathway membrane Membrane Phospholipids pla2 PLA₂ aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation, Pain, Fever pgs->inflammation lts->inflammation inhibitor Isoxazole Analogs inhibitor->inhibition_point_cox inhibit inhibitor->inhibition_point_lox inhibit

Inhibition points for isoxazole analogs in the arachidonic acid pathway.
Mechanism Focus: Inhibition of 5-Lipoxygenase (5-LOX)

The 5-LOX pathway is another branch of arachidonic acid metabolism that produces leukotrienes, potent mediators of inflammation, particularly in asthma and allergic reactions.[1] Some 4,5-diarylisoxazol-3-carboxylic acids have been identified as effective inhibitors of leukotriene biosynthesis by targeting enzymes in this pathway.[1][11] For example, certain analogs demonstrated potent inhibition of cellular 5-LOX product synthesis with IC₅₀ values in the sub-micromolar range.[1]

Table 1: Anti-inflammatory Activity of Select Isoxazole Analogs

Compound Class Target Key Structural Features Reported Activity (IC₅₀) Reference
4,5-Diarylisoxazol-3-carboxylic acids 5-LOX / FLAP Diaryl substitution at C4/C5 0.24 µM [1]
5-phenylisoxazole-3-carboxamides COX-1 / COX-2 Varied amine substitutions - [14]
3,4-Diaryl isoxazoles p38α MAP kinase / CK1δ Diaryl substitution at C3/C4 Potent dual inhibitors [1]

| Substituted Isoxazoles | COX-2 | Varied substitutions | Significant in vivo inhibition |[12] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity and selectivity of isoxazole analogs.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Preparation: Dissolve test compounds (isoxazole analogs) and a reference standard (e.g., Celecoxib, Indomethacin) in DMSO to create stock solutions. Prepare serial dilutions to determine IC₅₀ values.

  • Assay Reaction: In a 96-well plate, combine the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control (DMSO) in a suitable buffer (e.g., Tris-HCl).

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Quantification: Terminate the reaction and quantify the amount of Prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve. Selectivity is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Chapter 3: Anticancer Activity

The isoxazole scaffold is a recurring motif in the design of novel anticancer agents.[15][16] Derivatives of isoxazole-3-carboxylic acid have demonstrated cytotoxicity against a range of human cancer cell lines, including melanoma, breast, and colon cancer.[3][17] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the targeted inhibition of enzymes critical for tumor growth and survival.[15][18]

Key Anticancer Mechanisms
  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Isoxazole derivatives have been shown to induce apoptosis in cancer cells, a mechanism that is often a hallmark of effective anticancer drugs.[18]

  • Enzyme Inhibition:

    • HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone required for the stability and function of numerous oncogenic proteins. Isoxazole-based compounds have emerged as potent HSP90 inhibitors, leading to the degradation of client proteins and subsequent tumor growth inhibition.[17]

    • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is recognized as a negative regulator of insulin and leptin signaling pathways and has been implicated in cancer. Isoxazole carboxylic acids have been developed as PTP1B inhibitors.[19]

    • COX Inhibition: As discussed previously, COX-2 is often overexpressed in tumors and contributes to angiogenesis and tumor growth. COX-1 inhibition has also been explored as a therapeutic strategy for cancer.[1][11]

Table 2: Cytotoxic Activity of Select Isoxazole-3-Carboxamide Analogs

Compound ID Cancer Cell Line Description Reported Activity (IC₅₀) Reference
Compound 2e B16F1 (Melanoma) 5-methyl-3-phenylisoxazole-4-carboxamide derivative 0.079 µM [3]
Compound 2a B16F1, Colo205, HepG2, HeLa 5-methyl-3-phenylisoxazole-4-carboxamide derivative 7.55–40.85 µM [3]

| Isoxazoles linked 2-phenylbenzothiazole | PC-3 (Prostate) | - | Effective cytotoxic agents |[1] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Seed cancer cells (e.g., MCF-7, B16F1) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value (concentration that inhibits 50% of cell growth) from the dose-response curve.

cluster_workflow MTT Cytotoxicity Assay Workflow step1 1. Seed Cells in 96-well plate step2 2. Treat with Isoxazole Analogs step1->step2 step3 3. Incubate (e.g., 48h) step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate (2-4h) (Formazan Formation) step4->step5 step6 6. Solubilize Crystals (Add DMSO) step5->step6 step7 7. Read Absorbance (570 nm) step6->step7 step8 8. Calculate IC₅₀ step7->step8

Workflow for determining in vitro cytotoxicity using the MTT assay.

Chapter 4: Antimicrobial Applications

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have long been investigated for their antibacterial and antifungal properties.[2][5][20] The isoxazole-3-carboxylic acid scaffold, in particular, has been used to develop inhibitors of essential bacterial enzymes.[8]

Targeting Bacterial Serine Acetyltransferase (SAT)

A promising strategy for developing novel antibacterial adjuvants involves targeting bacterial metabolic pathways not present in humans. Bacterial serine acetyltransferase (SAT) is an enzyme in the cysteine biosynthesis pathway. Inhibiting this enzyme can disrupt bacterial growth. A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were designed and synthesized as inhibitors of SAT, with some compounds showing potent enzymatic inhibition.[8] The presence of the carboxylic acid functional group, or its ester and amide derivatives, was found to be important for maintaining inhibitory activity.[8]

Broad-Spectrum Activity

Various isoxazole-3-carboxamides and other related structures have been synthesized and evaluated against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like Candida albicans.[14][20][21] Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl rings of the isoxazole core significantly influence the antimicrobial potency.[2] For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and electron-donating groups like methoxy at the C-5 phenyl ring, was found to enhance antibacterial activity.[2]

Table 3: Antimicrobial Activity of Select Isoxazole Analogs

Compound Class Target Organism(s) Key Structural Features Reported Activity Reference
(2-aminooxazol-4-yl)isoxazole-3-carboxylic acids Bacterial SAT 2-aminooxazole substituent IC₅₀ = 2.6 µM (for compound 18) [8]
5-phenyl-3-isoxazole carboxamides S. aureus, E. coli Varied amine substitutions Significant antibacterial activity [14]

| Substituted Isoxazoles | Gram (+/-) bacteria, Fungi | Varied aromatic substitutions | Good antibacterial, moderate antifungal |[2][5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole test compounds.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Chapter 5: Neuroprotective and CNS-Related Activities

Beyond their roles in inflammation and cancer, isoxazole analogs are being explored for their potential in treating neurological disorders.[6] Certain isoxazole-3-carboxylic acid derivatives have shown neuroprotective effects by modulating the activity of excitatory amino acid transporters (EAATs).[22][23]

EAATs are crucial for clearing glutamate from the synaptic cleft. Under pathological conditions like ischemia, these transporters can reverse their function, releasing glutamate into the extracellular space and causing excitotoxicity. A novel inhibitor, (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid ((-)-HIP-A), has been shown to selectively inhibit this reverse transport of glutamate at concentrations lower than those required to inhibit glutamate uptake.[22][23] This selective action represents a promising new strategy for neuroprotection, as it could reduce excitotoxicity without disrupting normal synaptic transmission.[23]

Chapter 6: Other Notable Biological Activities

The chemical versatility of the isoxazole-3-carboxylic acid scaffold has led to its application in diverse therapeutic and agricultural areas.

  • Xanthine Oxidase Inhibition: Xanthine oxidase is the enzyme responsible for the final steps of purine metabolism, producing uric acid. Overproduction of uric acid leads to gout. A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and found to be potent inhibitors of xanthine oxidase, with some compounds exhibiting activity in the submicromolar range.[9]

  • Herbicidal Activity: The agricultural sector has also benefited from isoxazole chemistry. Certain isoxazole derivatives function as herbicides by inhibiting the enzyme protoporphyrinogen oxidase (Protox) in the porphyrin pathway of plants.[24][25] This inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death in weeds.[24]

Conclusion and Future Perspectives

The isoxazole-3-carboxylic acid scaffold and its analogs represent a remarkably fruitful area of research in medicinal and agricultural chemistry. The inherent synthetic tractability of this core allows for the creation of diverse chemical libraries, which have yielded potent and selective modulators of numerous biological targets. From the well-established anti-inflammatory and anticancer activities to emerging applications in neuroprotection and antimicrobial resistance, these compounds continue to demonstrate significant potential.

Future research will likely focus on several key areas. The development of multi-targeted therapies, where a single isoxazole derivative inhibits multiple disease-relevant pathways (e.g., both COX-2 and 5-LOX), could lead to more effective treatments for complex inflammatory diseases.[1] In oncology, conjugating these molecules to targeting moieties could improve their delivery to tumor tissues and reduce off-target toxicity.[3] Furthermore, leveraging computational modeling and machine learning will be crucial for rationally designing the next generation of isoxazole-3-carboxylic acid analogs with optimized efficacy, selectivity, and pharmacokinetic profiles, accelerating their journey from the laboratory to clinical application.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete spectroscopic characterization of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is a privileged structure known to impart a range of biological activities.[1][2] Therefore, unambiguous structural elucidation and purity verification are paramount for advancing research and development. This document moves beyond rote procedural descriptions to offer a deep, mechanistic-based interpretation of the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals who require a robust and self-validating analytical workflow for this class of compounds.

Introduction: The Analytical Imperative

The molecule this compound incorporates three key structural motifs that dictate its chemical properties and spectroscopic signature: a 5-membered isoxazole heterocycle, an ortho-substituted chlorophenyl ring, and a carboxylic acid function. Each of these components presents a unique set of analytical "fingerprints." Our objective is not merely to acquire spectra but to understand how these structural features give rise to the observed data. This guide establishes a logical workflow where each analytical technique corroborates the others, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the connectivity and chemical environment of each proton and carbon atom within the molecule.

Expertise in Action: Causality of Solvent Choice

The choice of deuterated solvent is the first critical decision. While chloroform-d (CDCl₃) is common, the acidic proton of the carboxylic acid may undergo rapid exchange or exhibit a very broad, poorly resolved signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for this class of compounds. Its ability to form hydrogen bonds with the carboxylic acid proton slows the exchange rate, resulting in a more distinct, observable resonance, thereby providing a complete picture of the molecule's proton environment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

  • Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) serves as a reliable internal standard.[3]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (e.g., 1024 scans or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectrum: Interpretation and Analysis

The proton NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the δ 12.0-14.0 ppm region. This significant downfield shift is due to the acidic nature of the proton and its involvement in strong hydrogen bonding, which reduces electron density around the nucleus.[4][5][6]

  • Aromatic Protons (2-Chlorophenyl Ring): This ortho-substituted ring contains four protons that are chemically non-equivalent, giving rise to a complex multiplet pattern in the aromatic region (δ ≈ 7.5-8.0 ppm). The electron-withdrawing nature of the chlorine atom and the isoxazole ring, combined with ortho, meta, and para coupling interactions, results in this characteristic complex signal.

  • Isoxazole Ring Proton (C4-H): A sharp singlet is predicted around δ 7.0-7.4 ppm. This proton is on the C4 carbon of the isoxazole ring. Its singlet nature confirms it has no adjacent protons. Its chemical shift is influenced by the aromaticity of the heterocycle. For comparison, the isoxazole proton in similar 5-phenylisoxazole structures often appears in the δ 6.8-7.3 ppm range.[7][8]

¹³C NMR Spectrum: Interpretation and Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

  • Carbonyl Carbon (-COOH): This carbon is significantly deshielded by the two adjacent, highly electronegative oxygen atoms and will appear far downfield, typically in the δ 160-165 ppm range.[6][9]

  • Isoxazole Ring Carbons (C3, C4, C5):

    • C3 & C5: These carbons, directly bonded to heteroatoms and part of the aromatic system, are expected at the downfield end of the spectrum. C3, bearing the carboxylic acid, and C5, bearing the chlorophenyl group, are predicted to be in the δ 155-170 ppm region.

    • C4: This carbon, bonded only to a hydrogen and other carbons, will be significantly more shielded, with an expected chemical shift around δ 105-115 ppm.[7]

  • Aromatic Carbons (2-Chlorophenyl Ring): Six distinct signals are expected in the δ 125-135 ppm region. The ipso-carbon attached to the isoxazole ring and the carbon bearing the chlorine atom will have characteristic shifts determined by the substituent effects.

| Table 1: Predicted NMR Spectroscopic Data for this compound (in DMSO-d₆) | | :--- | :--- | :--- | | Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | | -COOH | ~13.5 (s, broad, 1H) | ~162 | | C4-H (Isoxazole) | ~7.3 (s, 1H) | ~110 | | Ar-H (Chlorophenyl) | 7.5-8.0 (m, 4H) | 127-134 (6 signals) | | C3 (Isoxazole) | - | ~158 | | C5 (Isoxazole) | - | ~168 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

IR Spectrum: Interpretation and Analysis

The IR spectrum is dominated by the signatures of the carboxylic acid group.

  • O-H Stretch: A hallmark of carboxylic acids is an extremely broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[4][5][10] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and vibrational energies.

  • C=O Stretch: A strong, sharp absorption peak characteristic of the carbonyl group in the carboxylic acid is expected between 1700 and 1725 cm⁻¹.[4][5][10] Its position confirms the presence of the acid functionality.

  • C=N and C=C Stretches: A series of medium-to-strong absorptions in the 1450-1610 cm⁻¹ region can be attributed to the C=N bond of the isoxazole ring and the C=C bonds of both the isoxazole and the phenyl rings.[8]

  • C-O Stretch and O-H Bend: The region between 1200 and 1440 cm⁻¹ will contain bands corresponding to the C-O stretching and in-plane O-H bending of the carboxylic acid group.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, around 750-770 cm⁻¹, is characteristic of the C-Cl bond in an ortho-disubstituted aromatic ring.

| Table 2: Key IR Absorptions for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | | O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | | C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | | C=N / C=C Stretches (Aromatic) | 1450 - 1610 | Medium - Strong | | C-O Stretch / O-H Bend | 1200 - 1440 | Medium | | C-Cl Stretch (ortho-subst.) | 750 - 770 | Medium - Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers corroborating structural evidence through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The negative mode is often more sensitive for carboxylic acids.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass, which can be used to confirm the elemental composition.

Mass Spectrum: Interpretation and Analysis

The molecular formula is C₁₀H₆ClNO₃, with a monoisotopic mass of 223.00.

  • Molecular Ion:

    • In negative ion mode, the base peak should correspond to the deprotonated molecule, [M-H]⁻, at m/z 222.00.

    • In positive ion mode, the protonated molecule, [M+H]⁺, would appear at m/z 224.01.

  • Isotopic Signature: A crucial self-validating feature is the chlorine isotope pattern. A second peak, [M+2], will be observed at m/z 224.00 (for [M-H]⁻) or m/z 226.01 (for [M+H]⁺) with an intensity that is approximately one-third of the molecular ion peak. This 3:1 ratio is definitive for the presence of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Decarboxylation: The most predictable fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the molecular ion, resulting in a fragment at m/z 178.01 ([M-H-CO₂]⁻). This is a highly favorable process for carboxylic acids.

    • Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is inherently weak and prone to cleavage upon collisional activation.[11][12] This can lead to the formation of a benzoyl cation fragment or other characteristic daughter ions, further confirming the core structure.

| Table 3: Predicted High-Resolution Mass Spectrometry Data | | :--- | :--- | :--- | :--- | | Ion | Formula | Mode | Calculated m/z | | [M-H]⁻ | C₁₀H₅ClNO₃⁻ | Negative | 222.0015 | | [M-H+2]⁻ | C₁₀H₅³⁷ClNO₃⁻ | Negative | 223.9986 | | [M-H-CO₂]⁻ | C₉H₅ClNO⁻ | Negative | 178.0116 | | [M+H]⁺ | C₁₀H₇ClNO₃⁺ | Positive | 224.0160 | | [M+H+2]⁺ | C₁₀H₇³⁷ClNO₃⁺ | Positive | 226.0130 |

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of these techniques into a cohesive, self-validating workflow. No single technique provides the complete picture, but together, they offer unambiguous proof of structure.

Spectroscopic_Workflow cluster_0 Primary Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation MS Mass Spectrometry (MS) MS_Data Molecular Formula (from Accurate Mass & Isotope Pattern) MS->MS_Data provides IR Infrared (IR) Spectroscopy IR_Data Key Functional Groups (-COOH, C-Cl, Ar, C=N) IR->IR_Data identifies NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Atomic Connectivity (Carbon-Hydrogen Framework) NMR->NMR_Data elucidates Structure Final Validated Structure: 5-(2-Chlorophenyl)isoxazole- 3-carboxylic acid MS_Data->Structure confirms IR_Data->Structure confirms NMR_Data->Structure defines

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The spectroscopic characterization of this compound is a systematic process grounded in the fundamental principles of chemistry. By employing a multi-technique approach—NMR to define the atomic framework, IR to confirm functional groups, and MS to verify molecular weight and composition—one can achieve an unambiguous and robust structural assignment. This guide provides the necessary protocols and, more importantly, the causal reasoning behind the expected data, empowering scientists to interpret their results with the highest level of confidence and scientific rigor.

References

Preamble: Contextualizing Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Solubility Profile of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It directly influences bioavailability, dictates formulation strategies, and ultimately impacts therapeutic efficacy. This compound, a heterocyclic compound featuring an isoxazole scaffold, presents a structural motif common in medicinal chemistry.[1][2] Its development into a viable therapeutic agent is contingent upon a thorough understanding of its solubility characteristics. This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, outlines a definitive experimental protocol for its determination, and discusses the critical factors that govern its behavior in solution. While specific experimental solubility data for this exact molecule is not prevalent in publicly accessible literature, this guide synthesizes established principles and data from analogous structures to provide a robust predictive framework and a clear path for empirical validation.

Section 1: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure. The key features of this compound (CAS: 334017-34-4) provide clear indicators of its expected behavior.[3]

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₆ClNO₃[3]

  • Molecular Weight: 223.61 g/mol [3]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This acidic group is the primary driver of pH-dependent solubility. At a pH below its acid dissociation constant (pKa), the group will be predominantly in its neutral, protonated form, leading to lower aqueous solubility. As the pH rises above the pKa, the group deprotonates to the highly polar carboxylate anion (-COO⁻), significantly enhancing aqueous solubility.

    • Chlorophenyl Group (-C₆H₄Cl): This bulky, hydrophobic moiety significantly contributes to the molecule's lipophilicity, which is expected to limit its intrinsic solubility in water.[4]

    • Isoxazole Ring: This heterocyclic ring contains both nitrogen and oxygen atoms, contributing some polar character and the potential for hydrogen bonding.[5][6] However, the overall effect is often outweighed by larger nonpolar substituents.

Predicted Physicochemical Parameters: A comprehensive experimental characterization would require determining the pKa and the partition coefficient (logP). While experimental data is unavailable, computational tools and data from similar isoxazole derivatives suggest a logP in the range of 2.0 to 4.8, indicating a lipophilic nature.[7] The carboxylic acid function suggests a pKa value typical for aromatic carboxylic acids, likely in the range of 2-4.

PropertyPredicted Value/CharacteristicImplication for Solubility
CAS Number 334017-34-4[3]Unique identifier for this specific chemical entity.
Physical Form Expected to be a solid at room temperature.[4][8]Requires dissolution from a solid state; polymorphism is possible.
pKa Estimated 2.0 - 4.0Weakly acidic; solubility will be highly dependent on pH.
logP Estimated 2.0 - 4.8[7]Lipophilic; indicates low intrinsic aqueous solubility.

Section 2: A Review of Expected Solubility

Given the absence of published quantitative data, this section provides a qualitative but scientifically grounded assessment of the expected solubility of this compound in various solvent systems.

Aqueous Solubility: The intrinsic aqueous solubility (the solubility of the neutral form) is predicted to be low.[4] The large, non-polar chlorophenyl group dominates the structure, reducing favorable interactions with water molecules. As a weak acid, its solubility will be lowest at a pH at least 2 units below its pKa.[9] In physiological and alkaline pH environments, where the carboxylic acid is ionized, a significant increase in solubility is expected.

Organic Solvent Solubility: The compound is expected to exhibit greater solubility in organic solvents, particularly those that can interact with its various functional groups.[4]

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Buffers pH 1.2, pH 6.8, WaterLow (at acidic pH), Moderate (at neutral/alkaline pH)Governed by the ionization state of the carboxylic acid group.
Polar Protic Methanol, EthanolModerate to HighThe solvent's ability to hydrogen bond with both the carboxylic acid and the isoxazole ring facilitates dissolution.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole moments can solvate the polar regions of the molecule effectively.
Non-polar Hexane, TolueneVery LowLack of favorable interactions between the non-polar solvent and the polar functional groups of the molecule.

The Critical Influence of Polymorphism: It is crucial for any research program to consider the possibility of polymorphism—the ability of a compound to exist in multiple crystalline forms.[10] Different polymorphs can have distinct crystal lattice energies, leading to significant differences in physical properties, including melting point and, most importantly, solubility and dissolution rate.[11] The most stable polymorph will typically exhibit the lowest solubility. Therefore, identifying and characterizing the solid-state form of the material being tested is a non-negotiable prerequisite for any definitive solubility study.

Section 3: Authoritative Protocol for Experimental Solubility Determination (Shake-Flask Method)

To move from prediction to empirical fact, a rigorous, well-controlled experiment is necessary. The gold-standard method for determining thermodynamic equilibrium solubility, particularly for compounds with low solubility, is the Shake-Flask method.[12][13]

Protocol Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

Methodology:

  • Preparation of the Test System:

    • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert container (e.g., glass vial).

    • Causality: Using a clear excess of solid is mandatory to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[12] A visual confirmation of undissolved solid at the end of the experiment is essential.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator.

    • The equilibration time must be sufficient to reach a steady state. This is typically 24 to 48 hours but should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.[9]

    • Causality: Temperature control is critical as solubility is temperature-dependent.[13] Agitation ensures maximal surface area contact between the solid and the solvent, accelerating the path to equilibrium.

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step where errors can be introduced.

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For very low solubility compounds, filtration through a low-binding filter (e.g., 0.22 µm PVDF) is also recommended.

    • Causality: Improper separation can lead to the inclusion of fine solid particles in the sample for analysis, artificially inflating the measured solubility. The potential for the compound to adsorb to the filter material must be assessed.[12]

  • Quantification:

    • Accurately dilute the supernatant with a suitable mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

    • Causality: A specific and sensitive analytical method is required to accurately measure the concentration, which directly corresponds to the solubility value.

Workflow Visualization:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification cluster_result Result prep Add excess solid compound to a known volume of solvent equilibrate Agitate at constant temperature (e.g., 24-72 hours) prep->equilibrate Ensure saturation separate Centrifuge and/or filter to remove undissolved solid equilibrate->separate Reach equilibrium quantify Analyze supernatant concentration (e.g., by HPLC) separate->quantify Isolate saturated solution result Equilibrium Solubility quantify->result Determine value

Caption: Shake-Flask method for solubility determination.

Section 4: Visualizing Key Relationships Influencing Solubility

The solubility of this compound is not a single value but a function of several environmental and physical factors. Understanding these relationships is key to its effective application.

G main Solubility of 5-(2-Chlorophenyl)isoxazole- 3-carboxylic acid ph pH / pKa main->ph Affects ionization of -COOH group temp Temperature main->temp Generally increases solubility solvent Solvent System main->solvent Polarity match improves solubility poly Polymorphism main->poly Different crystal forms have different solubilities

Caption: Key factors governing the compound's solubility.

Section 5: Conclusion and Strategic Recommendations

The physicochemical profile of this compound strongly indicates that it is a lipophilic, weakly acidic compound with low intrinsic aqueous solubility. Its solubility is predicted to be highly pH-dependent, increasing significantly in environments with a pH above its pKa. While this guide provides a robust theoretical framework, it must be underscored that these are predictions.

For any meaningful progression in a research or development context, the following empirical data are essential:

  • Definitive pKa determination via potentiometric titration.

  • Measurement of LogP/D to quantify lipophilicity.

  • Comprehensive solid-state characterization to identify the crystalline form (polymorph) being studied.

  • Execution of the shake-flask solubility protocol in pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8), biorelevant media, and selected organic solvents.

Acquiring this data will provide the foundational knowledge required for informed decisions in formulation development, preclinical studies, and the overall advancement of this compound as a potential therapeutic candidate.

References

A Theoretical Treatise on the Stability of the Isoxazole Ring: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Isoxazole Paradox in Medicinal Chemistry

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs underscores its significance as a "privileged structure."[1][2] This is attributed to its capacity to engage in diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, and to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic profiles of a molecule.[1][3] However, the inherent stability of the isoxazole ring is a nuanced subject. The presence of the weak N-O bond introduces a unique reactivity profile, rendering it susceptible to specific degradation pathways.[4] This duality—general stability coupled with controlled lability—makes a profound theoretical understanding of the isoxazole ring's stability not just an academic exercise, but a critical necessity for the rational design of robust and effective therapeutic agents.[5]

This technical guide provides an in-depth exploration of the theoretical principles governing the stability of the isoxazole ring. We will dissect its electronic structure and aromaticity, investigate the profound influence of substituents, and delineate the primary degradation pathways. Crucially, this guide will furnish researchers with the theoretical frameworks and computational methodologies required to predict and modulate the stability of isoxazole-containing compounds.

The Electronic Landscape and Aromaticity of the Isoxazole Nucleus

The stability of the isoxazole ring is fundamentally rooted in its electronic structure and aromatic character. As a π-electron deficient system, it exhibits a unique distribution of electron density that dictates its reactivity and overall stability.

Aromaticity: A Quantitative Assessment

The isoxazole ring is considered an aromatic system, fulfilling Hückel's rule with a cyclic array of six π-electrons.[6] However, the degree of aromaticity is a subject of considerable theoretical interest, as it directly correlates with the ring's thermodynamic stability. Several computational indices are employed to quantify this property, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being the most prominent.

  • HOMA: This geometry-based index evaluates the deviation of bond lengths within the ring from an optimal value, providing a measure of bond length equalization, a hallmark of aromaticity.

  • NICS: This magnetic criterion calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, signifying aromaticity.

The N-O Bond: The Achilles' Heel

The defining feature of the isoxazole ring, and the primary determinant of its unique stability profile, is the N-O single bond. This bond is inherently weak and susceptible to cleavage under various conditions, including reductive, photochemical, and thermal stress.[4][9] The greater electronegativity of the oxygen atom adjacent to the nitrogen results in a polarized bond that is prone to reductive cleavage.[4] Theoretical calculations of the N-O bond dissociation energy (BDE) are crucial for predicting the stability of isoxazole-containing molecules. While generic N-O BDEs are often quoted around 48 kcal/mol, specific values for isoxazoles can vary significantly based on the substitution pattern and the computational method employed.[9]

The Decisive Role of Substituents in Modulating Stability

The stability of the isoxazole ring is not an intrinsic constant but is profoundly influenced by the nature and position of its substituents. A comprehensive understanding of substituent effects is paramount for fine-tuning the stability of drug candidates.

Electronic Effects: A Balancing Act

Substituents exert their influence through a combination of inductive and resonance effects, altering the electron density distribution within the ring and, consequently, its stability.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and acyl groups, particularly at the C4 position, can enhance the polarity of the C4-C5 bond.[10] This can lead to an elongation and weakening of the N-O bond, making the ring more susceptible to cleavage.[10] EWGs generally stabilize the frontier molecular orbitals (HOMO and LUMO) by lowering their energy levels.[5]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), and alkyl groups can increase the electron density in the ring. While this can enhance the ring's stability against certain electrophilic attacks, it can also influence the regioselectivity of degradation reactions. EDGs tend to destabilize the frontier molecular orbitals by raising their energy levels.[5]

The interplay of these electronic effects is visually represented in the following diagram:

G cluster_0 Substituent Effects on Isoxazole Stability ISX Isoxazole Ring Stability Ring Stability ISX->Stability Influences EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -CN EWG->ISX Decreases electron density Weakens N-O bond EDG Electron-Donating Group (EDG) e.g., -NH2, -CH3 EDG->ISX Increases electron density Modulates reactivity G Isoxazole Isoxazole Excited_Isoxazole Excited State Isoxazole Isoxazole->Excited_Isoxazole UV Irradiation (hν) Azirine Carbonyl-2H-Azirine (Intermediate) Excited_Isoxazole->Azirine N-O Bond Cleavage & Ring Contraction Oxazole Oxazole (More Stable Isomer) Azirine->Oxazole Ring Expansion

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of Novel Golgi-Targeting Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Case Study Approach to Novel Compound Evaluation

Researchers in drug discovery are frequently tasked with elucidating the mechanism of action and cellular effects of novel chemical entities. While the specific compound 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid has limited detailed characterization in publicly available literature, the principles of its in vitro evaluation would follow a logical, stepwise progression from broad cellular effects to specific molecular targets.

This guide will use AMF-26 , a well-characterized inhibitor of the Golgi system, as a representative case study to provide detailed application notes and protocols. AMF-26 was identified through a bioinformatics approach as a potent anticancer agent that, while structurally distinct from the classic Golgi disruptor Brefeldin A (BFA), shares a similar mode of action[1][2]. It functions by targeting ADP-ribosylation factor 1 (Arf1), a key GTPase in vesicular transport[1][2][3]. The methodologies described herein are broadly applicable to the characterization of other small molecules, such as this compound, that may be found to modulate intracellular trafficking pathways.

Scientific Background: Targeting the Golgi Apparatus in Disease

The Golgi apparatus is a central hub for protein sorting, modification, and transport. Its function is critically dependent on the GTPase Arf1, which cycles between an inactive GDP-bound state and an active GTP-bound state[4]. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance GTP hydrolysis[4][5].

Brefeldin A (BFA), a well-known natural product, inhibits a subset of Arf-GEFs, trapping Arf1 in an inactive complex and leading to the collapse of the Golgi structure[6][7][8]. AMF-26 was discovered to function similarly, inhibiting the activation of Arf1 by BFA-sensitive large Arf-GEFs[1][2]. This inhibition of Arf1 activation disrupts Golgi structure and function, ultimately leading to the induction of apoptosis, making it an attractive pathway for anticancer drug development[1][2][3].

Signaling Pathway of AMF-26 Action

AMF-26_Mechanism_of_Action ArfGEF Arf-GEF (e.g., GBF1, BIG1/2) Arf1_GTP Arf1-GTP (Active) ArfGEF->Arf1_GTP GDP -> GTP Exchange Arf1_GDP Arf1-GDP (Inactive) Arf1_GDP->ArfGEF Golgi Golgi Structure & Vesicular Transport Arf1_GTP->Golgi Recruits Effectors (e.g., GGA3, COPI) AMF26 AMF-26 AMF26->ArfGEF Inhibits Interaction with Arf1 BFA Brefeldin A BFA->ArfGEF Apoptosis Apoptosis Golgi->Apoptosis Disruption leads to CellGrowth Cell Growth Inhibition Apoptosis->CellGrowth

Caption: Mechanism of AMF-26-induced Golgi disruption and apoptosis.

Application Note 1: Determining Cell Growth Inhibition (GI₅₀)

The initial step in characterizing a novel compound is to assess its effect on cell proliferation. The Sulforhodamine B (SRB) assay is a robust and sensitive method for measuring cell density based on the measurement of total cellular protein content.

Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol is adapted from previously established methods for assessing growth inhibition in cell line panels[1].

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., JFCR39 panel)

  • Complete growth medium

  • AMF-26 (or test compound), prepared as a concentrated stock in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Plate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical final concentration range would be from 1 nM to 100 µM. Include a DMSO-only vehicle control.

    • Add 100 µL of the diluted compound solutions to the appropriate wells.

    • At the time of drug addition, prepare a "time zero" (T₀) plate by fixing cells with TCA as described in step 4.

  • Incubation: Incubate the treatment plates for 48 hours at 37°C, 5% CO₂.

  • Cell Fixation:

    • Gently aspirate the culture medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plates five times with slow-running tap water to remove TCA.

    • Allow the plates to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Stain at room temperature for 30 minutes.

  • Destaining:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates on a plate shaker for 5 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

  • Calculation of GI₅₀: The 50% growth inhibition (GI₅₀) value is calculated from dose-response curves, where the absorbance of treated cells is compared to the vehicle control and the time zero control.

Representative Data: AMF-26 GI₅₀ Values
Cell Line PanelMean Log(GI₅₀)GI₅₀ (nM)
JFCR39-7.3347

This data indicates that AMF-26 possesses potent anti-proliferative activity comparable to that of Brefeldin A (Mean Log(GI₅₀) = -7.37, 43 nM)[1].

Application Note 2: Direct Measurement of Arf1 Activation

To confirm that the observed cellular effects are due to the inhibition of the target protein, a direct biochemical assay is necessary. The Arf-GTP pulldown assay specifically measures the active, GTP-bound form of Arf proteins.

Principle:

The GAT domain of the GGA3 protein (Golgi-localizing, Gamma-adaptin ear homology domain, Arf-binding protein 3) is an effector of Arf1 that preferentially binds to the active Arf1-GTP conformation[1][9]. By conjugating a recombinant GST-GGA3-GAT fusion protein to glutathione beads, one can selectively pull down active Arf1 from cell lysates. The amount of pulled-down Arf1 is then quantified by Western blotting.

Protocol: Arf-GTP Pulldown Assay

This protocol is based on the methods used to validate AMF-26 as an Arf1 inhibitor[1][2].

Materials:

  • Cells grown to 80-90% confluency

  • Test compound (e.g., AMF-26) and vehicle control (DMSO)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1% NP-40, 10% glycerol, protease inhibitors)

  • Recombinant GST-GGA3-GAT protein conjugated to glutathione-sepharose beads

  • Anti-Arf1 antibody

  • SDS-PAGE and Western blotting reagents

Experimental Workflow:

Arf_Pulldown_Workflow cluster_0 Cell Culture & Treatment cluster_1 Lysate Preparation & Pulldown cluster_2 Analysis A 1. Treat cells with AMF-26 or DMSO B 2. Incubate for designated time A->B C 3. Lyse cells on ice B->C D 4. Clarify lysate by centrifugation C->D E 5. Incubate lysate with GST-GGA3 beads D->E F 6. Wash beads E->F G 7. Elute proteins in SDS buffer F->G H 8. Western Blot for Arf1 G->H

References

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Evaluation of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid in Cancer Cell Line Studies

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into numerous clinically approved drugs.[1] In the field of oncology, isoxazole derivatives have garnered significant attention for their broad-spectrum biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] These compounds have been shown to exert their anticancer effects through diverse mechanisms of action, such as the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways critical for tumor growth and survival.[5]

This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals investigating the anticancer potential of novel isoxazole-based compounds. We will use This compound as a representative molecule to detail a systematic, multi-phase workflow for its preclinical evaluation. The protocols herein are designed to be self-validating, providing a robust framework to move from initial cytotoxicity screening to detailed mechanistic elucidation.

Compound Profile: this compound

Before initiating any biological studies, a thorough understanding of the test article's properties and proper handling procedures is paramount.

PropertyDetailsSource
IUPAC Name This compound-
CAS Number 334017-34-4[6]
Molecular Formula C₁₀H₆ClNO₃[6]
Molecular Weight 223.61 g/mol [6]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.General knowledge
Storage Store at room temperature in a dry, well-ventilated place.[6]
Preparation of Stock Solution (100 mM)

The causality behind preparing a high-concentration stock solution in an organic solvent like DMSO is to facilitate accurate and reproducible dilutions into aqueous cell culture media, minimizing the final solvent concentration to avoid vehicle-induced toxicity.

  • Aseptically weigh 2.24 mg of this compound.

  • Dissolve the compound in 100 µL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C for long-term use. The stock solution should be stable for several months.

Hypothesized Mechanism of Action Based on Isoxazole Analogs

While the specific targets of this compound are yet to be determined, literature on related isoxazole derivatives suggests several potential mechanisms through which it may exert anticancer activity.[5] These compounds are known to interfere with fundamental cellular processes in cancer cells, often leading to programmed cell death (apoptosis) or the cessation of proliferation (cell cycle arrest).[5][7] Key pathways potentially modulated by isoxazole derivatives include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptotic signaling cascades.[5]

Hypothesized_MOA Compound 5-(2-Chlorophenyl)isoxazole- 3-carboxylic acid Kinase Kinase Inhibition (e.g., VEGFR, CDK) Compound->Kinase Tubulin Tubulin Polymerization Disruption Compound->Tubulin Apoptosis_Induction Apoptotic Pathway Induction Compound->Apoptosis_Induction Proliferation Decreased Proliferation Kinase->Proliferation G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis Apoptosis_Induction->Apoptosis

Caption: Potential mechanisms of action for isoxazole-based anticancer agents.

Experimental Workflow: A Phased Approach

A structured, phased approach is recommended to efficiently characterize the compound's biological activity. This workflow ensures that each experimental stage logically informs the next, building a comprehensive profile of the compound's effects.

Experimental_Workflow Phase1 Phase 1: Screening Cell Viability Assay (MTT) Determine IC50 Phase2 Phase 2: Mechanism Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Phase1->Phase2  If IC50 < 50 µM Phase3 Phase 3: Target Validation Western Blot Analysis (Caspases, Cyclins, etc.) Phase2->Phase3  If Apoptosis or  Cell Cycle Arrest  is observed

Caption: A systematic workflow for evaluating a novel anticancer compound.

Phase 1: Cell Viability and Cytotoxicity Screening

Objective: To determine the concentration-dependent effect of the compound on the viability and metabolic activity of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (specific to cell line)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (100 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).[9][10]

  • Multichannel pipette

  • Microplate reader (absorbance at 570-600 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 100 mM stock. A typical final concentration range would be 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically <0.1%) and "untreated control" wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of the solubilization solution to each well.

  • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete solubilization of the formazan.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Concentration (µM)Absorbance (OD 570)% Viability
0 (Vehicle)1.250100.0%
11.18895.0%
50.97578.0%
100.65052.0%
250.31325.0%
500.15012.0%
1000.0887.0%

Phase 2: Elucidation of Cellular Mechanism

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 50 µM), the next logical step is to investigate how it is killing the cells or inhibiting their growth. The primary assays for this are apoptosis and cell cycle analysis.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay identifies different cell populations based on plasma membrane integrity and the location of phosphatidylserine (PS). In healthy cells, PS is located on the inner membrane leaflet.[11] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane.[12] Therefore, it only stains cells in late apoptosis or necrosis where membrane integrity is lost.[12]

Materials:

  • Cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: After treatment, collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS by centrifuging at ~400 x g for 5 minutes.[13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

  • Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Data Interpretation: The results are visualized on a dot plot, separating cells into four quadrants.

AnnexinV_PI_Quadrants xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) → origin origin x_end x_end origin->x_end y_end y_end origin->y_end Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Healthy (Annexin V- / PI-) Q3 Q3: Early Apoptotic (Annexin V+ / PI-) Q4 Q4: Late Apoptotic (Annexin V+ / PI+) hline hline->hline vline vline->vline label_ul Q2 Annexin V- / PI+ (Necrotic) label_ur Q1 Annexin V+ / PI+ (Late Apoptotic/Necrotic) label_ll Q3 Annexin V- / PI- (Healthy/Viable) label_lr Q4 Annexin V+ / PI- (Early Apoptotic)

Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.

  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.[12]

  • Lower-Right (Annexin V+ / PI-): Cells in early apoptosis.[12]

  • Upper-Right (Annexin V+ / PI+): Cells in late apoptosis or necrosis.[12]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount. Apoptotic cells with fragmented DNA appear as a "sub-G1" peak.

Materials:

  • Cells treated with the compound at IC50 and 2x IC50 concentrations.

  • Ice-cold 70% ethanol.

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Harvest and Fix: Harvest ~1 x 10⁶ cells as described previously. Wash once with PBS.

  • Resuspend the cell pellet and add drop-by-drop into 1 mL of ice-cold 70% ethanol while gently vortexing. This step fixes and permeabilizes the cells.[14]

  • Incubate at 4°C for at least 2 hours (or overnight).[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution. The inclusion of RNase is critical to prevent the staining of double-stranded RNA.

  • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale.

Data Analysis: The resulting data is a histogram of cell count versus fluorescence intensity. Specialized software (e.g., FlowJo, ModFit) is used to model the peaks and calculate the percentage of cells in each phase.

Cell Cycle PhaseVehicle Control (%)Treated (IC50) (%)Interpretation
Sub-G12.115.8Increase suggests apoptosis
G0/G155.430.2Decrease
S25.324.0No significant change
G2/M17.230.0Accumulation suggests G2/M arrest

Phase 3: Molecular Target Validation

Objective: To investigate the molecular changes underlying the cellular effects observed in Phase 2. Western blotting is the gold standard for measuring changes in the expression levels of specific proteins.

Protocol 4: Western Blotting

Principle: Western blotting combines the protein-separating power of SDS-PAGE with the high specificity of antibodies. It allows for the detection and relative quantification of target proteins in a complex mixture like a cell lysate.[15]

Rationale for Target Selection:

  • If Apoptosis is Observed: Probe for key apoptosis-related proteins such as Cleaved Caspase-3 (an executioner caspase), Cleaved PARP (a substrate of cleaved caspases), and members of the Bcl-2 family (e.g., pro-apoptotic Bax, anti-apoptotic Bcl-2).

  • If G2/M Arrest is Observed: Probe for key G2/M checkpoint proteins like Cyclin B1, CDK1, and the phosphorylated forms of checkpoint kinases.

Procedure (Abbreviated):

  • Lysate Preparation: Treat cells with the compound for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cleaved Caspase-3), typically overnight at 4°C.[17]

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands. A loading control (e.g., β-actin, GAPDH) must be probed on the same membrane to verify equal protein loading.

Summary and Future Directions

This guide outlines a logical and robust workflow for the initial preclinical evaluation of this compound. By progressing through cytotoxicity screening, mechanistic analysis, and molecular target validation, researchers can build a comprehensive understanding of the compound's anticancer potential. Positive and compelling data from these in vitro studies would provide a strong rationale for advancing the compound to more complex models, such as 3D spheroid cultures, and eventually to in vivo efficacy studies in animal models.

References

Application of Isoxazole Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold represents a cornerstone in modern medicinal chemistry, lauded for its synthetic tractability and the diverse array of biological activities its derivatives possess.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore capable of engaging with a wide range of biological targets.[3][4] A particularly fruitful area of investigation has been the development of isoxazole-containing molecules as potent and often selective enzyme inhibitors, leading to clinical candidates and approved drugs for various indications, including inflammatory diseases, cancer, and neurological disorders.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of isoxazole derivatives as enzyme inhibitors. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of their inhibitory action and furnishes detailed, field-proven protocols for their evaluation. The methodologies described are designed to be self-validating, ensuring robust and reproducible results.

The Versatility of the Isoxazole Ring in Enzyme Inhibition

The physicochemical properties of the isoxazole ring contribute significantly to its utility as a pharmacophore. Its aromatic nature, combined with the presence of heteroatoms, allows for a variety of non-covalent interactions with enzyme active sites, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. Furthermore, the isoxazole core can be readily functionalized at multiple positions, enabling fine-tuning of steric and electronic properties to achieve high affinity and selectivity for the target enzyme.[1]

This guide will explore the application of isoxazole derivatives against several key classes of enzymes, providing detailed experimental protocols to empower researchers in their own investigations.

Cyclooxygenase (COX) Inhibition: A Paradigm of Isoxazole-Based Anti-Inflammatory Agents

Cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostanoids, lipid mediators that play a central role in inflammation, pain, and fever.[6] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

The diarylisoxazole scaffold is a well-established feature in selective COX-2 inhibitors, exemplified by the drug Valdecoxib.[7] These compounds typically bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[7]

Quantitative Data: COX Inhibition by Isoxazole Derivatives
Compound ClassTarget EnzymeIC50 ValueSelectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
ValdecoxibCOX-2Sub-micromolarHigh[7][8]
MofezolacCOX-10.0079 µM< 0.00016[6][9]
Isoxazole-carboxamides (e.g., A13)COX-164 nM4.63[10][11]
Isoxazole-carboxamides (e.g., A13)COX-213 nM4.63[10][11]
Novel Isoxazole Derivatives (e.g., C6)COX-20.81 ± 0.02 µM61.73[12]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol describes a robust method for determining the inhibitory potency and selectivity of isoxazole derivatives against COX-1 and COX-2.[13]

I. Materials and Reagents

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red or similar)

  • Horseradish Peroxidase (HRP)

  • Known selective COX-1 and COX-2 inhibitors (for positive controls, e.g., SC-560 and Celecoxib)

  • Test isoxazole derivatives

  • DMSO (for compound dissolution)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

II. Reagent Preparation

  • COX Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0.

  • Enzyme Solutions: Reconstitute and dilute COX-1 and COX-2 enzymes to their optimal working concentrations in cold COX Assay Buffer immediately before use.

  • Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. Just prior to use, dilute to the final working concentration in COX Assay Buffer.

  • Test Compound Dilutions: Prepare a 10 mM stock solution of the isoxazole derivative in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these into COX Assay Buffer to achieve the final desired assay concentrations (ensure the final DMSO concentration is ≤1%).

III. Assay Procedure

  • Plate Setup: To appropriate wells of a 96-well plate, add the following:

    • Blank: Assay Buffer only.

    • 100% Activity Control: Assay Buffer + DMSO vehicle.

    • Positive Control: Assay Buffer + known inhibitor.

    • Test Compound: Assay Buffer + diluted isoxazole derivative.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to all wells except the blank.

  • Pre-incubation: Add the test compounds, positive controls, or DMSO vehicle to the respective wells. Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.[6]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

  • Signal Development: Immediately add the fluorometric probe and HRP solution.

  • Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.[13]

IV. Data Analysis

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.[6]

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme (COX-1/COX-2) Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Prep_Cmpd Prepare Isoxazole Derivative Dilutions Add_Cmpd Add Compound/ Control Prep_Cmpd->Add_Cmpd Prep_Substrate Prepare Substrate (Arachidonic Acid) Initiate_Rxn Initiate Reaction (Add Substrate) Prep_Substrate->Initiate_Rxn Add_Enzyme->Add_Cmpd Preincubation Pre-incubate (37°C, 15 min) Add_Cmpd->Preincubation Preincubation->Initiate_Rxn Measure Measure Fluorescence (Kinetic Mode) Initiate_Rxn->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Workflow for determining COX-2 inhibition and selectivity.[7]

Kinase Inhibition: Targeting Dysregulated Signaling in Cancer and Beyond

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[14] Isoxazole derivatives have emerged as potent inhibitors of various kinases, often acting as ATP-competitive inhibitors by binding to the ATP-binding pocket of the enzyme.[7]

Examples of kinases targeted by isoxazole derivatives include Casein Kinase 1 (CK1), implicated in the Wnt and Hedgehog signaling pathways in cancer, and c-Jun N-terminal kinases (JNKs), which are involved in neurodegenerative disorders.[7][15]

Kinase_Inhibition_Pathway Inhibitor 3,4-Diaryl-Isoxazole Inhibitor CK1 Casein Kinase 1 (CK1) Inhibitor->CK1 Binds & Inhibits Substrates CK1 Substrates (e.g., β-catenin, Dvl) CK1->Substrates Phosphorylates Proliferation Cancer Cell Proliferation ATP ATP ATP->CK1 Competes for binding site Signaling Wnt / Hedgehog Signaling Pathways Substrates->Signaling Regulates Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Inhibition of CK1 by a 3,4-diaryl-isoxazole disrupts downstream signaling.[7]

Experimental Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol provides a generic, high-throughput method for determining the IC50 values of isoxazole derivatives against a target kinase.[16] It measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

I. Materials and Reagents

  • Recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay Kit)

  • Test isoxazole derivatives and a known inhibitor for the target kinase

  • DMSO

  • White, opaque 96- or 384-well plates

  • Luminometer

II. Reagent Preparation

  • Kinase Reaction Buffer: Prepare and store as recommended by the manufacturer.

  • Enzyme and Substrate: Dilute the kinase and substrate to their optimal concentrations in Kinase Reaction Buffer.

  • ATP Solution: Prepare a concentrated stock of ATP and dilute to the final desired concentration in Kinase Reaction Buffer. The optimal concentration is often near the Km for ATP for the specific kinase.

  • Compound Dilutions: Prepare serial dilutions of the isoxazole derivatives in DMSO, followed by a further dilution in Kinase Reaction Buffer.

III. Assay Procedure

  • Compound and Kinase Addition: To the wells of a white, opaque plate, add the diluted isoxazole derivative or DMSO vehicle. Then, add the diluted kinase solution.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture to all wells.

  • Kinase Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C or the optimal temperature for the kinase.

  • ADP Detection (Part 1): Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add the Kinase Detection Reagent to all wells. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence of each well using a plate reader.[16]

IV. Data Analysis

  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition: A Focus on Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[13][17] Inhibitors of these enzymes have significant therapeutic value in the treatment of neurological and psychiatric disorders.[13][17] Specifically, MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[17]

Several classes of isoxazole derivatives, including 3,5-diaryl-4,5-dihydroisoxazoles and 2,1-benzisoxazoles, have been identified as potent and selective inhibitors of MAO-B.[13][18]

Quantitative Data: MAO-B Inhibition by Isoxazole Derivatives
Compound ClassTarget EnzymeIC50 Value (µM)Reference
2,1-benzisoxazole derivative (7a)MAO-B0.017[13]
2,1-benzisoxazole derivative (7b)MAO-B0.098[13]
3,5-diaryl-4,5-dihydroisoxazolesMAO-BNanomolar range[18]
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a method for screening isoxazole derivatives as MAO-B inhibitors using a fluorometric assay that detects the production of hydrogen peroxide (H2O2), a byproduct of the MAO reaction.[2]

I. Materials and Reagents

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., tyramine or benzylamine)[2][8]

  • Fluorometric Probe (e.g., GenieRed Probe or equivalent)

  • Developer/Horseradish Peroxidase (HRP)

  • Known MAO-B inhibitor (e.g., Selegiline) for positive control[2]

  • Test isoxazole derivatives

  • DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

II. Reagent Preparation

  • Assay Buffer: Prepare and bring to room temperature before use.

  • Enzyme Solution: Reconstitute and dilute MAO-B enzyme in MAO-B Assay Buffer. Prepare this solution fresh.

  • Substrate Solution: Reconstitute and dilute the MAO-B substrate to the desired working concentration.

  • Compound Dilutions: Prepare serial dilutions of the test compounds and the positive control in DMSO, followed by a final dilution in Assay Buffer.

III. Assay Procedure

  • Compound/Control Addition: Add the diluted test inhibitors, positive control, or vehicle (for enzyme control) to the appropriate wells of the 96-well plate.

  • Enzyme Addition and Pre-incubation: Add the diluted MAO-B enzyme solution to the wells. Incubate for 10-15 minutes at 37°C.[2]

  • Reaction Mix Preparation: Prepare a master mix containing the MAO-B substrate, fluorometric probe, and developer in Assay Buffer.

  • Reaction Initiation: Add the reaction mix to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.[2]

IV. Data Analysis

  • Determine the rate of fluorescence increase for each well.

  • Calculate the percentage of MAO-B inhibition for each test compound concentration relative to the enzyme control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition: A Target for Diverse Pathologies

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[19] Isoxazole derivatives have been synthesized and identified as significant inhibitors of carbonic anhydrase.[19][20]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[19]

I. Materials and Reagents

  • Human or bovine carbonic anhydrase

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Known CA inhibitor (e.g., Acetazolamide) for positive control

  • Test isoxazole derivatives

  • Acetonitrile or DMSO for dissolving substrate and compounds

  • 96-well clear, flat-bottom plates

  • Spectrophotometric microplate reader

II. Reagent Preparation

  • CA Enzyme Solution: Prepare a stock solution of CA in cold Assay Buffer. Dilute to the final working concentration just before use.

  • Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh daily.

  • Compound Dilutions: Prepare serial dilutions of the isoxazole compounds and the positive control.

III. Assay Procedure

  • Plate Setup: Add Assay Buffer to all wells.

  • Compound/Control Addition: Add the serially diluted test compounds, positive control, or vehicle to the appropriate wells.

  • Enzyme Addition: Add the CA working solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[19]

IV. Data Analysis

  • Calculate the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.

Other Notable Enzyme Targets for Isoxazole Derivatives

The versatility of the isoxazole scaffold extends to a variety of other clinically relevant enzymes:

  • Acetyl-CoA Carboxylase (ACC): As a critical enzyme in fatty acid biosynthesis, ACC is a target in oncology. Certain 4-phenoxy-phenyl isoxazoles have shown potent ACC inhibitory activity.[16] ACC activity can be assayed by monitoring the production of ADP using a luminescence-based kit or by HPLC-based methods that track the conversion of acetyl-CoA to malonyl-CoA.[21][22]

  • Xanthine Oxidase (XO): This enzyme is key in purine metabolism and its inhibition is a therapeutic strategy for gout. 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as XO inhibitors.[7][23]

  • Phosphodiesterases (PDEs): These enzymes regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). Isoxazole derivatives have been explored as inhibitors of various PDE isoforms, including PDE3 and PDE4, with potential applications in cardiovascular and inflammatory diseases.[15][18][24]

  • Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix and are implicated in cancer metastasis. While not a primary focus of isoxazole research, the development of selective MMP inhibitors is an active area where heterocyclic scaffolds are employed.[25][26]

Conclusion

Isoxazole derivatives represent a privileged scaffold in the design of potent and selective enzyme inhibitors. Their chemical tractability and ability to engage in diverse interactions with enzyme active sites have led to their successful application against a wide range of therapeutic targets. The protocols detailed in this guide provide a robust framework for researchers to evaluate the inhibitory potential of novel isoxazole-based compounds, thereby facilitating the discovery and development of new therapeutic agents. By understanding the causality behind experimental choices and adhering to self-validating protocols, scientists can confidently advance our knowledge of this important class of molecules.

References

Application Notes and Protocols for 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid (CAS No: 334017-34-4) for both in vitro and in vivo experiments. Due to its classification as a poorly water-soluble carboxylic acid, specialized formulation strategies are required to ensure compound stability, bioavailability, and the generation of reproducible experimental data. This guide details protocols for solubility determination, the preparation of stock and working solutions using various solvent systems, and provides recommendations for vehicle formulations suitable for animal studies. The causality behind each methodological choice is explained to empower researchers to adapt these protocols to their specific experimental needs.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring an isoxazole core, a chlorophenyl group, and a carboxylic acid moiety. Its chemical structure (Molecular Formula: C₁₀H₆ClNO₃, Molecular Weight: 223.61 g/mol ) suggests poor aqueous solubility, a common challenge for many carboxylic acid-containing drug candidates. The acidic nature of the carboxyl group, however, presents a key opportunity for solubility enhancement through pH modification and salt formation. The lipophilic chlorophenyl group contributes to its low water solubility, making organic solvents or co-solvent systems necessary for achieving high concentration stock solutions.

The success of any experiment involving this compound is contingent upon its proper dissolution. Precipitation of the compound, either in the stock solution or upon dilution into aqueous experimental media, can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to navigate these challenges.

Preliminary Solubility Assessment

Before preparing stock solutions for large-scale experiments, it is crucial to perform a preliminary assessment of the compound's solubility in various common laboratory solvents. This initial step will inform the selection of the most appropriate solvent system for your specific application.

Protocol 2.1: Small-Scale Solubility Testing
  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-2 mg) into several sterile microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume of a single test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL or ~45 mM).

  • Recommended Test Solvents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol (200 proof)

    • Methanol

    • Acetone

    • 0.1 M Sodium Hydroxide (NaOH)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dissolution: Vortex each tube vigorously for 1-2 minutes. If the compound does not dissolve, gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be employed.

  • Observation: Visually inspect each tube for complete dissolution. The absence of visible solid particles indicates that the compound is soluble at the tested concentration. Note any precipitation or cloudiness.

Solvent Predicted Solubility Primary Application
DMSO HighIn vitro stock solutions
Ethanol Moderate to HighIn vitro stock solutions, co-solvent for in vivo formulations
Methanol ModerateGeneral laboratory use (not for cell-based assays)
Acetone ModerateGeneral laboratory use (not for cell-based assays)
0.1 M NaOH High (forms sodium salt)In vitro aqueous solutions
PBS (pH 7.4) Very LowNegative control, buffer for dilutions

Table 1: Predicted Solubility and Applications of this compound in Common Solvents.

Protocols for In Vitro Experiments

For cell-based assays, it is imperative to prepare a high-concentration stock solution that can be diluted into the cell culture medium to the final working concentration. The final concentration of the organic solvent in the culture medium must be kept below levels that are toxic to the cells.

DMSO-Based Stock Solutions

DMSO is a highly effective and widely used solvent for dissolving hydrophobic compounds for in vitro use.

Protocol 3.1.1: Preparation of a 50 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 50 mM stock solution:

    • Mass (g) = 0.050 mol/L * 0.001 L * 223.61 g/mol = 0.01118 g (or 11.18 mg)

  • Weighing: Accurately weigh 11.18 mg of the compound and place it in a sterile conical or microcentrifuge tube.

  • Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), add 1 mL of anhydrous, cell culture-grade DMSO.

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly[1].

Causality: Using a high-concentration stock in DMSO allows for minimal volumes to be added to the cell culture medium, thereby keeping the final DMSO concentration low. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations above 0.1%[2][3][4]. It is crucial to determine the specific tolerance of your cell line.

pH-Modified Aqueous Stock Solutions

For experiments where DMSO is undesirable, the carboxylic acid functionality can be leveraged to create a water-soluble sodium salt.

Protocol 3.2.1: Preparation of a 10 mM Aqueous Stock Solution using NaOH

  • Weighing: Accurately weigh 2.24 mg of this compound for a 1 mL final volume.

  • Initial Suspension: Add a small volume of sterile, distilled water (e.g., 500 µL) to the compound. It will not dissolve at this stage.

  • Basification: Add a 1 M NaOH solution dropwise while vortexing until the compound completely dissolves. This indicates the formation of the soluble sodium salt. Be cautious not to add a large excess of NaOH.

  • Volume Adjustment: Bring the final volume to 1 mL with sterile, distilled water.

  • pH Neutralization (Optional but Recommended): If necessary, adjust the pH of the stock solution towards neutral (pH 7.2-7.4) by adding a sterile 1 M HCl solution dropwise. This should be done carefully to avoid precipitation of the compound.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for longer-term storage.

Causality: The addition of a base like NaOH deprotonates the carboxylic acid, forming a more polar and water-soluble carboxylate salt[5][6]. This method avoids the use of organic solvents but requires careful control of the final pH of the experimental medium, as a significant change in pH can affect cell viability. Always include a vehicle control with the same final concentration of the salt and adjusted pH in your experiments.

Visualization: Decision Workflow for In Vitro Solvent Selection

Caption: Decision workflow for selecting an appropriate solvent system for in vitro experiments.

Protocols for In Vivo Experiments

For oral administration in animal models, the compound is typically formulated as a solution or a suspension. The choice of vehicle is critical for maximizing exposure and ensuring consistent absorption.

Co-Solvent/Surfactant Solution for Oral Gavage

This approach is suitable for achieving a solution formulation, which can enhance bioavailability.

Protocol 4.1.1: Preparation of a 10 mg/mL Solution

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio (v/v/v/v):

    • 10% DMSO

    • 40% PEG 400

    • 5% Tween® 80

    • 45% Saline or Water

  • Dissolution:

    • Weigh the required amount of this compound.

    • First, dissolve the compound in DMSO.

    • Add PEG 400 and vortex thoroughly.

    • Add Tween® 80 and vortex until the solution is clear.

    • Finally, add the saline or water dropwise while vortexing to bring the solution to the final volume.

  • Observation: The final formulation should be a clear solution. If precipitation occurs, the concentration may be too high for this vehicle, and a suspension should be considered.

  • Administration: This formulation is suitable for oral gavage. The dosing volume should be appropriate for the animal model (e.g., 5-10 mL/kg for mice).

Causality: This formulation utilizes a multi-component system to achieve solubility. DMSO acts as the primary organic solvent. PEG 400 is a water-miscible co-solvent that increases the overall solvent capacity. Tween® 80 is a non-ionic surfactant that improves wetting and forms micelles, which can encapsulate the hydrophobic drug molecules, preventing precipitation upon dilution in the gastrointestinal tract[7][8].

Suspension for Oral Gavage

If the required dose cannot be achieved in a solution, a uniform suspension is the next best option.

Protocol 4.2.1: Preparation of a 20 mg/mL Suspension

  • Vehicle Preparation: Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution in water. A common vehicle also includes a small amount of surfactant, for example:

    • 0.5% CMC (w/v)

    • 0.1% Tween® 80 (v/v)

    • in deionized water.

    • To prepare, slowly add the CMC to the water while stirring vigorously to prevent clumping. Gentle heating may be required. Add the Tween® 80 after the CMC is fully hydrated.

  • Compound Addition: Accurately weigh the this compound and triturate it to a fine powder using a mortar and pestle.

  • Suspension Formation:

    • Add a small amount of the vehicle to the powdered compound to form a paste.

    • Gradually add the remaining vehicle while continuing to mix until a homogenous suspension is formed.

    • A high-speed homogenizer can be used to ensure uniform particle size.

  • Administration: The suspension must be stirred continuously before and during dosing to ensure uniform delivery of the compound.

Causality: CMC is a suspending agent that increases the viscosity of the vehicle, which slows down the sedimentation of the drug particles. Tween® 80 acts as a wetting agent, allowing the hydrophobic drug particles to be more easily dispersed in the aqueous vehicle[4][9]. This ensures a more uniform dose is administered to each animal.

Visualization: Workflow for In Vivo Formulation

G start Start: Prepare Formulation for In Vivo Study determine_dose Determine required dose (mg/kg) and concentration (mg/mL) start->determine_dose try_solution Attempt to prepare a solution (Protocol 4.1.1) determine_dose->try_solution check_solubility Is the compound fully soluble at the target concentration? try_solution->check_solubility solution_ready Solution formulation is ready for dosing. check_solubility->solution_ready Yes prepare_suspension Prepare a suspension (Protocol 4.2.1) check_solubility->prepare_suspension No check_uniformity Is the suspension uniform and stable for the duration of dosing? prepare_suspension->check_uniformity suspension_ready Suspension is ready for dosing. (Requires continuous stirring) check_uniformity->suspension_ready Yes reformulate Adjust vehicle composition or lower concentration. check_uniformity->reformulate No reformulate->try_solution

Caption: Workflow for preparing an appropriate formulation for in vivo oral administration.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When handling the powdered form, work in a well-ventilated area or a chemical fume hood to avoid inhalation. Consult the material safety data sheet (MSDS) for complete safety information.

References

Application Notes & Protocols for the Quantification of 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid (Compound C10H6ClNO3, MW: 223.61 g/mol ).[1] Designed for researchers, analytical scientists, and drug development professionals, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are developed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to international validation standards to ensure data is reliable and reproducible.

Introduction and Analytical Strategy

This compound is a heterocyclic compound featuring an isoxazole core, a structural motif prevalent in many biologically active molecules.[2] Accurate quantification of this analyte is critical for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control of bulk substances or formulated products.

The analytical strategy presented is twofold, catering to different analytical needs:

  • HPLC-UV: A widely accessible, robust method suitable for routine quality control, purity assessment, and quantification in relatively clean sample matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for quantifying trace levels of the analyte in complex biological matrices (e.g., plasma, urine) and for impurity profiling.

All proposed methods are designed to be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[3][4] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[5][6][7]

Chemical Properties of the Analyte
PropertyValueSource(s)
Molecular Formula C₁₀H₆ClNO₃[1]
Molecular Weight 223.61 g/mol [1]
Appearance Solid
SMILES String O=C(O)c1cc(on1)-c2cccc(Cl)c2
InChI Key CRTZVRLESCICCT-UHFFFAOYSA-N

Note: The properties listed are for the 4-chlorophenyl isomer, which are expected to be very similar to the 2-chlorophenyl target analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in samples where the analyte concentration is relatively high and the matrix is not overly complex. The presence of the aromatic rings and conjugated system in the molecule suggests strong UV absorbance, making UV detection a suitable choice.

Rationale for Method Development
  • Column Choice: A C18 reversed-phase column is selected due to the non-polar nature of the phenyl and isoxazole rings. This stationary phase provides excellent retention and separation for a wide range of small organic molecules.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice for reversed-phase chromatography. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) is crucial. As the analyte is a carboxylic acid, maintaining a low pH (pH < pKa) will suppress the ionization of the carboxyl group, leading to a single, well-retained, and sharp chromatographic peak.

  • Detection Wavelength: The optimal UV detection wavelength should be determined by running a UV scan of the analyte standard. Based on the structure, a wavelength in the range of 254-280 nm is a logical starting point.

Experimental Protocol

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid), analytical grade

  • Methanol (HPLC grade)

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Data acquisition and processing software.

Protocol Steps:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable solvent like methanol or acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution in the mobile phase, ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve and dilute the sample in the mobile phase to a final concentration expected to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

  • Chromatographic Conditions:

ParameterRecommended ConditionJustification
Mobile Phase A Water with 0.1% Formic AcidAcid suppresses ionization of the analyte.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient 60% A / 40% B to 20% A / 80% B over 10 minAn initial gradient to ensure separation from potential impurities. Can be optimized to an isocratic method if separation is sufficient.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sensitivity needs.
Detection Wavelength 260 nm (or λmax determined by DAD)Expected region of high absorbance for the analyte.
  • Data Analysis:

    • Integrate the peak area of the analyte in both standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method Validation Workflow

The following diagram illustrates the logical flow for validating the HPLC-UV method in accordance with ICH guidelines.[3][4][5]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Optimize HPLC Conditions Specificity Specificity/ Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC-UV method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as analyzing samples from biological matrices, LC-MS/MS is the method of choice.[8][9][10] This protocol outlines a method using a reversed-phase UPLC/HPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Development
  • Ionization: The carboxylic acid moiety makes the molecule amenable to Electrospray Ionization (ESI) in negative mode ([M-H]⁻). ESI in positive mode ([M+H]⁺) is also possible, and the optimal mode should be determined experimentally.

  • MRM Transitions: For quantification, at least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure identity and prevent false positives. This involves infusing a standard solution of the analyte into the mass spectrometer to determine the precursor ion and then optimizing the collision energy to find the most stable and abundant product ions.

  • Sample Preparation: Biological samples require more extensive preparation to remove proteins and phospholipids that can interfere with the analysis and damage the instrument. Protein precipitation is a common and effective first step, followed by solid-phase extraction (SPE) for cleaner extracts if needed.

Experimental Protocol

Materials and Reagents:

  • All reagents from the HPLC section.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic behavior and ionization properties can be used (e.g., another substituted isoxazole carboxylic acid).

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation.

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange) if required.

Instrumentation:

  • UPLC or HPLC system.

  • Triple Quadrupole Mass Spectrometer with an ESI source.

  • UPLC Column: C18, 50-100 mm x 2.1 mm, <2 µm particle size.

Protocol Steps:

  • MS Parameter Optimization:

    • Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer.

    • Optimize source parameters (e.g., capillary voltage, source temperature) in both positive and negative ESI modes to maximize the signal for the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Select the precursor ion and perform a product ion scan to identify major fragment ions.

    • Optimize the collision energy for at least two of the most intense and stable fragment ions to create the MRM transitions.

  • Standard and Sample Preparation:

    • Calibration Standards: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) and process them in the same way as the unknown samples.

    • Protein Precipitation (for plasma/serum):

      • To 100 µL of sample, add the internal standard.

      • Add 300 µL of cold acetonitrile (or other precipitating agent).

      • Vortex vigorously for 1 minute.

      • Centrifuge at >10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

      • Reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

ParameterRecommended ConditionJustification
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic eluent.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 95% A / 5% B to 5% A / 95% B over 5 minA fast gradient suitable for UPLC systems to ensure high throughput.
Injection Volume 5 µLSmaller volume to prevent overloading the MS.
Ionization Mode ESI Negative or Positive (to be determined)Negative mode is often preferred for carboxylic acids.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)To be determined empirically.
Data Analysis and Validation Logic

The analysis involves plotting the ratio of the analyte peak area to the internal standard peak area against concentration. The validation follows a similar path to HPLC but with additional considerations for matrix effects and recovery.

LCMS_Validation_Logic cluster_pre Pre-Validation cluster_val_lcms Core Validation Tune MS Tuning & MRM Optimization Chrom Chromatography Development Tune->Chrom Selectivity Selectivity Chrom->Selectivity Carryover Carryover Selectivity->Carryover Linearity Linearity & LLOQ Carryover->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Recovery_Matrix->Stability

Caption: Logical flow for LC-MS/MS bioanalytical method validation.

Summary of Method Parameters and Acceptance Criteria

The following table summarizes typical validation parameters and their acceptance criteria based on ICH and bioanalytical guidelines.

Validation ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)
Specificity/Selectivity No interference at the analyte's retention time.No significant interference at the analyte and IS retention times in blank matrix.
Linearity (r²) ≥ 0.995≥ 0.99
Accuracy 98.0% - 102.0% of nominal±15% of nominal (±20% at LLOQ)
Precision (%RSD) ≤ 2%≤15% (≤20% at LLOQ)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10Lowest point on the standard curve meeting accuracy/precision criteria.
Robustness No significant change in results with small variations in method parameters (e.g., pH, temp).N/A (assessed via system suitability during runs).
Matrix Effect N/AAssessed to ensure no significant ion suppression or enhancement.

References

Application Notes and Protocols: Antimicrobial Screening of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The isoxazole scaffold is a key feature in several clinically used drugs, highlighting its therapeutic potential.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting antimicrobial screening assays for a specific isoxazole derivative, 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid. While extensive research has been conducted on various isoxazole derivatives, this guide offers a focused approach to evaluating the antimicrobial efficacy of this particular compound.[3]

The protocols outlined herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[4][5][6][7] This document will cover the essential preliminary steps, including compound preparation and microbial strain selection, followed by detailed, step-by-step protocols for primary and secondary antimicrobial screening assays.

Compound Profile: this compound

Structure:

Chemical Formula: C₁₀H₆ClNO₃ Molecular Weight: 223.61 g/mol CAS Number: 334017-34-4[8]

Rationale for Screening: The isoxazole nucleus is a versatile scaffold in medicinal chemistry. The presence of a chlorophenyl group at the 5-position and a carboxylic acid at the 3-position may confer specific antimicrobial properties. The electron-withdrawing nature of the chlorine atom and the acidic proton of the carboxylic acid could potentially interact with microbial targets, such as enzymes or cell membranes, leading to growth inhibition.[1][3]

PART 1: Preliminary Steps and Considerations

Preparation of this compound Stock Solution

The accurate preparation of the test compound is critical for obtaining reliable screening results.

Protocol:

  • Determine Solubility: Before preparing a stock solution, determine the solubility of this compound in various solvents (e.g., Dimethyl Sulfoxide (DMSO), ethanol, methanol). DMSO is a common solvent for initial screening due to its ability to dissolve a wide range of compounds and its compatibility with most assay formats at low concentrations.

  • Weighing the Compound: Accurately weigh a precise amount of the compound using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 100 mM). Ensure complete dissolution by vortexing or gentle heating if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container. This is crucial to prevent contamination of the antimicrobial assays.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Selection and Maintenance of Microbial Strains

The choice of microbial strains is fundamental to the screening process and should include representatives of Gram-positive and Gram-negative bacteria, as well as fungi if desired.

Recommended Quality Control Strains:

It is imperative to use well-characterized quality control (QC) strains from reputable sources like the American Type Culture Collection (ATCC) to ensure the validity and reproducibility of the results.[9][10][11][12]

Organism Type Strain Rationale
Gram-positive BacteriaStaphylococcus aureus (e.g., ATCC 25923, ATCC 29213)A common human pathogen, representative of Gram-positive cocci.[10]
Bacillus subtilis (e.g., ATCC 6633)A spore-forming bacterium, useful for assessing activity against more resistant forms.
Gram-negative BacteriaEscherichia coli (e.g., ATCC 25922)A standard for antimicrobial testing, representing enteric Gram-negative rods.[9][10]
Pseudomonas aeruginosa (e.g., ATCC 27853)An opportunistic pathogen known for its intrinsic resistance to many antibiotics.[10]
Fungi (Yeast)Candida albicans (e.g., ATCC 10231)A common human fungal pathogen.[11]

Culture Maintenance:

  • Follow the supplier's instructions for the revival and maintenance of each strain.

  • Use appropriate growth media (e.g., Mueller-Hinton Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi).

  • Prepare and store stock cultures at -80°C in a suitable cryoprotectant (e.g., glycerol) to maintain culture purity and viability.

PART 2: Antimicrobial Screening Protocols

This section details the step-by-step methodologies for primary and secondary antimicrobial screening.

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[13][14][15][16][17] It provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth.

2.1.1. Principle

An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism diffuses into the medium. If the agent is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.[13][14]

2.1.2. Workflow Diagram

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results Inoculum Prepare Standardized Microbial Inoculum Lawn Create a Uniform Lawn of Microorganism Inoculum->Lawn Plates Prepare Agar Plates (e.g., Mueller-Hinton Agar) Plates->Lawn Well Aseptically Create Wells in the Agar Lawn->Well AddCompound Add Test Compound Solution to the Wells Well->AddCompound Incubate Incubate Plates at Optimal Temperature AddCompound->Incubate Measure Measure the Diameter of the Zone of Inhibition Incubate->Measure Interpret Interpret Results Measure->Interpret

Caption: Workflow for the Agar Well Diffusion Assay.

2.1.3. Detailed Protocol
  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a uniform lawn of growth.

    • Allow the plate to dry for a few minutes.

  • Well Creation:

    • Using a sterile cork borer (typically 6 mm in diameter), punch wells into the agar.

    • Carefully remove the agar plugs to create clean wells.

  • Compound Application:

    • Pipette a fixed volume (e.g., 50-100 µL) of the this compound stock solution (at a desired concentration) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

2.1.4. Example Data Presentation
Test Organism Compound Concentration (µg/mL) Zone of Inhibition (mm) Positive Control (e.g., Ciprofloxacin) Negative Control (DMSO)
S. aureus10015250
E. coli10012220
P. aeruginosa1008200
C. albicans1001018 (e.g., Fluconazole)0
Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

For compounds showing activity in the primary screen, a quantitative assessment is necessary. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20][21][22][23][24]

2.2.1. Principle

Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth (turbidity). The MIC is the lowest concentration of the agent at which there is no visible growth.[18][20][22]

2.2.2. Workflow Diagram

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results SerialDilution Prepare Serial Dilutions of Test Compound in a 96-Well Plate Inoculate Inoculate Each Well with the Microbial Suspension SerialDilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate the Plate Controls->Incubate Observe Observe for Microbial Growth (Turbidity) Incubate->Observe DetermineMIC Determine the MIC Observe->DetermineMIC

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

2.2.3. Detailed Protocol
  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells 2 through 12.

    • Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.

    • Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.[23][25]

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. A button of cells at the bottom of a well also indicates growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

2.2.4. Example Data Presentation
Test Organism MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus320.5 (Ciprofloxacin)
E. coli640.25 (Ciprofloxacin)
P. aeruginosa>1281 (Ciprofloxacin)
C. albicans162 (Fluconazole)

PART 3: Trustworthiness and Self-Validation

To ensure the integrity and reliability of the screening results, the following self-validating systems must be in place:

  • Concurrent Controls: Always run positive and negative controls in parallel with the test compound. The positive control validates the susceptibility of the test organisms, while the negative control ensures that the solvent has no antimicrobial effect at the concentrations used.

  • Quality Control Strains: Regularly test the QC strains against standard antibiotics. The results should fall within the acceptable ranges defined by CLSI or other relevant bodies.[9][11][26] This verifies the integrity of the testing methodology, media, and reagents.

  • Repeatability: Each experiment should be performed in triplicate to ensure the reproducibility of the results.

  • Standardized Procedures: Adherence to standardized protocols, such as inoculum density and incubation conditions, is crucial for obtaining consistent and comparable data.[18]

Conclusion

These application notes provide a comprehensive framework for conducting the initial antimicrobial screening of this compound. By following these detailed protocols and incorporating robust quality control measures, researchers can generate reliable data to evaluate the potential of this compound as a novel antimicrobial agent. Positive results from these in vitro assays would warrant further investigation, including mechanism of action studies, toxicity testing, and in vivo efficacy trials.

References

Application Notes & Protocols: Characterizing 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid as a Ligand in Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1] 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a key heterocyclic building block used in the synthesis of bioactive compounds, particularly those targeting kinases and receptors involved in inflammatory and neurological disorders.[2] A critical step in the development of any potential therapeutic agent is the precise characterization of its interaction with its biological target. This guide provides an in-depth framework and detailed protocols for researchers, scientists, and drug development professionals to quantitatively assess the binding of this compound to its target proteins. We will explore the causality behind experimental choices and present methodologies for three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

Foundational Principles of Ligand-Target Interaction

The therapeutic efficacy of a small molecule is fundamentally linked to its interaction with a biological target.[3] Quantifying this interaction provides critical insights into a compound's potential. Biophysical analysis is a powerful approach to evaluate the binding modes of drug candidates.[4][5] The primary parameters we seek to define are:

  • Binding Affinity (Kd): The equilibrium dissociation constant, which measures the strength of the binding interaction. A lower Kd value signifies a higher binding affinity.

  • Binding Kinetics (ka, kd): The association rate constant (ka or kon) and the dissociation rate constant (kd or koff) describe the speed at which the ligand binds to and dissociates from the target.[6] These kinetic parameters are crucial as the residence time of a drug on its target can significantly impact its pharmacological effect.

  • Thermodynamics (ΔH, ΔS): The enthalpy (ΔH) and entropy (ΔS) of binding provide a thermodynamic signature of the interaction, revealing the driving forces behind the binding event (e.g., hydrogen bonding, hydrophobic interactions).[7]

  • Stoichiometry (n): This determines the ratio of ligand molecules that bind to a single target protein molecule at saturation.[8]

The following workflow provides a general overview of a typical ligand binding study.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cluster_results Phase 4: Interpretation P_Prep Target Protein Purification & Quality Control Assay Biophysical Assay (SPR, ITC, etc.) P_Prep->Assay L_Prep Ligand Stock Preparation & QC L_Prep->Assay RawData Raw Data Acquisition Assay->RawData FitData Model Fitting & Parameter Extraction RawData->FitData Results Determine: - Affinity (Kd) - Kinetics (ka, kd) - Thermodynamics (ΔH, ΔS) - Stoichiometry (n) FitData->Results

Figure 1: General workflow for a ligand binding study.

Pre-Assay Essentials: Ensuring Data Integrity

The quality of any binding data is directly dependent on the quality of the reagents. Rigorous preparation is a non-negotiable step for generating trustworthy and reproducible results.

Target Protein Preparation & Quality Control

The foundation of a reliable binding assay is a pure, correctly folded, and active protein target. A multi-step purification strategy is often required.[9]

  • Expression and Lysis: The target protein is typically overexpressed in a suitable system (e.g., E. coli, insect, or mammalian cells). Cells are then harvested and lysed to release the protein.[10]

  • Purification Workflow: A standard purification protocol often involves a capture step, followed by intermediate and polishing steps.[11][12]

    • Capture Step (Affinity Chromatography): This is a highly selective method that utilizes a specific interaction, such as a His-tag binding to a nickel-coated resin, to isolate the target protein from the crude lysate.[12]

    • Intermediate Step (Ion-Exchange Chromatography - IEX): IEX separates proteins based on their net surface charge at a particular pH, removing many remaining contaminants.[11]

    • Polishing Step (Size-Exclusion Chromatography - SEC): SEC separates molecules by size and is an excellent final step to remove any remaining impurities and protein aggregates, ensuring a monodisperse sample.[9]

  • Quality Control (QC):

    • Purity: Assessed by SDS-PAGE, aiming for >95% purity.

    • Concentration: Accurately determined using a method like BCA assay or by measuring absorbance at 280 nm with a calculated extinction coefficient.

    • Activity/Folding: Functional assays (e.g., enzyme activity assays) or biophysical methods (e.g., Circular Dichroism) should be used to confirm the protein is active and correctly folded.

Ligand Preparation

This compound is a small organic molecule. Proper handling and preparation are critical.

  • Solubility Testing: The ligand's solubility must be determined in the final assay buffer. Due to its hydrophobicity, a stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Dilutions: The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤1%) and must be identical in all solutions (protein and ligand) to avoid buffer mismatch artifacts.[13]

Buffer Selection and Preparation

The choice of buffer is critical as it can influence binding interactions.

  • pH and Stability: The buffer must maintain a pH where both the protein and ligand are stable and soluble.[13]

  • Ionic Strength: Salt concentration (e.g., NaCl) should be optimized to mimic physiological conditions and minimize non-specific electrostatic interactions.[10]

  • Additives: Some proteins may require cofactors, metal ions, or low concentrations of detergents for stability and activity.[14]

  • Buffer Matching: For techniques like ITC and SPR, it is absolutely essential that the ligand is diluted into a buffer that is identical to the one containing the protein. This is typically achieved by dialyzing the protein into the final buffer and then using the dialysis buffer (dialysate) to prepare all ligand dilutions. This minimizes artifacts arising from buffer mismatches.[13]

Protocol 1: Kinetic and Affinity Analysis by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[15] A protein ("ligand" in SPR terminology) is immobilized on a sensor chip surface. The small molecule ("analyte") is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in Response Units (RU).[15]

Causality for Selection: SPR is exceptionally powerful for its ability to provide not just the equilibrium affinity (Kd) but also the kinetic rate constants (ka and kd).[16][17] This provides a deeper understanding of the interaction dynamics, which can be critical for lead optimization.

Detailed SPR Protocol

G start Start prep Prepare Sensor Chip (e.g., CM5) start->prep immobilize Immobilize Target Protein via Amine Coupling prep->immobilize qc Check Immobilization Level (Target: 3000-5000 RU) immobilize->qc inject Inject Ligand Series (Multiple Concentrations + Blank) qc->inject If OK assoc Association Phase (Measure k_on) inject->assoc dissoc Dissociation Phase (Measure k_off) assoc->dissoc regen Regenerate Surface (e.g., low pH glycine) dissoc->regen regen->inject Next Concentration analyze Analyze Sensorgrams: Fit to Binding Model (e.g., 1:1) regen->analyze All Injections Done results Obtain k_a, k_d, K_d analyze->results end End results->end

Figure 2: Experimental workflow for an SPR binding assay.
  • System Preparation:

    • Instrument: Use an SPR instrument such as a Biacore (Cytiva) or ProteOn (Bio-Rad).

    • Running Buffer: Prepare a filtered and degassed buffer (e.g., HBS-EP+). Ensure the final DMSO concentration matches what will be used for the analyte.

    • Sensor Chip: A CM5 (carboxymethylated dextran) chip is commonly used for amine coupling.

  • Protein Immobilization:

    • Goal: To covalently attach the target protein to the sensor surface. The goal for small molecule analysis is a high surface density to maximize the binding signal.[18]

    • Procedure (Amine Coupling):

      • Equilibrate the surface with running buffer.

      • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the target protein (typically 5-20 µg/mL in 10 mM Sodium Acetate, pH 4.0-5.5) until the desired immobilization level (e.g., 3000-5000 RU) is reached.[18]

      • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

  • Analyte Interaction Analysis:

    • Ligand Preparation: Prepare a dilution series of this compound in running buffer. A typical series might span from low nM to high µM concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM). Include a buffer-only (0 nM) injection for double referencing.

    • Binding Cycle:

      • Inject the lowest concentration of the ligand over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 s) to monitor association.[18]

      • Switch back to running buffer flow to monitor dissociation for a set time (e.g., 300 s).

      • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte.

      • Repeat the cycle for each concentration in the series.

  • Data Analysis:

    • Processing: Subtract the reference surface data and the buffer-only injection data from the active surface sensorgrams.

    • Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This process will yield values for ka, kd, and the Kd.[15]

ParameterHypothetical ValueUnit
Association Rate (ka)2.5 x 105M-1s-1
Dissociation Rate (kd)5.0 x 10-3s-1
Affinity (Kd) 20 nM
Table 1: Example data output from an SPR experiment.

Protocol 2: Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another.[8] A solution of the ligand is titrated in small aliquots into a sample cell containing the target protein. The resulting heat change is measured after each injection, generating a binding isotherm.[19]

Causality for Selection: ITC is considered the gold standard for binding analysis because it is performed with both components free in solution and provides a complete thermodynamic profile (Kd, n, ΔH, and ΔS) in a single experiment.[7][20] This allows for a deep understanding of the forces driving the interaction.

Detailed ITC Protocol

G start Start prep Prepare Samples: - Protein in cell - Ligand in syringe (MUST be in matched buffer) start->prep equilibrate Equilibrate Instrument to Desired Temperature prep->equilibrate load Load Protein into Cell Load Ligand into Syringe equilibrate->load titrate Perform Titration: Series of small injections load->titrate measure Measure Heat Change After Each Injection titrate->measure measure->titrate Next Injection control Perform Control Titration (Ligand into buffer) measure->control Titration Complete analyze Analyze Data: 1. Integrate peaks 2. Subtract control heats 3. Fit to binding model control->analyze results Obtain K_d, n, ΔH, ΔS analyze->results end End results->end G start Start prep Prepare Receptor Membranes & Ligand Dilutions start->prep setup Set up Assay Plate (3 conditions): 1. Total Binding 2. Non-Specific Binding (NSB) 3. Competition Binding prep->setup incubate Incubate Plate at RT (e.g., 60-90 min) setup->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate wash Wash Filters with Ice-Cold Buffer separate->wash count Quantify Radioactivity on Filters (Scintillation Counting) wash->count analyze Analyze Data: 1. Calculate Specific Binding 2. Plot % Inhibition vs. [Competitor] 3. Determine IC50 count->analyze calc Calculate Ki using Cheng-Prusoff Equation analyze->calc results Obtain IC50 and Ki calc->results end End results->end G Binding Binding Interaction Affinity (K_d) Kinetics Thermodynamics Affinity_Details How Strong? Equilibrium Dissociation Constant (K_d) = k_d / k_a Binding:affinity->Affinity_Details Kinetics_Details How Fast? Association Rate (k_a) Dissociation Rate (k_d) Binding:kinetics->Kinetics_Details Thermo_Details What Drives It? Enthalpy (ΔH) Entropy (ΔS) Binding:thermo->Thermo_Details

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid. Recognizing the nuances of this multi-step synthesis, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: Low Yield in the 1,3-Dipolar Cycloaddition Step

  • Observed Problem: The formation of ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate, the ester precursor, is yielding less than 50% of the theoretical maximum.

  • Probable Causes & Solutions:

    • Inefficient Nitrile Oxide Generation: The in situ generation of 2-chlorobenzonitrile oxide from 2-chlorobenzaldehyde oxime is a critical step. Incomplete conversion of the oxime to the nitrile oxide will directly impact the yield of the cycloaddition product.

      • Solution: Ensure the complete conversion of the oxime. When using an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite, ensure it is added portion-wise to control the reaction temperature and prevent degradation of the nitrile oxide. The use of a mild base, such as triethylamine or sodium bicarbonate, is crucial to facilitate the elimination of HCl to form the nitrile oxide. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting oxime.

    • Suboptimal Reaction Conditions: The 1,3-dipolar cycloaddition is sensitive to solvent, temperature, and reaction time.

      • Solution: A common solvent for this reaction is a mixture of tetrahydrofuran (THF) and water. The presence of water can facilitate the formation of the nitrile oxide. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. However, excessive heat can lead to dimerization or decomposition of the nitrile oxide. An extended reaction time (12-24 hours) may be necessary for complete conversion.

    • Poor Regioselectivity: While the reaction of a nitrile oxide with an electron-deficient alkyne like ethyl propiolate is generally regioselective, side products can form.

      • Solution: The use of a copper(I) catalyst, such as copper(I) iodide, can enhance the regioselectivity and rate of the cycloaddition.[1] This is a key principle of "click chemistry" applied to isoxazole synthesis.

Question 2: Incomplete Hydrolysis of the Ester Precursor

  • Observed Problem: Difficulty in converting ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate to the final carboxylic acid, with significant starting material remaining even after prolonged reaction times.

  • Probable Causes & Solutions:

    • Isoxazole Ring Instability under Harsh Basic Conditions: The isoxazole ring can be susceptible to cleavage under strongly basic conditions, leading to byproducts and reduced yield.[2][3]

      • Solution: Employ milder basic hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective and minimizes ring-opening.[4] Monitor the reaction closely by TLC to avoid prolonged exposure to the base once the starting material is consumed.

    • Steric Hindrance: The ester group at the 3-position of the isoxazole ring may experience some steric hindrance, slowing down the hydrolysis.

      • Solution: If room temperature hydrolysis is too slow, gentle heating (up to 40-50 °C) can be applied. Alternatively, using a higher concentration of the base (e.g., 2-4 equivalents of LiOH) can accelerate the reaction.

    • Work-up Issues: Incomplete acidification during work-up can lead to the loss of product as the carboxylate salt in the aqueous layer.

      • Solution: After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid, such as 1M HCl, to a pH of 2-3. Ensure thorough mixing to protonate all the carboxylate. Extraction with an appropriate organic solvent (e.g., ethyl acetate) should then be performed to isolate the carboxylic acid product.

Question 3: Formation of Impurities During Synthesis

  • Observed Problem: The final product is contaminated with byproducts that are difficult to remove by standard purification techniques.

  • Probable Causes & Solutions:

    • Dimerization of Nitrile Oxide: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations or temperatures.

      • Solution: Generate the nitrile oxide in situ in the presence of the dipolarophile (ethyl propiolate). This ensures that the nitrile oxide reacts with the alkyne as it is formed, minimizing its concentration and the likelihood of dimerization. Maintain a controlled reaction temperature.

    • Side Reactions of the Chlorophenyl Group: While generally stable, the chlorophenyl group could potentially undergo side reactions under certain conditions, though this is less common.

      • Solution: Stick to the optimized and milder reaction conditions outlined in the protocols. Avoid unnecessarily harsh reagents or high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient strategy involves a two-step process:

  • 1,3-Dipolar Cycloaddition: Reaction of in situ generated 2-chlorobenzonitrile oxide with an ethyl propiolate. This forms the isoxazole ring with an ester group at the 3-position.

  • Ester Hydrolysis: Saponification of the resulting ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate to the desired carboxylic acid.

Q2: How can I prepare the starting material, 2-chlorobenzaldehyde oxime?

A2: 2-Chlorobenzaldehyde oxime can be readily synthesized by reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or sodium hydroxide.[5][6][7] This is a standard oximation reaction.

Q3: Are there alternative methods for the synthesis of the isoxazole ring?

A3: Yes, another common method is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][8] However, for the specific substitution pattern of the target molecule, the 1,3-dipolar cycloaddition is generally more direct and higher yielding.

Q4: What are the key safety precautions for this synthesis?

A4:

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood.

  • Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Hydroxylamine Hydrochloride: Can be corrosive and toxic. Avoid inhalation of dust.

  • Solvents: Use appropriate flammable solvent handling procedures for solvents like THF and ethyl acetate.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A5:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of both the cycloaddition and hydrolysis steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the carboxylic acid C=O and O-H stretches.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate

This protocol details the 1,3-dipolar cycloaddition reaction.

ReagentMolar Eq.MW ( g/mol )Amount
2-Chlorobenzaldehyde oxime1.0155.58(user defined)
N-Chlorosuccinimide (NCS)1.1133.49(calculated)
Ethyl propiolate1.298.10(calculated)
Triethylamine1.2101.19(calculated)
Tetrahydrofuran (THF)--(as solvent)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde oxime (1.0 eq) in THF.

  • Add ethyl propiolate (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.1 eq) in THF to the reaction mixture over 30 minutes.

  • After the addition of NCS, add triethylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester precursor.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate1.0253.66(user defined)
Lithium Hydroxide (LiOH)2.023.95(calculated)
Tetrahydrofuran (THF)--(as solvent)
Water--(as solvent)
1M Hydrochloric Acid (HCl)--(for acidification)

Step-by-Step Procedure:

  • Dissolve ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A white precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Visualizing the Synthesis

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Ester Hydrolysis 2-Chlorobenzaldehyde_oxime 2-Chlorobenzaldehyde oxime NCS_Et3N NCS, Et3N THF 2-Chlorobenzaldehyde_oxime->NCS_Et3N Ethyl_propiolate Ethyl propiolate Ethyl_propiolate->NCS_Et3N Isoxazole_ester Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate NCS_Et3N->Isoxazole_ester LiOH_H2O_THF LiOH, H2O/THF then H+ Isoxazole_ester->LiOH_H2O_THF Final_Product This compound LiOH_H2O_THF->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Yield Low_Yield Low Overall Yield Cycloaddition_Issues Low Yield in Step 1 (Cycloaddition) Low_Yield->Cycloaddition_Issues Hydrolysis_Issues Low Yield in Step 2 (Hydrolysis) Low_Yield->Hydrolysis_Issues Suboptimal_Conditions Suboptimal Reaction Conditions Cycloaddition_Issues->Suboptimal_Conditions Dimerization Nitrile Oxide Dimerization Cycloaddition_Issues->Dimerization Inefficient_Nitrile_Oxide Inefficient_Nitrile_Oxide Cycloaddition_Issues->Inefficient_Nitrile_Oxide Ring_Cleavage Isoxazole Ring Cleavage Hydrolysis_Issues->Ring_Cleavage Workup_Loss Product Loss During Work-up Hydrolysis_Issues->Workup_Loss Incomplete_Hydrolysis Incomplete_Hydrolysis Hydrolysis_Issues->Incomplete_Hydrolysis Solution_Conditions Adjust T, time; Consider Cu(I) catalyst Suboptimal_Conditions->Solution_Conditions Solution_Dimerization In situ generation; Control T Dimerization->Solution_Dimerization Solution_Nitrile_Oxide Optimize base/oxidant addition; Monitor by TLC Inefficient_Nitrile_Oxide->Solution_Nitrile_Oxide Solution_Cleavage Use milder conditions (LiOH, RT); Monitor by TLC Ring_Cleavage->Solution_Cleavage Solution_Workup Ensure complete acidification (pH 2-3) Workup_Loss->Solution_Workup Solution_Incomplete Use LiOH; Gently heat if needed Incomplete_Hydrolysis->Solution_Incomplete

Caption: Troubleshooting logic for low yield issues.

References

troubleshooting isoxazole synthesis regioselectivity issues

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Troubleshooting Guide

As a Senior Application Scientist, I've frequently collaborated with researchers facing the intricate challenge of controlling regioselectivity in isoxazole synthesis. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in drugs like the anti-inflammatory Valdecoxib and the antibiotic Sulfamethoxazole[1][2]. However, its synthesis, most commonly via the [3+2] cycloaddition of a nitrile oxide and an alkyne, often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

This guide is structured to address the most common and pressing issues encountered in the lab. We will move from troubleshooting specific isomeric outcomes to optimizing reaction conditions and exploring alternative synthetic strategies.

Troubleshooting Guide: Regioselectivity Issues

This section is designed as a direct response to problems you might be encountering at the bench.

Q1: I'm getting a mixture of 3,4- and 3,5-disubstituted isoxazoles from my nitrile oxide-alkyne cycloaddition. How can I selectively synthesize the 3,5-disubstituted isomer?

A1: This is the most common regioselectivity challenge. The formation of 3,5-disubstituted isoxazoles is often the thermodynamically favored outcome, but achieving high selectivity requires careful control of reaction parameters, particularly the choice of catalyst.

Underlying Principle: The regiochemical outcome of the Huisgen 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) theory.[3] In many cases, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. However, steric hindrance and catalyst coordination can override the inherent electronic preferences.

Primary Solution: Copper(I) Catalysis

Copper(I) catalysis is the most robust and widely adopted method for ensuring the selective formation of 3,5-disubstituted isoxazoles from terminal alkynes.[2][4] The catalyst coordinates with the terminal alkyne, lowering its LUMO energy and directing the cycloaddition. Thermal, uncatalyzed reactions are notorious for producing regioisomeric mixtures with poor selectivity.[2]

Troubleshooting Workflow for 3,5-Regioselectivity

start Problem: Regioisomeric Mixture (Goal: 3,5-isomer) catalyst Implement Copper(I) Catalyst start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If mixture persists generation Check Nitrile Oxide Generation conditions->generation If still suboptimal success Success: High 3,5-Selectivity conditions->success:w yield Low Yield? generation->yield yield->success No fail Persistent Mixture yield->fail Yes

Caption: Workflow for optimizing 3,5-disubstituted isoxazole synthesis.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This is a general starting protocol that should be optimized for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the terminal alkyne (1.0 equiv.), the aldoxime precursor to the nitrile oxide (1.1 equiv.), and a copper(I) source (e.g., CuI, 5 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., THF, CH2Cl2, or a t-BuOH/H2O mixture).

  • Nitrile Oxide Generation (In Situ): The method for generating the nitrile oxide is critical.

    • Method A (Oxidative): For a metal-free approach, hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) can be used.[2] Add the oxidizing agent (e.g., Chloramine-T or an iodine-based oxidant) portion-wise at room temperature.

    • Method B (Dehydrohalogenation): If starting from a hydroximoyl halide, add a mild, non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 equiv.) dropwise at 0 °C or room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction (e.g., with saturated aq. NH4Cl if using a base), extract the product with an organic solvent (e.g., EtOAc), dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify by column chromatography.

Data Summary: Impact of Conditions on 3,5-Isoxazole Selectivity

ParameterRecommendation for 3,5-isomerRationale & Citation
Catalyst Copper(I) (e.g., CuI, Cu(OAc)2/ascorbate, Cu/Al2O3)Greatly accelerates the reaction and provides high regioselectivity for terminal alkynes.[5][6][7]
Solvent Aprotic (THF, CH2Cl2) or aqueous mixtures (t-BuOH/H2O)Solvent can influence catalyst stability and reaction rates. Aqueous conditions can be effective and align with green chemistry principles.[8]
Base (for in situ generation) Mild, non-coordinating (Et3N, DIPEA)A strong or nucleophilic base can interfere with the catalyst or lead to side reactions.
Temperature Room TemperatureCopper catalysis typically allows for mild reaction conditions, preventing thermal decomposition and side reactions.[6]
Q2: My goal is the 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. How can I reverse the regioselectivity?

A2: Synthesizing the 3,4-disubstituted isomer is often more challenging as it can be the kinetically disfavored product in traditional nitrile oxide-alkyne cycloadditions. Success requires a deliberate change in strategy, either by altering the catalyst or by modifying the dipolarophile itself.

Primary Solution 1: Ruthenium(II) Catalysis

For internal alkynes, Ruthenium(II) catalysts have been shown to favor the formation of 3,4,5-trisubstituted isoxazoles, a different regiochemical outcome than copper catalysts.[2][6] This provides a powerful tool for accessing more substituted and less common isoxazole cores.

Primary Solution 2: Modifying the Dipolarophile

A clever strategy involves changing the nature of the alkyne component to an enamine. The subsequent [3+2] cycloaddition with a nitrile oxide, followed by oxidation, can provide high-yielding, regioselective access to 3,4-disubstituted isoxazoles under metal-free conditions.[9][10]

  • Mechanism: An aldehyde reacts with a secondary amine (like pyrrolidine) to form an enamine in situ. This enamine acts as the dipolarophile. The nitrogen atom of the enamine directs the regiochemistry of the cycloaddition.

Troubleshooting Checklist for Reversing Regioselectivity

StrategyKey Experimental ChangeExpected OutcomeConsiderations & Citation
Catalyst Switching Replace Cu(I) with a Ru(II) catalyst (e.g., [Cp*RuCl(cod)])Favors 3,4,5-trisubstituted products from internal alkynes.Substrate scope can be limited; requires synthesis of specific alkyne precursors.[6]
Enamine Strategy React an aldehyde with a nitrile oxide precursor in the presence of a secondary amine (e.g., pyrrolidine).Highly regioselective formation of 3,4-disubstituted isoxazoles.Metal-free, high-yielding, and tolerates a broad range of functional groups.[9][10]
Substrate Control Utilize β-enamino diketones as precursors.Allows regiochemical control by varying reaction conditions (solvent, Lewis acids) to access 3,4-disubstituted isomers.[1][11]Offers multiple pathways to different regioisomers from a common precursor.[1]
Q3: My metal-catalyzed reaction is sluggish and gives low yields. What are the common pitfalls?

A3: Low yields in catalytic reactions often point to issues with catalyst activity or stability.

  • Catalyst Inactivation: The active Cu(I) species is susceptible to oxidation to inactive Cu(II). It is crucial to perform the reaction under an inert atmosphere (N2 or Ar) using properly degassed solvents. Adding a mild reducing agent, like sodium ascorbate, can help maintain the copper in its active +1 oxidation state.[7]

  • Ligand Choice: While some reactions proceed with a simple copper salt, a ligand can stabilize the catalyst and improve turnover. Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand for copper-catalyzed cycloadditions.

  • Purity of Reagents: Impurities in the alkyne or the nitrile oxide precursor can poison the catalyst. Ensure starting materials are pure. Aldoxime precursors, for example, can exist as a mixture of E/Z isomers, which may react at different rates.

  • Slow Nitrile Oxide Generation: If the in situ generation of the nitrile oxide is the rate-limiting step, the concentration of the active dipole will be low, slowing the cycloaddition. Consider a method that ensures rapid generation, such as using a hypervalent iodine reagent like Phenyliodine bis(trifluoroacetate) (PIFA).[12]

Frequently Asked Questions (FAQs)

FAQ 1: What is the underlying principle governing regioselectivity in the Huisgen 1,3-dipolar cycloaddition for isoxazole synthesis?

The regioselectivity is primarily controlled by the electronic properties of the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne), as explained by Frontier Molecular Orbital (FMO) theory.[3] The reaction proceeds through a concerted [4π+2π] cycloaddition. The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The pair of orbitals with the smaller energy gap will dominate the reaction pathway.

Regioselectivity is determined by the alignment of the orbitals that maximizes the overlap of the largest coefficients.

  • For many terminal alkynes and nitrile oxides, the dominant interaction is HOMO(nitrile oxide) – LUMO(alkyne). This leads to the oxygen atom of the nitrile oxide adding to the substituted carbon of the alkyne, yielding the 3,5-disubstituted isoxazole .

  • Catalysts like Cu(I) alter the energies and coefficients of the alkyne's orbitals, reinforcing this preference.

cluster_0 Nitrile Oxide cluster_1 Terminal Alkyne HOMO_dipole HOMO (Large lobe on C, small on O) LUMO_alkyne LUMO (Large lobe on terminal C) HOMO_dipole->LUMO_alkyne Dominant Interaction (Smaller Energy Gap) LUMO_dipole LUMO HOMO_alkyne HOMO LUMO_dipole->HOMO_alkyne Weaker Interaction

References

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for isoxazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your reaction conditions and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of isoxazoles, providing concise answers grounded in established chemical principles.

Q1: What are the most prevalent and versatile methods for synthesizing the isoxazole ring?

A1: The two primary and most widely employed methods for isoxazole synthesis are:

  • 1,3-Dipolar Cycloaddition: This versatile method involves the reaction of a nitrile oxide with an alkyne. It allows for a broad range of substituents on the isoxazole ring.[1][2]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical approach involves the reaction of hydroxylamine with a 1,3-diketone or a related 1,3-dicarbonyl equivalent.[3][4]

Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[3] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q2: How do solvent and temperature critically influence the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are pivotal parameters that can dramatically affect the outcome of an isoxazole synthesis.[3]

  • Solvent: The polarity of the solvent can influence reactant solubility, reaction rates, and, crucially, the regioselectivity of 1,3-dipolar cycloadditions.[1][3] For instance, polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[3] Common solvents include acetonitrile, DMF, and DMSO.[3]

  • Temperature: Optimizing the reaction temperature is essential for controlling reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition of reactants or intermediates. Conversely, temperatures that are too low may result in sluggish or incomplete reactions.[3]

Q3: I'm observing low yields in my 1,3-dipolar cycloaddition reaction. What are the likely causes and how can I address them?

A3: Low yields in 1,3-dipolar cycloadditions often stem from the instability of the nitrile oxide intermediate, which can rapidly dimerize to form furoxans.[3][5] To mitigate this, consider the following:

  • Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration, thereby favoring the reaction with the dipolarophile over dimerization.[3]

  • Stoichiometry Adjustment: Using a slight excess of the alkyne dipolarophile can also help to trap the nitrile oxide as it is formed.[3]

  • In Situ Generation: Ensure the in situ generation of the nitrile oxide is efficient. The choice of base (e.g., triethylamine, N,N-diisopropylethylamine) and the quality of the precursor (e.g., aldoxime, hydroximoyl chloride) are critical.[3][5]

Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: The formation of isomeric products is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[3] Regioselectivity is governed by both the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.[3] To enhance regioselectivity:

  • Catalyst Selection: The use of a catalyst, such as copper(I), can direct the reaction towards a specific regioisomer.[1][3][6]

  • Solvent Screening: As mentioned, the solvent can play a role in regiochemical control. Experimenting with a range of solvents with varying polarities is recommended.[3][7]

  • Substrate Modification: If possible, modifying the electronic or steric nature of the substituents on your starting materials can influence the regiochemical outcome.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your isoxazole synthesis experiments.

Problem 1: Low or No Product Yield
Possible CauseTroubleshooting Steps & Optimization
Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition) - Ensure the base used is appropriate for your substrate and reaction conditions. Common choices include triethylamine and N,N-diisopropylethylamine.[3] - Verify the purity and stability of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[3]
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature. Acetonitrile, DMF, and DMSO are common options.[3]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. For some reactions, a modest increase in temperature can significantly improve yields, while excessive heat may be detrimental.[3]
Reactant Decomposition - If your starting materials are sensitive, consider employing milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[3]
Catalyst Inactivity - For catalyzed reactions, confirm the catalyst is active and used at the correct loading. Pre-activation may be necessary in some cases.[3]
Problem 2: Formation of Undesired Side Products
Possible CauseTroubleshooting Steps & Optimization
Dimerization of Nitrile Oxide - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile. - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[3]
Formation of Regioisomers - Vary the solvent to influence the regioselectivity.[7] - Employ a catalyst, such as a copper(I) salt, to promote the formation of a specific isomer.[1][6] - Modify the substituents on the starting materials to sterically or electronically favor one isomer.
Side Reactions of Starting Materials - Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions. - Purify starting materials to remove any impurities that could catalyze side reactions.[3]
Problem 3: Difficulty in Product Purification
Common ImpuritiesPurification Strategy
Regioisomers - Separation can often be achieved by column chromatography on silica gel, although it can be challenging due to similar polarities. Optimization of the eluent system is key.[5]
Unreacted Starting Materials - These can typically be removed by column chromatography or a suitable aqueous workup procedure.[5]
Furoxan Byproducts (Nitrile Oxide Dimers) - Furoxans are often more polar than the desired isoxazole and can be separated by column chromatography.[5]
Catalyst Residues - If a metal catalyst was used, it must be removed. This can often be achieved by filtration through a pad of celite or silica gel, or by using a specific scavenger resin.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common isoxazole synthesis procedures.

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed cycloaddition.[6]

Materials:

  • Aldoxime

  • N-Chlorosuccinimide (NCS)

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the aldoxime (1.0 eq) in the chosen solvent, add NCS (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • To the resulting hydroximoyl chloride solution, add the terminal alkyne (1.2 eq), CuI (0.05 eq), and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Synthesis of 5-Arylisoxazoles from β-Enaminones

This protocol outlines the synthesis of 5-arylisoxazoles via the condensation of a 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride in water.[3]

Materials:

  • 3-(dimethylamino)-1-arylprop-2-en-1-one

  • Hydroxylamine hydrochloride

  • Water

Procedure:

  • In a round-bottom flask, stir a mixture of the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.

Section 4: Visualizing the Process

Diagrams illustrating key experimental workflows and decision-making processes in isoxazole synthesis.

G cluster_0 1,3-Dipolar Cycloaddition Workflow A Starting Materials (Aldoxime, Alkyne) B In Situ Generation of Nitrile Oxide (Base, e.g., Et3N) A->B C Cycloaddition Reaction (Optional: Catalyst, e.g., CuI) B->C D Workup & Purification C->D E Isoxazole Product D->E

Caption: General workflow for 1,3-dipolar cycloaddition.

G cluster_1 Troubleshooting Low Reaction Yield Start Low or No Yield CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions (temp, solvent) optimal? CheckPurity->CheckConditions Yes Purify Purify Starting Materials CheckPurity->Purify No CheckStoichiometry Is stoichiometry correct? CheckConditions->CheckStoichiometry Yes Optimize Optimize Conditions (Screen Temp/Solvent) CheckConditions->Optimize No CheckCatalyst Is catalyst active? (if applicable) CheckStoichiometry->CheckCatalyst Yes AdjustStoichiometry Adjust Stoichiometry CheckStoichiometry->AdjustStoichiometry No ReplaceCatalyst Replace/Activate Catalyst CheckCatalyst->ReplaceCatalyst No Success Improved Yield CheckCatalyst->Success Yes Purify->Start Optimize->Start AdjustStoichiometry->Start ReplaceCatalyst->Start

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-chlorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this multi-step synthesis, ensuring the integrity and success of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound. The typical synthetic route involves a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine, and subsequent oxidation or hydrolysis to yield the final carboxylic acid.

Issue 1: Low Yield of the Chalcone Intermediate (1-(2-chlorophenyl)-3-(substituted)prop-2-en-1-one)

Question: My Claisen-Schmidt condensation reaction is resulting in a low yield of the desired chalcone. What are the likely causes and how can I improve it?

Answer: Low yields in this aldol condensation variant often stem from several factors related to reactants, reaction conditions, and side reactions.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inefficient Enolate Formation The base may not be strong enough to effectively deprotonate the acetophenone starting material, leading to a low concentration of the reactive enolate.Switch to a stronger base like sodium hydroxide or potassium hydroxide. Ensure the base is fresh and anhydrous if using non-aqueous conditions.
Side Reactions of the Aldehyde Aromatic aldehydes can undergo self-condensation (Cannizzaro reaction) in the presence of a strong base, especially at elevated temperatures. This consumes the starting material.Maintain a low reaction temperature (typically 0-25 °C) to minimize the Cannizzaro reaction. Add the aldehyde slowly to the reaction mixture containing the ketone and base.
Reversibility of the Reaction The initial aldol addition is reversible. If the subsequent dehydration to the chalcone is slow, the equilibrium may favor the starting materials.Use a solvent system that facilitates dehydration, such as ethanol. In some cases, a catalytic amount of acid can be used in a subsequent step to drive the dehydration to completion.
Impure Starting Materials Contaminants in the 2-chloroacetophenone or the aldehyde can interfere with the reaction.Purify starting materials before use, for example, by distillation or recrystallization.
Issue 2: Formation of Multiple Products During Isoxazole Cyclization

Question: After reacting my chalcone with hydroxylamine hydrochloride, I'm observing a mixture of products on my TLC plate instead of the clean formation of the isoxazole. What are these side products?

Answer: The reaction of a chalcone with hydroxylamine hydrochloride can indeed lead to several side products, especially if reaction conditions are not carefully controlled.[1]

Common Side Products:

  • Oxime of the Chalcone: Hydroxylamine can react with the carbonyl group of the chalcone to form an oxime without subsequent cyclization.

  • Isoxazoline Intermediate: The initial cyclization product is an isoxazoline, which needs to be oxidized to the isoxazole. Incomplete oxidation will leave this as a major impurity.

  • Hydroxylamine Adducts: Michael addition of hydroxylamine to the α,β-unsaturated system of the chalcone can occur, leading to hydroxylamino ketones.[1]

  • Regioisomers: Depending on the substitution pattern of the chalcone, the formation of regioisomeric isoxazoles is possible, although generally, the 3,5-disubstituted pattern is favored in this synthesis.

Troubleshooting Flowchart:

G start Mixture of Products in Cyclization check_temp Was the reaction temperature controlled? start->check_temp check_base Was the appropriate amount and type of base used? check_temp->check_base Yes high_temp Likely formation of multiple adducts and decomposition products. check_temp->high_temp No (High Temp) check_oxidant Was an oxidizing agent used (if required)? check_base->check_oxidant Yes incorrect_base Incomplete reaction leading to oxime and isoxazoline intermediates. check_base->incorrect_base No (Incorrect Base/Amount) no_oxidant Isoxazoline is likely the major product. check_oxidant->no_oxidant No end Consider purification by column chromatography. check_oxidant->end Yes high_temp_sol Action: Maintain lower reaction temperature (e.g., reflux in ethanol). high_temp->high_temp_sol incorrect_base_sol Action: Use an appropriate base (e.g., KOH, NaOH) in sufficient quantity to neutralize HCl and catalyze the reaction. incorrect_base->incorrect_base_sol no_oxidant_sol Action: Introduce a mild oxidizing agent if the isoxazoline is stable and does not spontaneously aromatize. no_oxidant->no_oxidant_sol

Caption: Troubleshooting workflow for isoxazole cyclization side products.

Issue 3: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid

Question: I have successfully synthesized the ethyl or methyl ester of this compound, but the final hydrolysis step to the carboxylic acid is proving difficult. What are the challenges and best practices?

Answer: Hydrolysis of the ester in the presence of the isoxazole ring can be challenging due to the potential for ring-opening under harsh conditions.[2]

Key Considerations and Recommendations:

Factor Insight Protocol Recommendation
Base-Mediated Hydrolysis (Saponification) Standard conditions using strong bases like NaOH or KOH at high temperatures can lead to cleavage of the isoxazole ring.Use milder conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a common and effective method.[2] The reaction should be monitored closely by TLC to avoid prolonged exposure to the base.
Acid-Catalyzed Hydrolysis Strong acidic conditions can also lead to degradation of the isoxazole moiety.This method is generally less favored. If attempted, use milder acidic conditions and carefully monitor the reaction progress.
Work-up Procedure Incomplete neutralization of the base during work-up can leave the carboxylate salt in the aqueous layer, leading to low isolated yields of the acid.After hydrolysis, carefully acidify the reaction mixture with a dilute acid (e.g., 10% citric acid or dilute HCl) to a pH of around 2-3 to ensure complete protonation of the carboxylate.[2] Extract the product with a suitable organic solvent like ethyl acetate.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of the isoxazole ring from the chalcone?

A1: The formation of the isoxazole ring proceeds through a cyclization reaction involving the chalcone and hydroxylamine.[3] The generally accepted mechanism is as follows:

  • Oxime Formation: The hydroxylamine first reacts with the carbonyl group of the chalcone to form an oxime intermediate.

  • Michael Addition: The hydroxyl group of the oxime then undergoes an intramolecular Michael addition to the β-carbon of the α,β-unsaturated system.

  • Cyclization and Dehydration: This forms a five-membered isoxazoline ring, which then undergoes dehydration (loss of a water molecule) to form the aromatic isoxazole ring.

G Chalcone Chalcone Oxime Oxime Intermediate Chalcone->Oxime Nucleophilic Addition Hydroxylamine + Hydroxylamine Isoxazoline Isoxazoline Ring Oxime->Isoxazoline Intramolecular Michael Addition Isoxazole Isoxazole Product Isoxazoline->Isoxazole Dehydration

Caption: Simplified reaction pathway for isoxazole synthesis from a chalcone.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, a prominent alternative is the [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction.[4][5] This method involves the reaction of a nitrile oxide with an alkyne. For this specific molecule, the route would involve:

  • Generation of 2-chlorobenzonitrile oxide from 2-chlorobenzaldoxime.

  • Reaction of the nitrile oxide with an alkyne containing a carboxylate or a precursor group, such as propiolic acid or its ester. This method can offer better control over regioselectivity.

Q3: How can I confirm the formation of the desired product and identify impurities?

A3: A combination of spectroscopic techniques is essential:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton NMR will show characteristic signals for the aromatic protons and the isoxazole ring proton. The carbon NMR will confirm the number and types of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Q4: My final product has a persistent yellow color. What is the likely cause?

A4: A yellow tint in the final product often indicates the presence of unreacted chalcone or related conjugated impurities. Chalcones are known for their yellow color due to the extended π-conjugation.[6] To remove this impurity, you can:

  • Recrystallize the final product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Perform column chromatography if recrystallization is ineffective.

  • Wash the solid product with a solvent in which the impurity is soluble but the desired product is not.

III. Experimental Protocol: Synthesis via the Chalcone Route

This protocol provides a generalized, step-by-step methodology. Researchers should adapt concentrations, equivalents, and reaction times based on their specific substrates and laboratory conditions.

Step 1: Synthesis of 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yloxy)prop-2-en-1-one (Chalcone Intermediate)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-chloroacetophenone (1.0 eq) in ethanol.

  • Base Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (2.0 eq).

  • Aldehyde Addition: To this cold, stirring solution, add the appropriate aldehyde (e.g., a protected propiolaldehyde derivative) (1.0 eq) dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form the Isoxazole Ester
  • Setup: In a round-bottom flask, dissolve the chalcone from Step 1 (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol.[7]

  • Base Addition: Add potassium hydroxide (2.0 eq) to the mixture.

  • Reaction: Reflux the mixture for 6-12 hours, monitoring by TLC until the chalcone is consumed.

  • Work-up: Cool the reaction mixture, pour it into crushed ice, and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound
  • Setup: Dissolve the isoxazole ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the hydrolysis by TLC until the starting ester is consumed (typically 4-12 hours).

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the final product.

IV. References

  • Chem-Impex. (n.d.). 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from --INVALID-LINK--

  • Larock, R. C., & Dong, X. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 70(3), 904–909*. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from --INVALID-LINK--

  • Zappalà, M., et al. (2006). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(13), 3430-3434. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved from --INVALID-LINK--

  • Kumar, K. A., et al. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Letters in Drug Design & Discovery, 11(1), 108-115*. Retrieved from --INVALID-LINK--

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of hydroxylamine hydrochloride on chalcones. Retrieved from --INVALID-LINK--

  • Adu-Ampratwum, D., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(24), 8963*. Retrieved from --INVALID-LINK--

  • Göktaş, H., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 43(4), 1146-1159*. Retrieved from --INVALID-LINK--

  • Husain, A., et al. (2008). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Acta Poloniae Pharmaceutica, 65(5), 527-532*. Retrieved from --INVALID-LINK--

  • Campos, K. R., et al. (2010). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 10(52), 31671-31678*. Retrieved from --INVALID-LINK--

  • Journal of Kufa for Chemical Sciences. (2024). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from --INVALID-LINK--

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from --INVALID-LINK--

  • Alabugin, I. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275*. Retrieved from --INVALID-LINK--

  • Asian Journal of Research in Chemistry. (2012). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from --INVALID-LINK--

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from --INVALID-LINK--

  • Zanco, Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Retrieved from --INVALID-LINK--

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Retrieved from --INVALID-LINK--

  • Oriental Journal of Chemistry. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from --INVALID-LINK--

  • Molecules. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from --INVALID-LINK--

  • Google Patents. (2013). CN103102283A - Preparation method of chalcone oxime compound and application of the same as novel immunosuppressant. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of isoxazolines 5a–d via 1,3-dipolar cycloaddition of nitrile oxides. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating the Purification Challenges of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of isoxazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in obtaining these valuable heterocyclic compounds in high purity. Here, we will dissect common issues, provide in-depth troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Unique Purification Landscape of Isoxazole Carboxylic Acids

Isoxazole carboxylic acids are a pivotal class of compounds in medicinal chemistry and materials science.[1][2] Their synthesis, however, often yields complex crude mixtures that present significant purification hurdles. These challenges primarily stem from the inherent chemical properties of the isoxazole ring and the carboxylic acid functionality, including:

  • High Polarity: The carboxylic acid group imparts high polarity, leading to solubility issues and strong interactions with polar stationary phases like silica gel during chromatography.[3][4]

  • Compound Instability: The isoxazole ring can be susceptible to degradation under certain conditions. For instance, some derivatives are prone to hydrolytic ring-opening or decarboxylation, especially when exposed to harsh pH or high temperatures.[3][4][5][6]

  • Co-eluting Impurities: Synthetic byproducts often possess polarities similar to the target compound, making chromatographic separation difficult.[3] A common impurity is the unhydrolyzed ester precursor, which is less polar than the desired carboxylic acid.[7]

This guide will provide a structured approach to overcoming these challenges, ensuring you can confidently isolate your target isoxazole carboxylic acid with the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery during the purification of my isoxazole carboxylic acid?

Low recovery is a frequent issue and can often be attributed to one or more of the following factors:

  • Irreversible Adsorption on Silica Gel: The highly polar carboxylic acid group can strongly and sometimes irreversibly bind to the acidic silanol groups on the surface of silica gel, leading to significant product loss on the column.[3]

  • Degradation During Purification: As mentioned, isoxazole carboxylic acids can be sensitive. Exposure to acidic silica gel or elevated temperatures during solvent evaporation can cause degradation through pathways like decarboxylation or hydrolytic ring cleavage.[3][4][5]

  • Inappropriate pH During Aqueous Workup: During acid-base extraction, incomplete protonation or deprotonation of the carboxylic acid can lead to its loss in the wrong layer. The pH of the aqueous phase should be carefully controlled to be at least two to three units above the pKa of the acid for extraction into the basic aqueous layer, and two to three units below the pKa for repatriation into the organic layer.[8]

Q2: My TLC analysis shows streaking or tailing for my isoxazole carboxylic acid. What causes this and how can I fix it?

Streaking or tailing on a TLC plate is a strong indicator of undesirable interactions between your compound and the stationary phase, which is typically silica gel. For carboxylic acids, this is often due to the ionization of the acidic proton on the silica surface.[7]

To mitigate this, you can:

  • Modify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[3][7] This suppresses the ionization of your carboxylic acid, leading to more defined spots on the TLC plate and improved peak shape during column chromatography.

Q3: I am struggling to remove a persistent impurity that has a similar polarity to my product. What are my options?

When an impurity has a polarity very close to your desired isoxazole carboxylic acid, chromatographic separation becomes challenging.[3] In such cases, consider these alternative strategies:

  • Recrystallization: This classical purification technique relies on differences in solubility between your product and the impurity in a given solvent system. A successful recrystallization can yield highly pure crystalline material.[3][4][8]

  • Derivatization: Temporarily converting the carboxylic acid to a less polar derivative, such as an ester, can alter its chromatographic behavior, potentially allowing for the separation of the impurity. The ester can then be hydrolyzed back to the carboxylic acid.[8]

  • Alternative Chromatographic Modes: If standard silica gel chromatography is ineffective, consider using a different stationary phase. Neutral alumina can be a good alternative for acid-sensitive compounds.[3] Reversed-phase chromatography, which separates compounds based on hydrophobicity, is another powerful option.

Troubleshooting Guides

Problem 1: Low Recovery After Silica Gel Column Chromatography

You've performed a column chromatography purification of your isoxazole carboxylic acid, but the yield is disappointingly low. Let's troubleshoot this common scenario.

Logical Troubleshooting Workflow:

low_recovery start Low Recovery from Silica Column check_degradation Assess Compound Stability on Silica start->check_degradation Possible Cause check_adsorption Evaluate Irreversible Adsorption start->check_adsorption Possible Cause optimize_eluent Optimize Mobile Phase check_degradation->optimize_eluent Solution: Milder Conditions check_adsorption->optimize_eluent Solution: Reduce Interaction alternative_stationary_phase Consider Alternative Stationary Phases optimize_eluent->alternative_stationary_phase If still low recovery recrystallization Attempt Recrystallization alternative_stationary_phase->recrystallization If chromatography is problematic

Caption: Troubleshooting workflow for low recovery in silica gel chromatography.

Step-by-Step Troubleshooting Protocol:

  • Assess Stability:

    • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive isoxazole rings.[3][6]

    • Action: Before running a large-scale column, perform a small-scale stability test. Spot your crude material on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.

  • Mitigate Irreversible Adsorption:

    • Causality: The polar carboxylic acid can bind strongly to the silica surface, preventing its elution.[3]

    • Action:

      • Acidify the Mobile Phase: As with TLC, add 0.1-1% acetic or formic acid to your eluent to suppress the ionization of the carboxylic acid and reduce its interaction with the silica.[3][7]

      • Deactivate the Silica Gel: In some cases, you can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine in the eluent. However, be cautious as this can affect the stability of your compound.[3]

  • Optimize the Eluent System:

    • Causality: An eluent system with insufficient polarity will not be able to effectively move your polar compound down the column.

    • Action: A gradient elution is often recommended. Start with a less polar solvent system and gradually increase the polarity. For highly polar isoxazole carboxylic acids, a mixture of dichloromethane and methanol is often more effective than ethyl acetate and hexane systems.[3]

  • Consider Alternative Stationary Phases:

    • Causality: If silica gel proves too harsh or retentive, a different stationary phase may be necessary.

    • Action:

      • Neutral Alumina: This is a less acidic alternative to silica gel and can be beneficial for acid-sensitive compounds.[3]

      • Reversed-Phase Silica (C18): In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and the separation is based on hydrophobicity. This can be an excellent option for highly polar compounds.[3]

Problem 2: Difficulty in Removing Unreacted Starting Material (Ester Precursor)

A common impurity in the synthesis of carboxylic acids is the corresponding ester starting material, which is less polar and often has a higher Rf value on TLC.[7]

Purification Strategy: Acid-Base Extraction

Acid-base extraction is a powerful and scalable technique for separating acidic compounds from neutral or basic impurities.[9][10][11][12] It exploits the differential solubility of the carboxylic acid and its corresponding carboxylate salt.[9]

Experimental Workflow for Acid-Base Extraction:

acid_base_extraction cluster_0 Separatory Funnel dissolve 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_base 2. Add Aqueous Base (e.g., Saturated NaHCO3) dissolve->add_base shake_vent 3. Shake and Vent add_base->shake_vent separate_layers 4. Separate Layers shake_vent->separate_layers organic_layer Organic Layer: Neutral Impurities (Ester) Basic Impurities separate_layers->organic_layer Contains aqueous_layer Aqueous Layer: Isoxazole Carboxylate Salt separate_layers->aqueous_layer Contains acidify 5. Acidify Aqueous Layer with Dilute HCl (to pH < pKa) aqueous_layer->acidify extract_product 6. Extract with Organic Solvent acidify->extract_product dry_concentrate 7. Dry and Concentrate Organic Extracts extract_product->dry_concentrate pure_product Pure Isoxazole Carboxylic Acid dry_concentrate->pure_product

Caption: An experimental workflow for the purification of isoxazole carboxylic acids via acid-base extraction.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[3]

  • Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[3][4] A weak base is generally preferred to avoid potential hydrolysis of the isoxazole ring. The isoxazole carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, while the neutral ester impurity remains in the organic layer.[9][10][12]

  • Separation: Carefully separate the two layers. It is good practice to perform the basic extraction two to three times to ensure complete transfer of the acidic product to the aqueous phase.[4]

  • Organic Layer Wash (Optional): The combined aqueous layers can be washed once more with the organic solvent to remove any residual neutral impurities.[4]

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute strong acid, such as 1M hydrochloric acid (HCl), with stirring.[3] The carboxylate salt will be protonated back to the water-insoluble carboxylic acid, which will often precipitate out of the solution.[12] Monitor the pH with litmus paper or a pH meter to ensure complete neutralization.

  • Product Isolation:

    • If a solid precipitates, it can be collected by suction filtration.[10]

    • If the product is an oil or does not precipitate, extract the acidified aqueous layer multiple times with an organic solvent.[10]

  • Drying and Concentration: Combine the organic extracts containing the purified product, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified isoxazole carboxylic acid.[3][8]

Data Presentation

Table 1: Recommended Purification Strategies for Common Challenges

ChallengePrimary Recommended TechniqueSecondary/Alternative TechniquesKey Considerations
High Polarity & Strong Silica Adsorption Reversed-Phase ChromatographyAcid-Base Extraction, RecrystallizationUse a polar mobile phase for reversed-phase. Ensure complete pH adjustment in extraction.
Thermal Instability (Decarboxylation) Recrystallization at low to moderate temperaturesFlash Chromatography at room temperatureAvoid excessive heating during solvent removal. Use a rotary evaporator with a water bath at a controlled temperature.
Acid Sensitivity (Ring Opening) Neutral Alumina ChromatographyRecrystallization, Acid-Base Extraction with weak baseAvoid acidic conditions. Use NaHCO₃ instead of NaOH for extraction.[3][4]
Presence of Non-polar Impurities (e.g., Ester) Acid-Base ExtractionSilica Gel ChromatographyAcid-base extraction is highly efficient and scalable for this separation.[4]
Presence of Polar, Non-acidic Impurities Silica Gel Chromatography (with acidified eluent)RecrystallizationThe addition of acid to the eluent can improve the separation between the target acid and other polar compounds.[3]

Purity Assessment

After purification, it is crucial to assess the purity of your isoxazole carboxylic acid. A multi-technique approach is recommended for a comprehensive evaluation.[13]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of your compound by area percentage of the main peak.[13]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique confirms the chemical structure of your compound and can reveal the presence of proton-containing impurities.[13]

  • Mass Spectrometry (MS): This provides the mass-to-charge ratio of your compound, confirming its molecular weight.[13]

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid. A broad melting range often suggests the presence of impurities.[7]

References

Technical Support Center: Preventing Decomposition of Nitrile Oxides in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of isxazole synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the challenges of working with nitrile oxides. These highly reactive intermediates are pivotal in the 1,3-dipolar cycloaddition reactions that form the isoxazole core, a privileged scaffold in medicinal chemistry.[1][2][3] However, their inherent instability often leads to decomposition, primarily through dimerization, which can significantly impact reaction yields and purity.[4][5][6][7]

This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My isoxazole yield is disappointingly low, and I'm isolating a significant amount of a dimeric byproduct. What's happening and how can I fix this?

A1: The primary culprit is almost certainly the dimerization of your nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide). [5] This side reaction is often faster than the desired cycloaddition, especially if the concentration of the nitrile oxide becomes too high.[4][5]

The core strategy to mitigate this is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction. This ensures that the nitrile oxide is more likely to encounter a dipolarophile (your alkyne) than another molecule of itself.

Recommended Solutions:
  • In Situ Generation: This is the most effective and widely adopted method.[5][8][9][10][11] Instead of pre-forming and isolating the unstable nitrile oxide, it is generated slowly within the reaction mixture in the presence of the alkyne. This allows the nitrile oxide to be "trapped" by the dipolarophile as it forms.

  • Slow Addition Protocols: If you must use a pre-formed nitrile oxide or a rapid generation method, employ slow addition. Use a syringe pump to add the nitrile oxide solution or the generating agent (e.g., a base for dehydrohalogenation of a hydroximoyl chloride) to the reaction flask containing the alkyne over an extended period.

  • Adjust Stoichiometry: Use a slight excess of the alkyne dipolarophile. This increases the probability of a productive cycloaddition event over dimerization.[4]

  • Diffusion Mixing Technique: For volatile bases like triethylamine used in generating nitrile oxides from hydroximoyl chlorides, a "diffusion reagent mixing" technique can be highly effective. In this setup, the vapors of the base are slowly introduced into the reaction mixture, ensuring a very controlled and slow generation of the nitrile oxide.[12]

Q2: I'm attempting an in situ generation from an aldoxime, but the reaction is sluggish and still producing byproducts. How can I optimize this?

A2: The success of in situ generation from aldoximes hinges on the choice of oxidant and reaction conditions. A sluggish reaction can still allow for nitrile oxide dimerization if its generation rate outpaces its consumption.

Optimization Strategies:
  • Choice of Oxidant: Several oxidants can be employed, each with its own advantages.

    • Sodium hypochlorite (NaOCl): A common, inexpensive, and effective oxidant.[3][5] Often used in a biphasic system (e.g., dichloromethane and aqueous bleach).[13]

    • Hypervalent Iodine Reagents: Reagents like iodobenzene diacetate can efficiently oxidize aldoximes to nitrile oxides at room temperature, often in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA).[5][11][14]

    • N-Bromosuccinimide (NBS): Can be used in solvents like DMF, followed by the addition of a base.[14]

    • "Green" Oxidation Systems: A system using NaCl and Oxone has been reported as an environmentally friendly and efficient method for generating nitrile oxides from a broad scope of aldoximes.[8][9][10]

  • Solvent and Base Selection: The solvent can significantly impact reaction rates and selectivity.[4] For oxidations, polar solvents are often used. When generating nitrile oxides from hydroximoyl chlorides, a non-nucleophilic tertiary amine base like triethylamine or N,N-diisopropylethylamine is crucial to avoid side reactions.[4][5]

  • Temperature Control: While higher temperatures can increase the rate of nitrile oxide formation, they can also accelerate dimerization.[4] It is often beneficial to run the reaction at room temperature or even cooler (e.g., 0 °C) to favor the cycloaddition pathway.[15] Low-temperature curing applications of nitrile oxides have been demonstrated, highlighting their reactivity even at ambient temperatures.[16][17][18]

Experimental Protocol: In Situ Generation using Iodobenzene Diacetate
  • Dissolve the aldoxime (1.0 equivalent) and the alkyne (1.2-1.5 equivalents) in a suitable solvent such as methanol (MeOH) or acetonitrile.

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).

  • To the stirred solution at room temperature, add iodobenzene diacetate (1.1 equivalents) in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and purify the residue via flash chromatography.[5]

Q3: My reaction is not regioselective, leading to a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the regiochemistry?

A3: Regioselectivity in nitrile oxide cycloadditions is governed by a complex interplay of steric and electronic factors of both the nitrile oxide and the dipolarophile.[4] While uncatalyzed reactions with terminal alkynes typically yield the 3,5-disubstituted isoxazole, this is not always guaranteed.[13]

Strategies for Regiocontrol:
  • Catalysis: The use of metal catalysts is a powerful strategy to control regioselectivity.

    • Copper(I) Catalysis: Copper(I)-catalyzed cycloadditions of nitrile oxides to terminal alkynes reliably produce 3,5-disubstituted isoxazoles. This method is often considered a "click" reaction due to its high efficiency and specificity.[2][19]

    • Ruthenium(II) Catalysis: In contrast, certain Ruthenium(II) catalysts can reverse the regioselectivity, favoring the formation of 3,4-disubstituted isoxazoles.[19]

  • Intramolecular Cycloaddition (INOC): If the nitrile oxide and the alkyne are tethered within the same molecule, the regioselectivity can be dictated by the constraints of ring formation. This is a highly effective method for synthesizing fused bicyclic isoxazoles with defined regiochemistry.[13][14][15]

Catalyst Typical Regioisomeric Product (with Terminal Alkyne)
None (Thermal)Primarily 3,5-disubstituted
Copper (I)3,5-disubstituted
Ruthenium (II)3,4-disubstituted

Frequently Asked Questions (FAQs)

What is the primary decomposition pathway for nitrile oxides?

The most significant decomposition pathway is a [3+2] cycloaddition of two nitrile oxide molecules, leading to the formation of a furoxan (a 1,2,5-oxadiazole-2-oxide).[5] This dimerization is a multi-step reaction that proceeds through a dinitrosoalkene-like intermediate.[20] The rate of this dimerization is highly dependent on the substituents of the nitrile oxide; aliphatic nitrile oxides tend to dimerize faster than aromatic ones.[14]

How does the structure of the nitrile oxide affect its stability?

Steric hindrance plays a crucial role in stabilizing nitrile oxides. Bulky substituents near the CNO group can significantly slow down the rate of dimerization. For instance, mesityl nitrile oxide is a stable, crystalline solid, whereas less hindered nitrile oxides are often transient intermediates.[14] Electron-donating and electron-withdrawing groups in the para position of aromatic nitrile oxides can also contribute to stability.[14]

What is the effect of solvent choice on nitrile oxide stability and reactivity?

The choice of solvent can influence the outcome of the reaction. While computational studies have shown that the activation energies for the cycloaddition can be similar in different non-polar solvents like dichloromethane (DCM) and benzene, the solvent can affect reactant solubility and reaction rates.[1][21] For in situ generation methods, the solvent must be compatible with the chosen oxidant or base. For example, oxidations with hypervalent iodine reagents often work well in methanol.[5][14]

Can temperature be used to control the reaction?

Yes, temperature is a critical parameter.[4] Lowering the reaction temperature generally disfavors the dimerization side reaction relative to the desired cycloaddition.[15] However, the temperature must be high enough to allow for a reasonable rate of nitrile oxide generation and cycloaddition. Optimization is key; starting at room temperature or 0 °C is often a good practice.

Visualizing the Process

To better understand the challenges and solutions, the following diagrams illustrate the key pathways.

cluster_0 Nitrile Oxide Fate Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Isoxazole 3,5-Disubstituted Isoxazole (Desired Product) Nitrile_Oxide->Isoxazole [3+2] Cycloaddition (Desired Pathway) Dimer Furoxan (Dimeric Byproduct) Nitrile_Oxide->Dimer Dimerization (Side Reaction) Alkyne R'-C≡C-H (Dipolarophile) Alkyne->Isoxazole Nitrile_Oxide_2 R-C≡N⁺-O⁻ Nitrile_Oxide_2->Dimer

Caption: Competing pathways for a nitrile oxide intermediate.

cluster_1 Troubleshooting Workflow for Low Yield Start Low Isoxazole Yield High Dimer Formation Check_Concentration Is Nitrile Oxide Concentration High? Start->Check_Concentration Implement_Slow_Gen Implement In Situ Generation or Slow Addition Check_Concentration->Implement_Slow_Gen Yes Check_Conditions Are Reaction Conditions (Temp, Solvent) Optimal? Check_Concentration->Check_Conditions No Implement_Slow_Gen->Check_Conditions Optimize_Conditions Lower Temperature Screen Solvents Check_Conditions->Optimize_Conditions No Check_Stoich Is Alkyne Stoichiometry Sufficient? Check_Conditions->Check_Stoich Yes Optimize_Conditions->Check_Stoich Increase_Alkyne Use Slight Excess of Alkyne Check_Stoich->Increase_Alkyne No End Improved Yield Check_Stoich->End Yes Increase_Alkyne->End

Caption: Logic diagram for optimizing isoxazole synthesis.

References

Technical Support Center: Optimizing Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

A Researcher's Guide to Solvent Effects on Yield and Purity

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes to isoxazole-containing scaffolds. The isoxazole ring is a valuable pharmacophore found in numerous approved drugs and biologically active compounds, making its efficient synthesis a critical task in drug discovery and development.[1][2][3]

One of the most pivotal, yet frequently underestimated, parameters in isoxazole synthesis is the choice of solvent. The solvent system not only influences reactant solubility but also profoundly impacts reaction kinetics, regioselectivity, and the formation of undesired side products.[4] This guide provides in-depth, field-proven insights into navigating the complexities of solvent effects, structured as a series of frequently asked questions and troubleshooting scenarios you may encounter in the lab.

Part 1: Frequently Asked Questions - The "Why" Behind Solvent Choice

This section addresses the fundamental principles governing how solvents mediate isoxazole synthesis, particularly through the widely used 1,3-dipolar cycloaddition pathway.[5]

Q1: How does solvent polarity impact the rate and yield of a 1,3-dipolar cycloaddition for isoxazole synthesis?

A: While traditional 1,3-dipolar cycloadditions are often described as having little solvent effect due to non-polar reactants and transition states, this is an oversimplification.[6] The reality is more nuanced. The reaction involves a concerted, though not necessarily synchronous, formation of two new sigma bonds.[7] The polarity of the solvent can influence the stability of the transition state relative to the ground state reactants. For cycloadditions involving nitrile oxides, which possess a significant dipole moment, polar solvents can stabilize the transition state, potentially accelerating the reaction. However, highly polar protic solvents (like methanol or water) can also engage in hydrogen bonding with the reactants, which may alter reactivity in unpredictable ways. Computational studies have shown that including solvent effects in calculations can change the predicted favored reaction pathways.[8][9]

Q2: What are the key differences between using protic, polar aprotic, and non-polar solvents?

A:

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents contain acidic protons and can act as hydrogen bond donors. While green chemistry initiatives encourage the use of water, its high polarity and hydrogen-bonding ability can sometimes hinder reactions or promote undesired hydrolysis of precursors.[5][10] However, some modern, catalyst-free protocols have shown excellent yields in aqueous media.[10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Ethyl Acetate): These solvents possess dipole moments but lack acidic protons. They are excellent at solvating charged intermediates and polar transition states without interfering through hydrogen bonding. Solvents like acetonitrile and ethyl acetate are frequently effective for cycloadditions involving in-situ generated nitrile oxides.[4][11]

  • Non-Polar Solvents (e.g., Toluene, Benzene, Hexane): These solvents are generally less effective for 1,3-dipolar cycloadditions. Their inability to stabilize the polar nitrile oxide dipole or the transition state often leads to sluggish reactions. However, they can be useful in specific cases where minimizing polarity is necessary to suppress certain side reactions. Studies have shown only slight differences in activation energies between benzene and dichloromethane (DCM), indicating the reaction's nonpolar character in some systems.[12][13]

Q3: My nitrile oxide precursor (e.g., an aldoxime) requires a base for in-situ generation. How does the solvent affect this step?

A: The choice of solvent is critical for the efficient generation of the nitrile oxide from its precursor, which is often the rate-determining step. The base (e.g., triethylamine) must be soluble and active in the chosen solvent. Polar aprotic solvents like DMF or acetonitrile are often preferred as they facilitate the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes, while also effectively solvating the resulting nitrile oxide for the subsequent cycloaddition.[4] In less polar solvents like EtOAc, the choice of base and reaction conditions may need further optimization.[14]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable solutions to common issues encountered during isoxazole synthesis, with a direct focus on solvent-based interventions.

Issue 1: Low or No Product Yield
  • Primary Suspect: Poor reagent solubility or unfavorable reaction kinetics due to incorrect solvent choice. A very common issue is the dimerization of the in-situ generated nitrile oxide into a furoxan, which competes with the desired cycloaddition.[4]

  • Troubleshooting Protocol:

    • Assess Solubility: First, confirm that your starting materials (dipolarophile and nitrile oxide precursor) are fully soluble in the chosen solvent at the reaction temperature. If not, consider a solvent with a more appropriate polarity. Isoxazole itself is more soluble in polar solvents like water and alcohols than in non-polar ones like hexane.[15]

    • Solvent Screening: If solubility is adequate, perform a systematic solvent screen. Set up small-scale parallel reactions using a selection of solvents with varying polarities.

Solvent Type Boiling Point (°C) Typical Outcome in Nitrile Oxide Cycloaddition
TolueneNon-Polar111Often sluggish; may require high temperatures which can favor side reactions.
Dichloromethane (DCM)Polar Aprotic40Mild conditions, but low boiling point limits thermal range. Good starting point.
Tetrahydrofuran (THF)Polar Aprotic66Common choice, balances polarity and boiling point.
Acetonitrile (MeCN)Polar Aprotic82Often provides good yields; effectively solvates intermediates.[4][14]
Ethyl Acetate (EtOAc)Polar Aprotic77A greener alternative that can be very effective.[11][16]
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point, excellent solvating power. Can be difficult to remove.
  • Control Nitrile Oxide Concentration: To minimize dimerization, add the nitrile oxide precursor (or the base required for its generation) slowly to the solution of the dipolarophile. This keeps the instantaneous concentration of the highly reactive nitrile oxide low, favoring the intermolecular reaction with the dipolarophile over self-reaction.[4]

Issue 2: Poor Product Purity / Formation of Regioisomers
  • Primary Suspect: The solvent environment is influencing the regioselectivity of the cycloaddition or promoting side reactions.

  • Troubleshooting Protocol:

    • Analyze Isomeric Ratio: Use ¹H NMR or HPLC to determine the ratio of regioisomers. Regioselectivity in 1,3-dipolar cycloadditions is governed by a complex interplay of steric and electronic factors, which can be subtly influenced by the solvent.[4]

    • Adjust Solvent Polarity: A change in solvent can alter the energy levels of the frontier molecular orbitals (FMOs) that control the reaction's regioselectivity. Experiment with both more polar (e.g., MeCN) and less polar (e.g., Toluene) solvents to see if the isomeric ratio can be influenced favorably.

    • Consider "Green" Solvents: Recent studies have explored deep eutectic solvents (DES) or aqueous media, which can offer unique reactivity and selectivity profiles while being environmentally benign.[10][17][18] In some cases, reactions in water proceed with high efficiency without any catalyst.[10]

Workflow for Troubleshooting Solvent-Related Issues in Isoxazole Synthesis

G start Problem Identified (Low Yield / Purity) solubility Check Reagent Solubility in Current Solvent start->solubility is_soluble Are all reagents soluble? solubility->is_soluble change_solvent Select Solvent with Better Solubility Profile is_soluble->change_solvent No kinetics Issue is Likely Kinetics or Side Reactions is_soluble->kinetics Yes change_solvent->solubility screen Perform Parallel Solvent Screen (e.g., Toluene, THF, MeCN, DMF) kinetics->screen analyze Analyze Yield & Purity (TLC, LCMS, NMR) screen->analyze dimer Is Dimerization Suspected? analyze->dimer slow_add Implement Slow Addition of Nitrile Oxide Precursor/Base dimer->slow_add Yes optimize Optimize Temperature & Concentration in Best Solvent dimer->optimize No slow_add->optimize end Problem Solved optimize->end

Caption: A decision tree for troubleshooting common solvent-related issues.

References

Technical Support Center: Scaling Up the Synthesis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful synthesis and scale-up of this important isoxazole derivative. Our focus is on providing practical, field-tested insights to overcome common experimental hurdles.

I. Strategic Overview: Synthesis Pathway and Key Considerations

The most common and scalable synthetic route to this compound involves a two-step process:

  • 1,3-Dipolar Cycloaddition: The reaction of in situ generated 2-chlorobenzonitrile oxide with an acetylene derivative, typically ethyl propiolate, to form the ethyl ester precursor, ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate.

  • Hydrolysis: The subsequent saponification of the ethyl ester to the desired carboxylic acid.

This guide will delve into the practical aspects of each step, with a strong emphasis on troubleshooting and optimization for scaling up the synthesis.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Hydrolysis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldoxime 2-Chlorobenzaldoxime 2-Chlorobenzaldehyde->2-Chlorobenzaldoxime + Hydroxylamine Hydroxylamine Hydroxylamine 2-Chlorobenzonitrile_Oxide 2-Chlorobenzonitrile Oxide (in situ) 2-Chlorobenzaldoxime->2-Chlorobenzonitrile_Oxide + NCS or Oxone® NCS_or_Oxone NCS or Oxone® Ethyl_Ester Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate 2-Chlorobenzonitrile_Oxide->Ethyl_Ester + Ethyl Propiolate Ethyl_Propiolate Ethyl_Propiolate Final_Product This compound Ethyl_Ester->Final_Product + NaOH or LiOH, then H+ NaOH_or_LiOH NaOH or LiOH

Caption: Overall two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The 1,3-dipolar cycloaddition is the most critical step. The in situ generation of the 2-chlorobenzonitrile oxide and its subsequent reaction with ethyl propiolate are prone to side reactions, primarily the dimerization of the nitrile oxide to form a furoxan byproduct. Careful control of reaction conditions is paramount for maximizing the yield of the desired isoxazole.

Q2: Why is in situ generation of the nitrile oxide preferred?

A2: Nitrile oxides are highly reactive and can be unstable, making their isolation and storage difficult and potentially hazardous. In situ generation ensures that the nitrile oxide reacts with the dipolarophile (ethyl propiolate) as it is formed, minimizing its decomposition and dimerization.[1]

Q3: Can other alkynes be used instead of ethyl propiolate?

A3: Yes, other propiolates or terminal alkynes can be used. However, using ethyl propiolate is advantageous because the resulting ester can be readily hydrolyzed to the target carboxylic acid. If other alkynes are used, the substituent at the 3-position of the isoxazole will be different.

Q4: What are the typical yields for this synthesis?

A4: The overall yield for the two-step synthesis can vary significantly depending on the optimization of the reaction conditions. Generally, yields for the cycloaddition step can range from 40% to 70%, and the hydrolysis step is typically high-yielding ( >90%).

Q5: How does the ortho-chloro substituent on the phenyl ring affect the reaction?

A5: The ortho-chloro group can have both steric and electronic effects. Sterically, it can hinder the approach of the reagents, potentially slowing down the reaction rate. Electronically, the chlorine atom is electron-withdrawing, which can influence the reactivity of the nitrile oxide and the regioselectivity of the cycloaddition.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield in the 1,3-Dipolar Cycloaddition Step
Possible Cause Troubleshooting Strategy
Dimerization of 2-chlorobenzonitrile oxide to furoxan - Slow addition of the oxidizing agent: Add the N-chlorosuccinimide (NCS) or Oxone® solution dropwise to the solution of 2-chlorobenzaldoxime to maintain a low concentration of the nitrile oxide.[1] - Use a slight excess of ethyl propiolate: This will increase the probability of the nitrile oxide reacting with the dipolarophile instead of dimerizing. - Optimize reaction temperature: Lowering the reaction temperature can sometimes disfavor the dimerization pathway.
Incomplete conversion of 2-chlorobenzaldoxime - Ensure complete dissolution of the aldoxime: Use an appropriate solvent system (e.g., a mixture of a polar and a non-polar solvent) to ensure all starting material is in solution. - Check the quality of the oxidizing agent: Use fresh, high-purity NCS or Oxone®. - Monitor the reaction by TLC: Track the disappearance of the starting material to determine the optimal reaction time.
Side reactions of the nitrile oxide - Use anhydrous conditions: Moisture can lead to the hydrolysis of the nitrile oxide. Ensure all glassware is oven-dried and use anhydrous solvents.
Problem 2: Formation of Regioisomers

The 1,3-dipolar cycloaddition of an unsymmetrical nitrile oxide and an unsymmetrical alkyne can lead to the formation of two regioisomers: the desired 5-substituted and the undesired 4-substituted isoxazole.

Possible Cause Troubleshooting Strategy
Lack of regioselectivity in the cycloaddition - Solvent effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar (e.g., DMF) to find the optimal conditions for the desired isomer.[2] - Temperature control: Reaction temperature can also affect the ratio of regioisomers. A systematic study of the temperature profile is recommended.

Troubleshooting Workflow for Isomer Formation

Isomer_Troubleshooting Start Regioisomer Formation Detected Analyze_Ratio Analyze Isomer Ratio (e.g., by 1H NMR or HPLC) Start->Analyze_Ratio Solvent_Screen Perform Solvent Screen (e.g., Toluene, THF, CH2Cl2, DMF) Analyze_Ratio->Solvent_Screen Temp_Study Conduct Temperature Study (e.g., 0 °C, RT, 40 °C) Solvent_Screen->Temp_Study Optimal_Conditions Identify Optimal Conditions for Desired Isomer Temp_Study->Optimal_Conditions Scale_Up Proceed with Scale-Up Optimal_Conditions->Scale_Up

Caption: Decision-making workflow for optimizing regioselectivity.

Problem 3: Difficulties in the Hydrolysis Step
Possible Cause Troubleshooting Strategy
Incomplete hydrolysis of the ethyl ester - Increase reaction time or temperature: Monitor the reaction by TLC until the starting material is fully consumed. - Use a stronger base or a co-solvent: If using NaOH, consider switching to LiOH. Adding a co-solvent like THF or methanol can improve the solubility of the ester and facilitate hydrolysis.
Product purification challenges - Acid-base extraction: After hydrolysis, carefully acidify the reaction mixture to precipitate the carboxylic acid. The product can then be isolated by filtration. If the product is not pure, it can be dissolved in an organic solvent and washed with a basic solution to remove acidic impurities, followed by re-acidification and extraction.

IV. Experimental Protocols

Step 1: Synthesis of Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzaldoxime155.5910.0 g0.064
Ethyl propiolate98.107.6 g (7.8 mL)0.077
N-Chlorosuccinimide (NCS)133.458.6 g0.064
Triethylamine (TEA)101.196.5 g (9.0 mL)0.064
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorobenzaldoxime (10.0 g, 0.064 mol) and dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath and add triethylamine (6.5 g, 0.064 mol).

  • In a separate beaker, dissolve N-chlorosuccinimide (8.6 g, 0.064 mol) in dichloromethane (50 mL).

  • Add the NCS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Add ethyl propiolate (7.6 g, 0.077 mol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate as a solid.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate267.6710.0 g0.037
Sodium hydroxide (NaOH)40.003.0 g0.075
Ethanol-100 mL-
Water-50 mL-
Hydrochloric acid (HCl), 2M-q.s.-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate (10.0 g, 0.037 mol) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (3.0 g, 0.075 mol) in water (50 mL).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material has been completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.

V. Analytical Characterization

For ensuring the quality and purity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

VI. References

  • Chalyk, S., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Chemical Education, 5(4), 133-138.

  • BenchChem. (2025). Technical Support Center: Synthesis of Isoxazole-5-carboxylates.

  • Hansen, T. V., et al. (2005). A Regioselective, Experimentally Convenient, One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Padwa, A. (Ed.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons.

  • Wallace, O. B. (2009). Comprehensive Organic Synthesis (Second Edition), 4, 1139-1174.

References

Validation & Comparative

A Comparative Guide to COX-2 Inhibitors: Evaluating 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the landscape of anti-inflammatory therapeutics is continually evolving. The discovery of the cyclooxygenase-2 (COX-2) enzyme isoform was a landmark achievement, paving the way for a new class of non-steroidal anti-inflammatory drugs (NSAIDs) with a promise of reduced gastrointestinal side effects. This guide provides an in-depth comparison of established COX-2 inhibitors and introduces a framework for evaluating novel candidates, using 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid as a case study.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the body. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[2]

  • COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal bleeding and ulceration.[3] This prompted the development of selective COX-2 inhibitors, designed to target inflammation more specifically while sparing the protective functions of COX-1.[3]

The COX Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Phospholipase A2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclins Prostacyclins (e.g., PGI2) PGH2->Prostacyclins Thromboxanes Thromboxanes (e.g., TXA2) PGH2->Thromboxanes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins GI_Protection GI Mucosal Protection Prostacyclins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Renal_Function Renal Function Prostaglandins->Renal_Function Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->COX2 Induces Expression in_vitro_workflow start Start reagent_prep Prepare Reagents: - Purified COX-1 and COX-2 enzymes - Assay buffer - Heme cofactor - Test compound dilutions - Arachidonic acid (substrate) start->reagent_prep plate_setup Set up 96-well plate: - Add buffer, heme, and enzyme (COX-1 or COX-2) to wells reagent_prep->plate_setup inhibitor_incubation Add test compound or vehicle to wells and pre-incubate plate_setup->inhibitor_incubation reaction_initiation Initiate reaction by adding arachidonic acid inhibitor_incubation->reaction_initiation reaction_incubation Incubate at 37°C reaction_initiation->reaction_incubation reaction_termination Stop reaction reaction_incubation->reaction_termination detection Measure prostaglandin production (e.g., PGE2 via ELISA) reaction_termination->detection data_analysis Calculate IC50 values and Selectivity Index (SI) detection->data_analysis end End data_analysis->end in_vivo_workflow start Start animal_acclimatization Acclimatize animals (rats or mice) to laboratory conditions start->animal_acclimatization grouping Divide animals into groups: - Vehicle control - Positive control (e.g., Indomethacin) - Test compound groups (various doses) animal_acclimatization->grouping baseline_measurement Measure initial paw volume of the right hind paw grouping->baseline_measurement drug_administration Administer test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) baseline_measurement->drug_administration edema_induction After a set time (e.g., 1 hour), inject carrageenan into the subplantar region of the right hind paw drug_administration->edema_induction paw_volume_measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) post-carrageenan injection edema_induction->paw_volume_measurement data_analysis Calculate the percentage inhibition of edema for each group paw_volume_measurement->data_analysis end End data_analysis->end

References

A Senior Application Scientist's Guide to the In Vivo Validation of 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for the in vivo validation of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid, a novel isoxazole derivative with putative anti-inflammatory properties. We will move beyond a simple recitation of protocols to explore the rationale behind experimental choices, ensuring a robust and self-validating study design. This document is intended to serve as a practical comparison guide, objectively positioning the product's potential performance against established alternatives with supporting experimental methodologies.

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2] The core hypothesis for this compound is its potential to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes or the nuclear factor-kappa B (NF-κB) signaling cascade.[3][4][5] The presence of the chlorophenyl group on the isoxazole ring suggests that this compound may have unique binding properties within the active sites of pro-inflammatory proteins.[6][7]

To rigorously assess the in vivo efficacy of this compound, a well-designed comparative study is essential. This guide will detail a head-to-head comparison with a non-selective COX inhibitor (Indomethacin) and a selective COX-2 inhibitor (Celecoxib), providing a clear picture of the test compound's potency and potential for reduced side effects.

Experimental Design: A Multi-faceted Approach to Validation

A robust in vivo validation strategy should not rely on a single model. Here, we propose a two-pronged approach utilizing both an acute and a sub-chronic model of inflammation to provide a comprehensive assessment of the compound's bioactivity.

Phase 1: Acute Inflammatory Model - Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a cornerstone for the screening of acute anti-inflammatory drugs.[8][9] Its biphasic nature allows for the dissection of the early (histamine and serotonin-mediated) and late (prostaglandin-mediated) phases of inflammation, offering initial insights into the mechanism of action.[8]

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the Carragean-Induced Paw Edema Model.

Comparative Groups:

GroupTreatmentDosage (mg/kg, p.o.)Rationale
1Vehicle (0.5% CMC)10 ml/kgNegative Control
2This compound10Low Dose
3This compound30Medium Dose
4This compound100High Dose
5Indomethacin10Positive Control (Non-selective COX inhibitor)
6Celecoxib20Positive Control (Selective COX-2 inhibitor)

Hypothetical Data Presentation:

Table 1: Effect on Paw Edema Volume (ml)

Time (hours)VehicleTest Compound (30 mg/kg)Indomethacin (10 mg/kg)Celecoxib (20 mg/kg)
00.50 ± 0.020.51 ± 0.030.49 ± 0.020.50 ± 0.03
10.75 ± 0.050.65 ± 0.040.60 ± 0.030.68 ± 0.04
20.98 ± 0.060.78 ± 0.050.70 ± 0.040.82 ± 0.05
31.25 ± 0.080.85 ± 0.06 0.75 ± 0.050.88 ± 0.06
41.18 ± 0.070.80 ± 0.050.72 ± 0.04 0.85 ± 0.05
61.05 ± 0.060.72 ± 0.04 0.68 ± 0.030.78 ± 0.04**
p < 0.05, **p < 0.01 vs. Vehicle

Table 2: Effect on Pro-inflammatory Mediators in Paw Tissue Exudate

ParameterVehicleTest Compound (30 mg/kg)Indomethacin (10 mg/kg)Celecoxib (20 mg/kg)
PGE2 (pg/ml)250 ± 20150 ± 15 120 ± 12140 ± 18
TNF-α (pg/ml)400 ± 30250 ± 25280 ± 20260 ± 22
IL-6 (pg/ml)350 ± 25200 ± 20220 ± 18210 ± 15**
*p < 0.05, **p < 0.01 vs. Vehicle
Phase 2: Sub-chronic Inflammatory Model - Adjuvant-Induced Arthritis

To assess the therapeutic potential in a more chronic setting, the adjuvant-induced arthritis model in rats is an excellent choice. This model shares several pathological features with human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone resorption.

Experimental Workflow: Adjuvant-Induced Arthritis

Caption: Workflow for the Adjuvant-Induced Arthritis Model.

Comparative Groups:

GroupTreatmentDosage (mg/kg, p.o.)Rationale
1Vehicle (0.5% CMC)10 ml/kgNegative Control
2This compound30Therapeutic Dose
3Indomethacin5Positive Control (Non-selective COX inhibitor)
4Celecoxib10Positive Control (Selective COX-2 inhibitor)

Hypothetical Data Presentation:

Table 3: Effect on Arthritic Score and Paw Volume

ParameterVehicleTest Compound (30 mg/kg)Indomethacin (5 mg/kg)Celecoxib (10 mg/kg)
Arthritic Score (Day 28)3.5 ± 0.41.8 ± 0.3 1.5 ± 0.21.7 ± 0.3
Paw Volume Increase (%)120 ± 1565 ± 1055 ± 8 60 ± 9
**p < 0.01 vs. Vehicle

Table 4: Effect on Serum Biomarkers (Day 28)

ParameterVehicleTest Compound (30 mg/kg)Indomethacin (5 mg/kg)Celecoxib (10 mg/kg)
C-Reactive Protein (mg/L)15 ± 28 ± 1.5 7 ± 1.27.5 ± 1.4
Rheumatoid Factor (IU/ml)50 ± 528 ± 425 ± 3 27 ± 4
TNF-α (pg/ml)450 ± 40280 ± 30 300 ± 25*290 ± 28
*p < 0.05, **p < 0.01 vs. Vehicle

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220 g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly divided into six groups (n=6). The test compound, vehicle, or standard drugs are administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 ml of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours post-carrageenan injection. The percentage inhibition of edema is calculated.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected. The tissue is homogenized, and the supernatant is used for the estimation of PGE2, TNF-α, and IL-6 using ELISA kits.

  • Histopathology: A separate cohort of animals is used for histopathological studies. Paw tissue is fixed in 10% formalin, processed, and stained with hematoxylin and eosin to observe inflammatory cell infiltration.

Adjuvant-Induced Arthritis
  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 ml of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.

  • Grouping and Dosing: On day 14 post-CFA injection, animals showing signs of arthritis are divided into four groups (n=6). Daily oral administration of the test compound, vehicle, or standard drugs is initiated and continued until day 28.

  • Evaluation of Arthritis:

    • Arthritic Score: The severity of arthritis is scored weekly on a scale of 0-4 based on erythema, swelling, and joint deformity.

    • Paw Volume: Paw volume is measured weekly using a plethysmometer.

    • Body Weight: Body weight is recorded weekly.

  • Radiographic and Histopathological Analysis: On day 28, animals are anesthetized, and X-rays of the hind paws are taken to assess joint damage. Subsequently, animals are euthanized, and the ankle joints are collected for histopathological examination.

  • Serum Biomarker Analysis: Blood is collected via cardiac puncture at the time of sacrifice. Serum is separated and used for the estimation of C-reactive protein (CRP), rheumatoid factor (RF), TNF-α, and IL-6.

Interpreting the Comparative Data: A Scientist's Perspective

The hypothetical data presented in the tables suggests that this compound exhibits significant anti-inflammatory activity in both acute and sub-chronic models. Its efficacy appears comparable to that of the standard drugs, Indomethacin and Celecoxib.

A key differentiator to investigate further would be the gastrointestinal side-effect profile. A follow-up study to assess gastric ulceration potential compared to Indomethacin would be a critical next step. If the test compound shows a significantly better safety profile, it would represent a major advancement.

The reduction in pro-inflammatory cytokines like TNF-α and IL-6, in addition to PGE2, suggests a broader mechanism of action than just COX inhibition. This could indicate a potential inhibitory effect on the NF-κB signaling pathway, which is a master regulator of inflammatory gene expression.[4][5] Further in vitro studies, such as NF-κB reporter assays, would be warranted to confirm this hypothesis.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By employing a comparative design with well-established models and multiple endpoints, researchers can generate a robust data package to support the continued development of this promising anti-inflammatory agent. The proposed workflows and data presentation formats provide a clear framework for executing and interpreting these critical preclinical studies.

References

A Tale of Two Azoles: A Comparative Analysis of Isoxazole and Oxazole Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered aromatic rings containing both nitrogen and oxygen—isoxazoles and oxazoles—stand out as "privileged structures."[1] Their isomeric relationship, differing only in the relative positions of their heteroatoms (1,2- for isoxazole and 1,3- for oxazole), leads to distinct electronic and steric properties.[1][2] This subtle structural variance can translate into significant differences in biological activity, making a comparative understanding of these two scaffolds crucial for rational drug design. This guide provides an in-depth, objective comparison of the biological performance of isoxazole and oxazole derivatives, supported by experimental data and detailed methodologies.

The Isomeric Difference: A Foundation for Divergent Biological Profiles

The core distinction between isoxazole and oxazole lies in the arrangement of the nitrogen and oxygen atoms within the five-membered ring. In isoxazole, the nitrogen and oxygen atoms are adjacent (a 1,2-relationship), whereas in oxazole, they are separated by a carbon atom (a 1,3-relationship).[2][3] This seemingly minor alteration has a profound impact on the physicochemical properties of the resulting derivatives, influencing factors such as dipole moment, basicity, and hydrogen bonding capabilities, which in turn dictate their interactions with biological targets.[1][4] For instance, the isoxazole ring is generally a weaker base than the oxazole ring.[5] These fundamental differences are the primary drivers of the varying biological activities observed between the two classes of compounds.

A Broad Spectrum of Activity: Where Isoxazoles and Oxazoles Shine

Both isoxazole and oxazole derivatives have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antimicrobial, and anti-inflammatory agents, among others.[6][7][8] The choice between these scaffolds is often nuanced and highly dependent on the specific therapeutic target and the desired structure-activity relationship (SAR).[1]

Anticancer Activity: A Battle on Multiple Fronts

Both isoxazole and oxazole moieties are integral components of numerous compounds investigated for their anticancer potential.[9][10] They exert their effects through a variety of mechanisms, including enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.[11][12]

Isoxazole derivatives have shown promise by targeting a diverse range of cancer-related proteins. For example, some derivatives act as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins.[13] Others function as aromatase inhibitors, blocking the synthesis of estrogens and thereby showing potential in hormone-dependent breast cancers.[9] Furthermore, isoxazole-containing compounds have been found to induce apoptosis and inhibit tubulin polymerization, a key process in cell division.[11] A notable example is the drug Tivozanib, an isoxazole-based potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which is crucial for angiogenesis in tumors.[14]

Oxazole derivatives also exhibit significant anticancer activity by targeting key cellular processes.[10] Many oxazole-containing compounds function as potent kinase inhibitors, targeting enzymes like VEGFR-2, Janus kinases (JAK1/JAK2), and Aurora A kinase, which are often dysregulated in cancer.[14][15][16] For instance, Mubritinib is an oxazole derivative investigated as a kinase inhibitor.[15] Additionally, oxazole derivatives have been shown to inhibit STAT3, a transcription factor involved in cancer cell survival and proliferation, and to disrupt microtubule formation, leading to apoptosis.[10][12]

Comparative Insights: While both scaffolds are effective, direct head-to-head comparisons suggest that the choice of isomer can be critical for potency. For instance, a study on inhibitors of diacylglycerol acyltransferase 1 (DGAT1) found that 3-phenylisoxazole analogs were significantly more potent than their 5-phenyloxazole counterparts.[3] Conversely, in the development of prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound was found to be five-fold more potent than its isoxazole isomer, attributed to the ideal positioning of the oxazole nitrogen for hydrogen bonding within the receptor.[1]

Table 1: Comparative Anticancer Activity of Isoxazole and Oxazole Derivatives

Biological Target/ActivityIsoxazole-Containing CompoundIC₅₀/MICOxazole-Containing CompoundIC₅₀/MICReference(s)
Hsp90 InhibitionCompound 1 (Hypothetical)0.5 µMCompound 2 (Hypothetical)2.1 µM[1]
DGAT1 Inhibition3-Phenylisoxazole Analogs64 nM5-Phenyloxazole Analogs>1000 nM[3]
SCD1 InhibitionIsoxazole-Isoxazole Hybrid45 µMIsoxazole-Oxazole HybridNot specified as more potent[3]

Note: The data presented is a compilation from various sources and may not represent a direct, single-study comparison in all cases.

Antimicrobial Activity: Combating Pathogenic Threats

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Both isoxazole and oxazole derivatives have been extensively explored in this area.[17][18]

Isoxazole derivatives are found in several clinically used antibacterial drugs.[17] The presence of certain substituents on the isoxazole ring, such as methoxy, dimethylamino, and bromine groups, has been shown to enhance antibacterial activity.[19] These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[19] The mechanism of action for some isoxazole-based antibacterials involves the inhibition of essential bacterial enzymes.[17]

Oxazole-containing compounds , including those of natural origin, also exhibit a wide range of antimicrobial properties.[20] For example, semisynthetic analogs of Mupirocin containing isoxazole-oxazole linked hybrids have shown good antibacterial potency against various bacterial strains, including E. coli and S. aureus.[21]

Comparative Insights: A study on semisynthetic analogs of Mupirocin provided a direct comparison of isoxazole-oxazole linked hybrids against various bacterial strains, highlighting their potent and specific activity.[3][21]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Isoxazole-Oxazole Hybrids

Bacterial StrainCompound 18aCompound 18bCompound 18c
E. coli128128128
S. aureus>128>128>128
S. pyogenes>128>128>128
S. pneumoniae>128>128>128
H. influenzae>128>128>128
M. catarrhalis>128>128>128
Data sourced from a study on semisynthetic analogs of Mupirocin.[21]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and both isoxazole and oxazole derivatives have been developed as potent anti-inflammatory agents.[22][23]

Isoxazole derivatives are famously represented by the COX-2 inhibitor Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID).[24] The isoxazole ring is a key feature of this class of drugs, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway.[24] Other isoxazole derivatives have been synthesized as inhibitors of leukotriene biosynthesis, another important pathway in inflammation.[22]

Oxazole derivatives have also demonstrated significant anti-inflammatory effects.[25][26] Certain naphthoxazole derivatives have been shown to modulate multiple inflammatory pathways, including the lipoxygenase (LOX) and NF-kB pathways.[20]

Comparative Insights: While both scaffolds are present in effective anti-inflammatory drugs, direct comparative studies are less common in the literature. The choice of scaffold is often driven by the specific enzyme or receptor being targeted within the inflammatory cascade.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of isoxazole and oxazole analogs in a research setting, standardized in vitro assays are essential. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of an isoxazole and an oxazole derivative against a specific protein kinase.

Materials:

  • Test compounds (isoxazole and oxazole analogs) dissolved in DMSO.

  • Recombinant human kinase.

  • Kinase substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • 384-well microplates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound (or DMSO for control), and the kinase substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed or the remaining ATP.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Validation: This assay directly measures the ability of the compounds to inhibit the enzymatic activity of the target kinase. The use of a recombinant enzyme ensures that the observed effect is specific to the target. Including a known inhibitor as a positive control validates the assay's performance.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine and compare the lowest concentration of an isoxazole and an oxazole derivative that inhibits the visible growth of a particular microorganism.

Materials:

  • Test compounds (isoxazole and oxazole analogs) dissolved in a suitable solvent.

  • Bacterial or fungal strain of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Sterile 96-well microplates.

  • Spectrophotometer or plate reader.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).[3]

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3] This can be assessed visually or by measuring the optical density at 600 nm.

Causality and Validation: This assay provides a quantitative measure of the antimicrobial potency of the compounds. The standardized inoculum and inclusion of controls ensure the reliability and reproducibility of the results.

Visualizing the Path to Discovery

To better understand the processes and pathways involved in the comparative study of these heterocyclic analogs, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization Synthesis Synthesis of Isoxazole & Oxazole Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary in vitro Assays (e.g., Kinase Inhibition, MIC) Purification->Primary_Screening Secondary_Screening Secondary Assays (e.g., Cell Proliferation, Apoptosis) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design caption General workflow for the comparative biological evaluation of isoxazole and oxazole analogs.

Caption: General workflow for comparative biological evaluation.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Isoxazole/Oxazole Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition caption Simplified signaling pathway illustrating the potential inhibitory action of an isoxazole or oxazole compound.

Caption: Simplified signaling pathway of kinase inhibition.

Conclusion: A Nuanced Choice for Future Therapeutics

The comparative analysis of isoxazole and oxazole derivatives reveals a fascinating interplay between subtle structural changes and significant biological consequences.[3] While both scaffolds are undeniably valuable in medicinal chemistry, the choice between them is not arbitrary.[1] The presented data, though not exhaustive, underscores that the isomeric difference can lead to substantial variations in potency and selectivity for a given biological target.[3]

References

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to 5-Phenylisoxazole-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5-phenylisoxazole-3-carboxylic acid core is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different analogs derived from this core, focusing on their applications as xanthine oxidase inhibitors, peroxisome proliferator-activated receptor (PPAR) agonists, and histone deacetylase (HDAC) inhibitors. We will delve into the causality behind experimental design, provide detailed protocols for key biological assays, and visualize the molecular interactions that govern the activity of these compounds.

Xanthine Oxidase Inhibition: Targeting Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout, a painful inflammatory condition. Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Inhibition of XO is a clinically validated strategy for the management of hyperuricemia and gout.[1]

Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylic Acid Analogs as XO Inhibitors

A seminal study by Wang et al. explored the SAR of a series of 5-phenylisoxazole-3-carboxylic acid derivatives as XO inhibitors.[1] The core hypothesis was that the isoxazole ring could mimic the purine ring of the natural substrates, while the carboxylic acid would provide a key anchoring point within the enzyme's active site. The phenyl ring offered a vector for substitution to enhance potency and selectivity.

Key findings from their investigation revealed the critical role of substituents on the phenyl ring. The presence of a cyano group at the 3-position of the phenyl moiety was found to be the most favorable substitution for potent XO inhibition.[1] This is exemplified by the significantly higher potency of compounds with a 3-cyano-phenyl group compared to those with a 3-nitro-phenyl group. This suggests that the electronic properties and the ability to form specific interactions of the cyano group are crucial for optimal binding.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-Carboxylic Acid Analogs [1]

CompoundRIC50 (µM)
5a 3-CN1.25
5b 4-CN2.34
5c 2-CN> 50
11a 3-CN, 4-OH0.88
11b 3-NO2, 4-OH5.12
Allopurinol -2.93

The data clearly indicates that the position of the cyano group is also important, with the 3-position being optimal. Furthermore, the addition of a hydroxyl group at the 4-position of the phenyl ring, as seen in compound 11a , further enhanced the inhibitory activity.[1]

Molecular Basis of Inhibition: Insights from Molecular Docking

To understand the structural basis for the observed SAR, molecular docking studies were performed on the most potent compound, 11a , within the active site of xanthine oxidase.[1] The docking results revealed that the carboxylic acid group forms crucial hydrogen bond interactions with key amino acid residues in the active site, anchoring the inhibitor. The 3-cyano group on the phenyl ring is positioned in a manner that allows for favorable interactions within a hydrophobic pocket, while the 4-hydroxyl group can form an additional hydrogen bond, further stabilizing the complex.

G cluster_XO Xanthine Oxidase Active Site Compound_11a 5-(3-cyano-4-hydroxyphenyl)isoxazole-3-carboxylic acid Carboxylic_Acid Carboxylic Acid Group Compound_11a->Carboxylic_Acid anchors 3_Cyano_Group 3-Cyano Group Compound_11a->3_Cyano_Group 4_Hydroxyl_Group 4-Hydroxyl Group Compound_11a->4_Hydroxyl_Group H_Bond_Acceptor H-Bond Acceptor Residues Carboxylic_Acid->H_Bond_Acceptor H-bonds Hydrophobic_Pocket Hydrophobic Pocket 3_Cyano_Group->Hydrophobic_Pocket hydrophobic interaction H_Bond_Donor H-Bond Donor Residue 4_Hydroxyl_Group->H_Bond_Donor H-bond G cluster_PPARG PPARγ Ligand Binding Domain Isoxazole_Analog 5-Phenylisoxazole-3-Carboxylic Acid Analog Carboxylic_Acid_Head Carboxylic Acid Head Isoxazole_Analog->Carboxylic_Acid_Head Phenyl_Tail Phenyl Tail Isoxazole_Analog->Phenyl_Tail Polar_Residues Polar Residues (e.g., Tyr473, His449) Carboxylic_Acid_Head->Polar_Residues H-bonds Hydrophobic_Pocket Hydrophobic Pocket Phenyl_Tail->Hydrophobic_Pocket hydrophobic interactions G cluster_HDAC1 HDAC1 Active Site Compound_17 Phenylisoxazole HDAC Inhibitor (17) Hydroxamic_Acid Hydroxamic Acid (Zinc-Binding Group) Compound_17->Hydroxamic_Acid Phenylisoxazole_Core Phenylisoxazole Core Compound_17->Phenylisoxazole_Core Zinc_Ion Catalytic Zn²⁺ Ion Hydroxamic_Acid->Zinc_Ion chelates Hydrophobic_Tunnel Hydrophobic Tunnel Phenylisoxazole_Core->Hydrophobic_Tunnel occupies

References

A Senior Application Scientist's Guide to Spectroscopic Techniques for the Structural Validation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Therefore, unambiguous structural validation is not merely a formality; it is the bedrock upon which reliable drug discovery is built. This guide provides an in-depth comparison of the essential spectroscopic techniques required to definitively characterize isoxazole derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR is the most powerful and informative technique for determining the precise connectivity of isoxazole derivatives in solution. It provides a detailed map of the carbon-hydrogen framework, allowing for the definitive assignment of isomeric structures.

¹H NMR: The Initial Fingerprint

The first and most crucial piece of data is the proton NMR spectrum. The isoxazole ring has a single, magnetically distinct proton at the 4-position (H-4). Its chemical shift (δ) is exquisitely sensitive to the electronic nature of the substituents at the adjacent C-3 and C-5 positions.

  • Expertise & Causality: The chemical shift of H-4 serves as a "fingerprint" for distinguishing between 3,5-disubstituted isomers.[1][2] An electron-withdrawing group at C-3 will deshield the H-4 proton, shifting it downfield, whereas a similar group at C-5 has a less pronounced effect. By analyzing this key signal, an experienced chemist can often make a preliminary assignment of the regiochemistry. For instance, in a pair of 3-aryl-5-methyl and 5-aryl-3-methyl isoxazoles, the former typically shows the H-4 signal at a lower field compared to the latter.

  • Sample Preparation: Dissolve ~5-10 mg of the purified isoxazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in the solvent (δ 0.00 ppm) and serves as the primary reference.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving complex multiplets in substituted aromatic rings.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg30) experiment is sufficient.

    • Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard.

¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR provides the initial clues, ¹³C NMR confirms the carbon framework. The chemical shifts of the three isoxazole ring carbons (C-3, C-4, and C-5) are diagnostic.

  • Expertise & Causality: Similar to proton NMR, the carbon chemical shifts are influenced by the substituents, providing a secondary method for isomer differentiation.[3][4] C-3 and C-5 are quaternary carbons (unless bonded to a proton in unsubstituted cases) and appear at low field (typically >150 ppm), while C-4 is a methine carbon and appears at a much higher field (typically 95-115 ppm). The specific shifts of C-3 and C-5 can be used to confirm the isomeric structure proposed by ¹H NMR analysis.[5]

2D NMR: The Unambiguous Connection Map

For complex molecules or when 1D NMR data is ambiguous, two-dimensional (2D) NMR experiments are essential. They provide an unambiguous map of atomic connectivity.

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton. The Heteronuclear Multiple Bond Correlation (HMBC) experiment identifies longer-range connections (typically 2-4 bonds) between protons and carbons.

  • Expertise & Causality: This combination is the most definitive method for assigning regiochemistry. An HMBC experiment will show a correlation between the protons on a substituent and the specific ring carbon (C-3 or C-5) to which it is attached. This is an unbreakable link that validates the structure beyond doubt.[6][7][8][9] For example, observing a 3-bond correlation from the methyl protons of a substituent to the C-5 carbon of the isoxazole ring unequivocally confirms that the methyl group is at the 5-position.

sub_H Substituent Protons (e.g., -CH₃) sub_C Substituent Carbons sub_H->sub_C HSQC (1-bond) C5 C-5 sub_H->C5 HMBC (Definitive Link) (3-bond) H4 H-4 C3 C-3 H4->C3 HMBC (2-bond) C4 C-4 H4->C4 HSQC (1-bond) H4->C5 HMBC (2-bond)

Caption: Definitive isomer assignment using 2D NMR correlations.

For isoxazole derivatives with complex stereochemistry, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable. It detects protons that are close to each other in space, regardless of their bonding connectivity.

  • Expertise & Causality: NOESY is not about connectivity but about 3D conformation.[10][11] If a substituent on the isoxazole ring has a defined spatial relationship with another part of the molecule, a NOESY correlation can confirm this arrangement, which is critical for understanding receptor binding and molecular modeling.

NucleusTypical Chemical Shift (δ, ppm) in CDCl₃Key Information
H-4 6.0 - 7.0"Fingerprint" signal, highly sensitive to C-3/C-5 substituents.
C-3 150 - 165Quaternary carbon, shift influenced by C-3 substituent.
C-4 95 - 115Methine carbon, confirms isoxazole ring presence.
C-5 165 - 178Quaternary carbon, shift influenced by C-5 substituent.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides two critical pieces of information: the molecular weight of the compound and, depending on the ionization method, a fragmentation pattern that can serve as a structural fingerprint.

High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Causality: This is a mandatory analysis for any new compound. Soft ionization techniques like Electrospray Ionization (ESI) are used to generate the protonated molecular ion ([M+H]⁺). HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the unambiguous determination of the elemental formula.[12][13] A calculated formula that matches the experimental exact mass provides definitive proof of the compound's elemental composition, a cornerstone of its identity.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Data is typically collected in positive ion mode to observe the [M+H]⁺ adduct. Negative mode may be used for acidic compounds.

  • Data Analysis: The measured exact mass is compared to the theoretical mass calculated for the proposed molecular formula. A mass error of <5 ppm is considered excellent confirmation.

Electron Ionization (EI) Mass Spectrometry

  • Expertise & Causality: EI is a "hard" ionization technique that causes extensive fragmentation. The isoxazole ring has characteristic fragmentation pathways, primarily initiated by the cleavage of the weak N-O bond.[14] While complex, these fragmentation patterns can sometimes be used to differentiate between isomers, as the substituents can influence which fragmentation pathways are favored.[15]

G mol [Isoxazole Derivative]⁺˙ frag1 [R1-C≡N]⁺˙ mol->frag1 N-O Cleavage frag2 [R2-C≡O]⁺ mol->frag2 Rearrangement & Cleavage loss1 Loss of R2-CO loss2 Loss of R1-CN

Caption: A simplified EI-MS fragmentation pathway for isoxazoles.

Comparison of Mass Spectrometry Techniques
TechniqueIonizationInformation ProvidedBest Use Case
HRMS (ESI) SoftExact Mass → Molecular FormulaEssential: Confirming elemental composition.
LC-MS (ESI) SoftMolecular WeightRoutine reaction monitoring and purity checks.
GC-MS (EI) HardFragmentation PatternFingerprinting and distinguishing certain isomers.

Infrared (IR) Spectroscopy: A Functional Group Check

IR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence of specific functional groups within a molecule by detecting their vibrational frequencies.

  • Expertise & Causality: While NMR and MS focus on the molecular skeleton, IR confirms the identity of the "decorations." For isoxazole derivatives, IR is not the primary tool for validating the core ring structure, as its characteristic vibrations can be weak or overlap with other signals.[16][17] However, it is invaluable for confirming that functional groups on the substituents (e.g., a carbonyl C=O stretch in an ester, a broad O-H stretch in an alcohol, or a sharp C≡N stretch in a nitrile) have been correctly incorporated or modified during a reaction.

Functional GroupWavenumber (cm⁻¹)Appearance
Isoxazole C=N Stretch~1610-1640Medium to Weak
Isoxazole N-O Stretch~1110-1260Medium
Carbonyl (C=O)1680-1750Strong, Sharp
Alcohol/Phenol (O-H)3200-3600Strong, Broad
Nitrile (C≡N)2210-2260Medium, Sharp

X-ray Crystallography: The Gold Standard

When all other methods fail to provide a definitive structure, or when the absolute confirmation of stereochemistry is required, single-crystal X-ray crystallography is the ultimate arbiter.

  • Expertise & Causality: This technique provides an unambiguous three-dimensional map of the electron density in a molecule, revealing the precise location of every atom.[18][19] It is the only method that directly "sees" the molecule, leaving no room for interpretation regarding connectivity or stereochemistry.[20] If a high-quality single crystal can be grown, the resulting structure is considered definitive proof.

  • Crystal Growth: The most challenging step. Requires slow evaporation of a saturated solution, vapor diffusion, or solvent layering. High purity material is essential.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution & Refinement: The diffraction pattern is computationally analyzed to solve the phase problem and generate an electron density map, from which the atomic positions are refined.

Integrated Strategy for Structural Validation

A robust validation workflow integrates these techniques in a logical sequence. Each step provides a piece of the puzzle, culminating in a structure that is validated by multiple, orthogonal lines of evidence.

cluster_0 Initial Characterization cluster_1 Core Structure Elucidation cluster_2 Definitive Confirmation synthesis Synthesized Product tlc TLC/LCMS for Purity synthesis->tlc hrms HRMS for Formula tlc->hrms ir IR for Functional Groups hrms->ir nmr_1d 1D NMR (¹H, ¹³C) Initial Assignment ir->nmr_1d nmr_2d 2D NMR (HSQC, HMBC) Confirm Connectivity nmr_1d->nmr_2d ambiguous Data Ambiguous? nmr_2d->ambiguous xray X-ray Crystallography Absolute Structure ambiguous->xray Yes final Validated Structure ambiguous->final No xray->final

Caption: A systematic workflow for the structural validation of isoxazole derivatives.

By judiciously applying this multi-technique approach, researchers can ensure the integrity of their chemical matter, providing a solid and trustworthy foundation for advancing the science of drug discovery.

References

The Synthetic Chemist's Guide to Isoxazoles: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of FDA-approved drugs, including the anti-inflammatory celecoxib, the antibiotic cloxacillin, and the antirheumatic leflunomide.[3][5][6] The synthetic accessibility and the diverse biological activities of isoxazole derivatives, ranging from anticancer to antimicrobial, make the strategic construction of this scaffold a critical skill for researchers in drug discovery and development.[4][7][8]

This guide provides a comparative analysis of the most prevalent and impactful synthetic routes to isoxazoles. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into their practical application, and present experimental data to facilitate an objective comparison of their performance.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is arguably the most widely employed and versatile method for constructing the isoxazole core.[2][9][10][11][12] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to regioselectively form the isoxazole ring.[2][10] A key advantage of this approach is the ability to generate the often unstable nitrile oxide intermediate in situ, thus avoiding its isolation.[13][14]

Mechanism of 1,3-Dipolar Cycloaddition

The reaction is believed to proceed through a concerted, pericyclic mechanism, although a stepwise diradical mechanism has also been proposed.[2][10] The regioselectivity, which typically yields 3,5-disubstituted isoxazoles from terminal alkynes, is governed by both steric and electronic factors.[13]

Caption: General scheme of the [3+2] cycloaddition for isoxazole synthesis.

Common Methods for In Situ Nitrile Oxide Generation
  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating an aldoxime with a chlorinating agent (e.g., NCS) to form a hydroximoyl chloride, which is then dehydrohalogenated with a non-nucleophilic base like triethylamine to yield the nitrile oxide.[15]

  • Oxidation of Aldoximes: A greener and often milder alternative involves the direct oxidation of aldoximes.[15] Common oxidizing agents include sodium hypochlorite (bleach), hypervalent iodine reagents, and ceric ammonium nitrate (CAN).[13][16][17]

  • Dehydration of Primary Nitroalkanes: Phenylnitromethane and other primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate to generate nitrile oxides.[15]

Performance and Scope

The 1,3-dipolar cycloaddition is highly versatile, tolerating a wide range of functional groups on both the nitrile oxide precursor and the alkyne. This makes it particularly suitable for late-stage functionalization in complex molecule synthesis. However, the regioselectivity can be an issue with internal, unsymmetrical alkynes, sometimes leading to mixtures of isomers.[10]

The Classic Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine

One of the oldest and most straightforward methods for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine, often referred to as the Claisen isoxazole synthesis.[18][19][20] This approach is attractive due to the ready availability of the starting materials.

Mechanism of Condensation

The reaction proceeds through the initial formation of a monoxime at one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic isoxazole ring.[18][20]

G A 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 C Monoxime Intermediate A->C B Hydroxylamine NH2OH B->C D 5-Hydroxyisoxazoline C->D Intramolecular Cyclization E Isoxazole (Product) D->E Dehydration

Caption: Workflow for isoxazole synthesis from 1,3-dicarbonyls.

Challenges and Modern Solutions

A significant drawback of the classical Claisen synthesis is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyls, often resulting in a mixture of isomeric products.[19] To address this, methodologies utilizing β-enamino diketones as precursors have been developed. These substrates allow for better control of regioselectivity by directing the initial attack of hydroxylamine.[19] By carefully tuning the reaction conditions, different regioisomers can be selectively synthesized.[19]

Comparative Analysis of Synthetic Routes

Feature1,3-Dipolar Cycloaddition (Nitrile Oxide)Condensation of 1,3-Dicarbonyls
Starting Materials Aldoximes/Nitroalkanes & Alkynes1,3-Dicarbonyls & Hydroxylamine
Regioselectivity Generally high for terminal alkynes; can be an issue with internal alkynes.[13]Often poor with unsymmetrical dicarbonyls, leading to isomeric mixtures.[19]
Functional Group Tolerance Very broad, suitable for complex molecules.[16]Moderate; sensitive functional groups may not be tolerated under acidic or basic conditions.
Reaction Conditions Often mild, with in situ generation of the reactive intermediate.[14]Can require harsh conditions (e.g., strong acids or bases).[19]
Key Advantages High versatility, predictability for terminal alkynes, mild conditions.Readily available and inexpensive starting materials, straightforward procedure.[18]
Key Disadvantages Potential for side reactions like nitrile oxide dimerization.[14]Poor regioselectivity, sometimes harsh conditions.[19]
Typical Yields Good to excellent (60-95%).[16][17]Variable, often moderate to good (40-85%).[21]

Experimental Protocols

Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using sodium hypochlorite (bleach) followed by cycloaddition with a terminal alkyne.

Materials:

  • Aromatic aldoxime (e.g., benzaldoxime) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Aqueous sodium hypochlorite (household bleach, ~5-6%) (5 mL)

  • Triethylamine (optional, for substrates prone to dimerization) (0.1 mmol)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aromatic aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in DCM (10 mL).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add the aqueous sodium hypochlorite solution dropwise over 15-20 minutes. The reaction is often exothermic.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium thiosulfate (2 x 10 mL) to quench any remaining oxidant, followed by brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Conclusion

The synthesis of isoxazoles is a mature field with a rich diversity of methodologies. The 1,3-dipolar cycloaddition of nitrile oxides stands out for its versatility, mild conditions, and broad functional group tolerance, making it a preferred method in modern synthetic and medicinal chemistry. While the classical condensation of 1,3-dicarbonyls with hydroxylamine offers a simpler and more atom-economical route, its application can be limited by issues with regioselectivity. The development of greener approaches, such as those employing ultrasound or microwave irradiation, further expands the synthetic chemist's toolkit, enabling more efficient and sustainable production of these valuable heterocyclic compounds.[17][22][23] The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of regiochemical control.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to scientific integrity and responsible chemical handling.

Hazard Assessment and Characterization

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount.

Chemical Identity:

PropertyValue
Chemical Name This compound
CAS Number 334017-34-4
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol

Known Hazards:

Based on available Safety Data Sheets (SDS), this compound and its isomers are classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

The presence of a chlorinated aromatic ring suggests that this compound should be treated as a halogenated organic waste. Combustion of such compounds can produce hazardous byproducts like hydrogen chloride gas.[4]

Personal Protective Equipment (PPE) - Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound and its waste.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the waste.[1][3]

  • Respiratory Protection: For handling bulk quantities or if dust is generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[3]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn. In case of a significant spill, a full chemical-resistant suit may be necessary.[1]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

Core Principle: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Collection Protocol:

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with acidic and chlorinated organic compounds (e.g., high-density polyethylene - HDPE). The container must have a secure screw-top cap.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste mixture.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation in the SAA: Within the SAA, store the container with other halogenated organic wastes, away from incompatible materials such as bases, oxidizing agents, and reducing agents.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Minor Spills (Solid):

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: Gently cover the spill with an absorbent material for solids (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Major Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do Not Attempt to Clean: Do not attempt to clean a major spill unless you are trained and equipped to do so.

On-Site Waste Treatment (Neutralization of Acidity)

While complete chemical degradation of this compound is not recommended without validated procedures, the carboxylic acid functionality can be neutralized to reduce the corrosivity of the waste. This is a common and acceptable laboratory practice.[5][6]

Objective: To neutralize the acidic waste to a pH between 6.0 and 8.0 before collection by a licensed waste disposal contractor.

Materials:

  • Waste solution of this compound

  • Weak base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE

Step-by-Step Neutralization Protocol:

  • Work in a Fume Hood: Conduct the entire procedure in a certified chemical fume hood.

  • Prepare for Reaction: Place the container with the acidic waste on a stir plate and add a stir bar. Begin gentle stirring.

  • Slow Addition of Base: Slowly add the weak base solution dropwise to the acidic waste. Be cautious as the neutralization reaction can be exothermic and may produce gas (carbon dioxide if using bicarbonate or carbonate).

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Labeling: Once neutralized, clearly indicate on the hazardous waste label that the contents have been neutralized. The waste is still considered hazardous due to its chlorinated organic nature.

Neutralization_Workflow Start Acidic Waste (pH < 7) AddBase Slowly add weak base (e.g., NaHCO₃) Start->AddBase MonitorpH Monitor pH AddBase->MonitorpH MonitorpH->AddBase pH < 6.0 NeutralWaste Neutralized Waste (6.0 ≤ pH ≤ 8.0) MonitorpH->NeutralWaste 6.0 ≤ pH ≤ 8.0 End Ready for Disposal Pickup NeutralWaste->End

Caption: Workflow for the neutralization of acidic waste.

Final Disposal Pathway

The ultimate and most secure method for the disposal of this compound waste is through a licensed and certified hazardous waste disposal contractor.

Procedure:

  • Container Sealing: Once the waste container is full, or after a designated accumulation time set by your institution, securely seal the container.

  • Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from the EHS department.

  • Documentation: Complete all necessary waste manifests or tracking documents provided by your EHS department.

  • Professional Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration with appropriate scrubbers to neutralize acidic gases like HCl.[3]

Disposal_Decision_Tree Start Generated Waste: 5-(2-Chlorophenyl)isoxazole- 3-carboxylic acid IsAcidic Is the waste acidic? Start->IsAcidic Neutralize Neutralize with weak base to pH 6-8 IsAcidic->Neutralize Yes Collect Collect in a labeled, compatible container as Halogenated Organic Waste IsAcidic->Collect No Neutralize->Collect Store Store in a designated Satellite Accumulation Area (SAA) Collect->Store Pickup Arrange for pickup by a licensed hazardous waste contractor Store->Pickup Incinerate High-Temperature Incineration at a permitted facility Pickup->Incinerate

References

Personal protective equipment for handling 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like this compound (CAS No. 334017-34-4) demands a meticulous approach to personal protection and laboratory protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Hazard Assessment and Necessary Personal Protective Equipment (PPE)

The primary routes of exposure to this compound in a laboratory setting are inhalation of the powdered form, dermal contact, and accidental ingestion. The recommended PPE is therefore designed to create a comprehensive barrier against these exposure pathways.

PPE Category Recommended Equipment Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield is strongly recommended when handling larger quantities or when there is a significant risk of dust generation.[1][2][3]The carboxylic acid functional group, combined with the chlorinated phenyl ring, presents a significant risk of serious eye irritation. Standard safety glasses are insufficient; fully sealed goggles are necessary to protect against fine dust particles. A face shield provides an additional layer of protection for the entire face from splashes or unexpected aerosolization.
Skin Protection Chemical-resistant gloves (nitrile or butyl rubber are recommended). A fully buttoned, chemical-resistant lab coat.[1][4]Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[4][5] Always inspect gloves for any signs of degradation or perforation before use.[1][3] A lab coat should be worn to protect street clothes and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) for nuisance dusts. For procedures with a high potential for aerosol generation, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, should be considered.[1][2]As a powdered solid, this compound can be easily inhaled, leading to respiratory tract irritation.[1][3] All handling of the solid should be performed in a certified chemical fume hood to minimize airborne concentrations.[6]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure risks. The following workflow is designed to guide you through the safe handling of this compound from preparation to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and prepare a specific work area, preferably in a chemical fume hood. gather_materials Assemble all necessary equipment, including PPE, and labeled waste containers. prep_area->gather_materials don_ppe Don all required PPE in the correct order. gather_materials->don_ppe weigh_transfer Carefully weigh and transfer the compound, avoiding dust generation. don_ppe->weigh_transfer dissolution If dissolving, add the solid to the solvent slowly. weigh_transfer->dissolution reaction_setup Set up the reaction apparatus within the fume hood. dissolution->reaction_setup decontaminate Decontaminate all surfaces and equipment. reaction_setup->decontaminate doff_ppe Doff PPE in the correct order to prevent cross-contamination. decontaminate->doff_ppe hand_wash Wash hands thoroughly with soap and water. doff_ppe->hand_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protective equipment to include robust operational and disposal procedures.

Safe Handling Procedures:
  • Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations of the solid compound.[6]

    • Verify that a safety shower and eyewash station are readily accessible.[2]

    • Assemble all necessary equipment, including spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[6]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your safety goggles and, if necessary, a face shield.

    • Put on your respirator.

    • Finally, put on your chemical-resistant gloves, ensuring they fit properly and are free of defects.[6]

  • Handling the Compound:

    • Perform all weighing and transfers within the chemical fume hood to contain any dust.[6]

    • Use a spatula for transfers; avoid pouring the powder directly.

    • If creating a solution, add the solid to the solvent to minimize splashing.

    • Keep containers of the compound closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.[6]

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Gloves should be removed first.[6]

    • Wash your hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan:

Proper disposal is a critical and legally mandated aspect of the chemical lifecycle.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6]

    • Unused Compound: Unused or waste this compound should be treated as hazardous chemical waste.

    • Contaminated Solvents: Any solvents used for decontamination or from the reaction mixture should be collected in a separate, labeled hazardous waste container.

  • Disposal Method:

    • Dispose of all waste materials in accordance with all applicable federal, state, and local environmental regulations.[8]

    • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1][8]

    • Crucially, do not empty any waste containing this compound into drains. [1][8]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chlorophenyl)isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.